LB244
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C30H27N5O5 |
|---|---|
分子量 |
537.6 g/mol |
IUPAC名 |
N-[(5S)-5-(1H-benzimidazol-2-yl)-5-[(4-phenylbenzoyl)amino]pentyl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C30H27N5O5/c36-29(22-15-13-21(14-16-22)20-8-2-1-3-9-20)34-25(28-32-23-10-4-5-11-24(23)33-28)12-6-7-19-31-30(37)26-17-18-27(40-26)35(38)39/h1-5,8-11,13-18,25H,6-7,12,19H2,(H,31,37)(H,32,33)(H,34,36)/t25-/m0/s1 |
InChIキー |
YJTWDEBBCCREDG-VWLOTQADSA-N |
異性体SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N[C@@H](CCCCNC(=O)C3=CC=C(O3)[N+](=O)[O-])C4=NC5=CC=CC=C5N4 |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(CCCCNC(=O)C3=CC=C(O3)[N+](=O)[O-])C4=NC5=CC=CC=C5N4 |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of LB244
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of LB244, a novel irreversible antagonist of the Stimulator of Interferon Genes (STING) protein. The information presented is collated from preclinical research and is intended to provide a detailed resource for professionals in the fields of immunology, pharmacology, and drug development.
Introduction to the cGAS-STING Signaling Pathway
The cyclic GMP-AMP Synthase (cGAS)-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a key indicator of pathogenic infection or cellular damage.[1] Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic guanosine monophosphate-adenosine monophosphate (cGAMP).[1] cGAMP then binds to STING, an endoplasmic reticulum (ER)-resident transmembrane protein.[1] This binding event triggers a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[1] In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).[1] Phosphorylated IRF3 dimerizes and translocates to the nucleus, driving the expression of type I interferons (IFN-I) and other pro-inflammatory cytokines.[1] While essential for host defense, aberrant activation of the cGAS-STING pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases, making STING a compelling target for therapeutic inhibition.[1]
Core Mechanism of Action of this compound
This compound is a potent and selective irreversible antagonist of both human and murine STING.[1] It is an analog of BB-Cl-amidine, developed to have improved potency and proteome-wide selectivity.[1] The primary mechanism of action of this compound is the covalent modification of the Cysteine 292 (Cys292) residue on the STING protein . This irreversible binding event effectively blocks the oligomerization of STING , a crucial step for its activation and downstream signaling.[2] By preventing STING oligomerization, this compound abrogates the recruitment and activation of TBK1, thereby inhibiting the subsequent phosphorylation of IRF3 and the production of type I interferons and other inflammatory cytokines.[1]
dot
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
| Compound | Cell Line | Parameter | Value | Reference |
| This compound | THP1-Dual™ | EC50 | 0.8 µM | [3] |
| This compound | THP1 R232 | EC50 | Not significantly different from HAQ | [4] |
| This compound | THP1 HAQ | EC50 | Not significantly different from R232 | [4] |
| H-151 | THP1 R232 | EC50 | 8.2-fold decreased potency vs HAQ | [1] |
Table 1: In Vitro Potency of this compound and Comparator.
| Parameter | Route of Administration | Dose | Value | Unit | Reference |
| Cmax | Oral (PO) | 10 mg/kg | 0.04 | µM | [1] |
| Half-life (t1/2) | Oral (PO) | 10 mg/kg | 2.8 | hours | [1] |
| Clearance | Oral (PO) | 10 mg/kg | 2854.3 | mL/min/kg | [1] |
| Cmax | Intraperitoneal (IP) | 5 mg/kg | - | - | [1] |
| Half-life (t1/2) | Intraperitoneal (IP) | 5 mg/kg | - | - | [1] |
| Clearance | Intraperitoneal (IP) | 5 mg/kg | 240.7 | mL/min/kg | [1] |
| Bioavailability | Intraperitoneal (IP) | 5 mg/kg | >18-fold higher than PO | - | [1] |
Table 2: Pharmacokinetic Properties of this compound in Mice.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
In Vitro Inhibition of STING Signaling
4.1.1. Cell Culture and Treatment
-
Cell Line: Bone Marrow-Derived Macrophages (BMDMs) from wild-type C57BL/6 mice.
-
Culture Conditions: BMDMs were cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF.
-
Treatment Protocol:
-
BMDMs were seeded in appropriate plates for downstream analysis.
-
Cells were pre-treated with this compound (1 µM) or DMSO (vehicle control) for 1 hour.
-
STING signaling was induced by treating the cells with the STING agonist diABZI (500 nM) for the indicated times (1 hour for immunoblotting, 2 hours for qPCR).
-
4.1.2. Quantitative PCR (qPCR) for Ifnβ and Il6 Expression
-
RNA Extraction: Total RNA was isolated from treated BMDMs using a commercially available RNA extraction kit.
-
cDNA Synthesis: cDNA was synthesized from the extracted RNA using a reverse transcription kit.
-
qPCR: Real-time quantitative PCR was performed using a standard qPCR instrument and SYBR Green master mix.
-
Primers: Specific primers for mouse Ifnβ, Il6, and a housekeeping gene (e.g., Actb) were used.
-
Analysis: Gene expression levels were normalized to the housekeeping gene and relative expression was calculated using the ΔΔCt method.
4.1.3. Immunoblot Analysis of p-IRF3 and p-TBK1
-
Cell Lysis: Whole-cell lysates were prepared from treated BMDMs using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA assay.
-
SDS-PAGE and Western Blot: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibodies: Membranes were probed with primary antibodies specific for phosphorylated IRF3 (p-IRF3), phosphorylated TBK1 (p-TBK1), total STING, and a loading control (e.g., GAPDH or β-actin). HRP-conjugated secondary antibodies were used for detection.
-
Detection: Chemiluminescent substrate was used to visualize the protein bands.
In Vivo Inhibition of STING Signaling
4.2.1. Animal Model and Treatment
-
Animal Strain: C57BL/6 mice.
-
Treatment Protocol:
-
Mice were pre-treated with this compound (5 mg/kg) administered via intraperitoneal (i.p.) injection.
-
Two hours after this compound administration, STING signaling was induced by i.p. injection of the STING agonist diABZI (0.5 mg/kg).
-
4.2.2. Measurement of Serum Cytokines
-
Sample Collection: Blood was collected from mice at a specified time point after diABZI injection.
-
Serum Preparation: Serum was separated by centrifugation.
-
Cytokine Measurement: Serum levels of IFNβ and IL-6 were quantified using commercially available ELISA kits according to the manufacturer's instructions.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows related to the mechanism of action of this compound.
dot
dot
dot
References
- 1. Development of this compound, an irreversible STING antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological activation of STING blocks SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STING agonist diABZI enhances the cytotoxicity of T cell towards cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
LB244: A Technical Deep Dive into an Irreversible STING Antagonist
For Researchers, Scientists, and Drug Development Professionals
The aberrant activation of the Stimulator of Interferon Genes (STING) pathway is a key driver in a range of autoinflammatory diseases, including Aicardi-Goutières syndrome (AGS), STING-associated vasculopathy with onset in infancy (SAVI), and lupus.[1][2][3][4] This has spurred significant interest in the development of STING inhibitors. This whitepaper provides a comprehensive technical guide to LB244, a novel, irreversible STING antagonist that demonstrates potent and selective inhibition of STING signaling.
Executive Summary
This compound is a potent, irreversible antagonist of the STING protein, a central mediator of innate immune responses to cytosolic DNA.[1][2][3][4] Developed as an analog of the previously identified STING inhibitor BB-Cl-amidine, this compound exhibits low nanomolar potency in both human and mouse cells and demonstrates markedly enhanced proteome-wide selectivity.[1][2][3][4][5] A key feature of this compound is its ability to maintain potency against the most common human STING variant (R232), a significant advantage over other inhibitors like H-151.[1] In vivo studies have confirmed its efficacy in blocking STING-dependent cytokine production.[1] This document details the mechanism of action, quantitative efficacy, and the experimental protocols used to characterize this compound.
The STING Signaling Pathway and the Role of this compound
The canonical STING signaling pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS).[1][6][7] Upon binding dsDNA, cGAS synthesizes the second messenger cyclic guanosine monophosphate-adenosine monophosphate (cGAMP).[1][6][7] cGAMP then binds to STING, an endoplasmic reticulum (ER)-resident transmembrane protein.[1][6] This binding event triggers a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[1][8] In the Golgi, STING is palmitoylated, a crucial step for the recruitment and activation of TANK-binding kinase 1 (TBK1).[1][9] TBK1, in turn, phosphorylates both itself and the transcription factor interferon regulatory factor 3 (IRF3).[6][7] Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons (IFNs) and other inflammatory cytokines.[6][7]
References
- 1. Development of this compound, an irreversible STING antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of this compound, an Irreversible STING Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
understanding the cGAS-STING signaling pathway
An In-depth Technical Guide to the cGAS-STING Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with pathogenic infections and cellular damage.[1][2][3] Activation of this pathway leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, orchestrating a robust immune response.[2][4] Given its central role in immunity, the cGAS-STING pathway is a key area of investigation for autoimmune diseases, cancer immunotherapy, and infectious diseases.[5][6][7][8] This guide provides a detailed technical overview of the core mechanisms of the cGAS-STING pathway, quantitative data on its key interactions, detailed experimental protocols, and visualizations to facilitate a deeper understanding for research and drug development professionals.
Core Signaling Pathway
The canonical cGAS-STING signaling cascade is initiated by the detection of double-stranded DNA (dsDNA) in the cytoplasm and culminates in the transcriptional activation of immune response genes.
-
Cytosolic DNA Sensing by cGAS : The enzyme cyclic GMP-AMP synthase (cGAS) is the primary sensor of cytosolic dsDNA.[3] In its inactive state, cGAS is autoinhibited.[9] Upon binding to dsDNA, cGAS undergoes a significant conformational change, forming a 2:2 complex with the DNA.[1][10] This structural rearrangement activates its enzymatic function.[10][11]
-
cGAMP Synthesis : Activated cGAS catalyzes the synthesis of cyclic GMP-AMP (cGAMP) from ATP and GTP.[1][10] The cGAMP produced by mammalian cGAS has a unique 2'-5' phosphodiester linkage, distinguishing it from bacterial cyclic dinucleotides.[2]
-
STING Activation : cGAMP acts as a second messenger, binding to the STING protein, which is primarily localized on the endoplasmic reticulum (ER) membrane.[4][9] cGAMP binding induces a conformational change in the STING dimer, leading to its activation.[9][12]
-
STING Trafficking : Activated STING translocates from the ER to the ER-Golgi intermediate compartment (ERGIC) and then to the Golgi apparatus in a process requiring COPII vesicles.[9][12][13][14] This trafficking is a critical step for downstream signaling.
-
TBK1 Recruitment and Activation : In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[15][16] The oligomerization of STING is crucial for the recruitment and subsequent trans-autophosphorylation and activation of TBK1.[15]
-
IRF3 and NF-κB Activation : Activated TBK1 phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[17] Phosphorylation of STING at specific residues, such as Ser366, creates a docking site for IRF3, facilitating its phosphorylation by TBK1.[6][15] Phosphorylated IRF3 then dimerizes and translocates to the nucleus.[7][18][19] Concurrently, the STING pathway can also lead to the activation of the NF-κB transcription factor, although the mechanism is less clearly defined.[2]
-
Gene Transcription : In the nucleus, IRF3 dimers and activated NF-κB bind to their respective DNA response elements in the promoters of target genes, driving the transcription of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines and chemokines.[2][4]
Pathway Visualization
References
- 1. Structure of the human cGAS–DNA complex reveals enhanced control of immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Functional Analyses of DNA-Sensing and Immune Activation by Human cGAS | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of type I interferon production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Post-Translational Modifications of STING: A Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. rupress.org [rupress.org]
- 10. Structural mechanism of cytosolic DNA sensing by cGAS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural mechanism of cytosolic DNA sensing by cGAS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. STING Operation at the ER/Golgi Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. STING trafficking as a new dimension of immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural basis of STING binding with and phosphorylation by TBK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural basis of STING binding with and phosphorylation by TBK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The Structural Basis of IRF-3 Activation Upon Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Role of STING in Autoinflammatory Diseases: A Technical Guide
Abstract
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent type I interferon (IFN) response. While essential for host defense against pathogens, aberrant activation of the STING pathway due to genetic mutations or other dysregulatory mechanisms can lead to a class of debilitating autoinflammatory disorders, often referred to as type I interferonopathies. This technical guide provides an in-depth exploration of the molecular mechanisms underlying STING-mediated autoinflammation, summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols for pathway analysis, and outlines current therapeutic strategies targeting this pathway.
The cGAS-STING Signaling Pathway
The canonical cGAS-STING signaling cascade is a central mechanism for detecting cytosolic double-stranded DNA (dsDNA), which can originate from pathogens or from the host's own damaged cells.[1][2]
1.1. Activation Cascade
The activation of the STING pathway is a multi-step process:[1][3]
-
DNA Sensing: The enzyme cyclic GMP-AMP synthase (cGAS) acts as the primary sensor for cytosolic dsDNA.[2] Upon binding to dsDNA, cGAS undergoes a conformational change and catalyzes the synthesis of the second messenger, 2'3'-cyclic GMP-AMP (2'3'-cGAMP), from ATP and GTP.[1][3]
-
STING Activation: 2'3'-cGAMP binds to STING, a transmembrane protein primarily localized to the endoplasmic reticulum (ER).[4][5] This binding induces a conformational change in STING, leading to its dimerization and subsequent translocation from the ER to the Golgi apparatus.[3][4]
-
Downstream Signaling: In the Golgi, the activated STING recruits and activates TANK-binding kinase 1 (TBK1).[3] TBK1 then phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).[1]
-
Transcriptional Response: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (e.g., IFN-α and IFN-β) and other interferon-stimulated genes (ISGs).[1][3] Concurrently, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1][6]
Figure 1: The canonical cGAS-STING signaling pathway.
STING's Role in Autoinflammatory Diseases
Constitutive activation of the STING pathway, often due to heterozygous gain-of-function (GOF) mutations in the STING1 gene (also known as TMEM173), leads to a continuous and excessive production of type I interferons and other inflammatory cytokines, driving the pathogenesis of several autoinflammatory diseases.[7][8][9]
2.1. STING-Associated Vasculopathy with Onset in Infancy (SAVI)
SAVI is the most well-characterized autoinflammatory disease directly caused by STING1 GOF mutations.[7][10] It is a rare, autosomal dominant disorder with onset in infancy.[10][11]
-
Clinical Manifestations: SAVI is characterized by systemic inflammation, severe cutaneous vasculopathy (affecting fingers, toes, nose, and ears, often leading to ulceration and necrosis), interstitial lung disease (ILD), and polyarthritis.[9][10]
-
Genetic Basis: Specific heterozygous GOF mutations in the STING1 gene result in ligand-independent dimerization and constitutive activation of the STING protein.[8][11] These mutations often cluster within the dimerization domain of STING.[11]
Figure 2: Pathogenic STING activation in SAVI.
2.2. Other STING-Associated Diseases
Dysregulation of the cGAS-STING pathway is also implicated in other autoinflammatory and autoimmune conditions:
-
Aicardi-Goutières Syndrome (AGS): AGS is an inflammatory encephalopathy where mutations in genes responsible for nucleic acid metabolism (e.g., TREX1, RNASEH2) lead to an accumulation of endogenous DNA in the cytoplasm.[1][3] This self-DNA is then sensed by the cGAS-STING pathway, triggering a chronic type I IFN response.[1][12]
-
Systemic Lupus Erythematosus (SLE): A subset of SLE patients exhibits a strong type I IFN signature, and evidence suggests that the cGAS-STING pathway can be activated by self-DNA, contributing to the disease's pathogenesis.[1][13]
-
COPA Syndrome: This is an autoinflammatory disorder caused by mutations in the COPA gene, which is involved in protein trafficking. Defective trafficking can lead to ER stress and aberrant STING activation.[4][14]
Quantitative Data in STING-Mediated Diseases
The following tables summarize key quantitative findings from studies on STING-associated autoinflammatory diseases.
Table 1: Common Gain-of-Function Mutations in STING1 and Associated Phenotypes
| Mutation | Location | Associated Disease | Key Clinical Features | Reference(s) |
| V155M | Dimerization Domain | SAVI, Familial Chilblain Lupus | Vasculopathy, ILD, Lupus-like features | [11],[13],[15] |
| N154S | Dimerization Domain | SAVI | Severe vasculopathy, ILD | [11],[16] |
| V147L | Dimerization Domain | SAVI | Vasculopathy, ILD | [11] |
| R281Q | C-terminal Domain | SAVI | Predominantly ILD, may lack skin lesions | [7] |
| R284S | C-terminal Domain | Autoinflammation | Constitutive cytokine production | [17] |
Table 2: Biomarker and Cytokine Profiles in SAVI Patients
| Biomarker | Finding | Implication | Reference(s) |
| IFN Signature | Markedly elevated expression of Interferon-Stimulated Genes (ISGs) in peripheral blood | Hallmark of type I interferonopathies, indicates pathway activation | [16],[13] |
| IFN-α / IFN-β | Significantly increased serum levels | Direct evidence of excessive type I IFN production | [7],[13] |
| CXCL10 (IP-10) | Elevated serum levels | Chemokine induced by IFNs, reflects inflammatory state | [18] |
| Inflammatory Cytokines | Increased levels of IL-6, TNF-α | Indicates concurrent NF-κB pathway activation | [7],[19] |
Table 3: Efficacy of STING Pathway Inhibitors in Preclinical Models
| Inhibitor | Target | Model | Key Finding | Reference(s) |
| H-151 | STING (covalent) | Trex1-/- mice (AGS model) | Reduced systemic inflammation and mortality | [20],[14] |
| C-176 | STING (covalent) | Trex1-/- mice (AGS model) | Ameliorated autoinflammatory disease | [20] |
| SN-011 | STING (competitive) | Trex1-/- mice (AGS model) | Potently suppressed systemic inflammation | [21],[20] |
| Palbociclib | STING (Y167) | Trex1-/- mice (AGS model) | Alleviated autoimmune features by blocking STING dimerization | [20] |
| Ruxolitinib | JAK1/2 | SAVI patients | Partial to significant clinical improvement, reduced ISG signature | [7],[22] |
| Tofacitinib | JAK1/3 | SAVI patient cells | Suppressed STAT activation and restored normal immune response | [22] |
Experimental Protocols for STING Pathway Analysis
Analyzing the STING pathway requires a combination of molecular and cellular biology techniques to measure pathway components, their activation state, and downstream outputs.
4.1. Protocol: Quantification of IFN-β by Sandwich ELISA
This protocol measures secreted IFN-β in cell culture supernatants as a primary readout of STING pathway activation.[23]
-
Objective: To quantify the concentration of IFN-β produced by cells following STING activation.
-
Materials:
-
IFN-β Sandwich ELISA Kit (containing pre-coated 96-well plate, detection antibody, standards, buffers, substrate).
-
THP-1 monocytes or other relevant cell lines.
-
STING agonist (e.g., 2'3'-cGAMP, dsDNA).
-
Cell culture medium and supplements.
-
Microplate reader (450 nm).
-
-
Methodology:
-
Cell Seeding: Seed THP-1 cells at a density of 5 x 105 cells/well in a 96-well plate.
-
Stimulation: Pre-treat cells with inhibitors if applicable (e.g., 1-2 hours). Stimulate cells with a STING agonist (e.g., 1-10 µg/mL 2'3'-cGAMP) for 18-24 hours at 37°C.[24] Include unstimulated and vehicle controls.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell-free supernatant.
-
ELISA Procedure: a. Add 100 µL of standards, controls, and collected supernatants to the pre-coated ELISA plate. Incubate for 2 hours at room temperature. b. Wash the plate 4 times with the provided wash buffer. c. Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature. d. Wash the plate 4 times. e. Add 100 µL of HRP-streptavidin conjugate. Incubate for 1 hour at room temperature. f. Wash the plate 4 times. g. Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes. h. Add 100 µL of stop solution.
-
Data Acquisition: Read the absorbance at 450 nm on a microplate reader.
-
Analysis: Calculate IFN-β concentrations in samples by interpolating from the standard curve.
-
4.2. Protocol: Analysis of STING and TBK1 Phosphorylation by Western Blot
This protocol assesses the activation state of STING and TBK1 by detecting their phosphorylated forms.[25]
-
Objective: To detect the phosphorylation of STING (at Ser366) and TBK1 (at Ser172) as a marker of pathway activation.
-
Materials:
-
Cell line of interest (e.g., MEFs, THP-1).
-
STING agonist (e.g., dsDNA complexed with a transfection reagent).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
SDS-PAGE equipment and reagents.
-
PVDF membrane.
-
Primary antibodies: anti-p-STING (Ser366), anti-STING, anti-p-TBK1 (Ser172), anti-TBK1, anti-β-actin.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate and imaging system.
-
-
Methodology:
-
Cell Culture and Stimulation: Seed cells in 6-well plates. Stimulate with dsDNA/transfection reagent complex for a specified time (e.g., 3-6 hours).[25][26]
-
Cell Lysis: Wash cells with cold PBS and lyse on ice with 100-200 µL of lysis buffer. Scrape and collect the lysate.
-
Protein Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on a 10% SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies (e.g., anti-p-STING, diluted 1:1000) overnight at 4°C. c. Wash the membrane 3 times with TBST. d. Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature. e. Wash the membrane 3 times with TBST.
-
Detection: Apply chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities. Normalize phosphorylated protein levels to their respective total protein levels to determine the fold-change in activation.
-
Figure 3: General workflow for assessing STING pathway activation.
Therapeutic Strategies and Future Directions
The central role of STING in driving type I interferonopathies makes it a prime therapeutic target. Current strategies focus on inhibiting the pathway at various levels.
-
JAK Inhibitors: Janus kinase (JAK) inhibitors, such as ruxolitinib and tofacitinib, act downstream of the type I IFN receptor.[22] They block the signaling cascade initiated by IFNs, thereby reducing the expression of ISGs and mitigating inflammatory symptoms. While they do not target STING directly, they have shown clinical efficacy in some SAVI patients.[7][14]
-
Direct STING Inhibitors: A major focus of drug development is the creation of small molecules that directly bind to and inhibit STING. These compounds, such as H-151 and C-176, are often designed to block the cGAMP binding pocket or prevent the conformational changes required for STING activation and oligomerization.[14][20] Several direct STING inhibitors are in preclinical development and have shown promise in animal models of autoinflammatory diseases.[14][21]
-
Upstream Targeting: Inhibiting cGAS is another potential therapeutic avenue. By preventing the production of 2'3'-cGAMP, cGAS inhibitors could block the pathway at its inception.[27]
Conclusion
The cGAS-STING pathway is a double-edged sword: vital for antimicrobial defense but a potent driver of autoinflammation when dysregulated. Research into STING-associated diseases like SAVI has illuminated the critical need for tight control over this innate immune signaling axis. The development of targeted therapies, particularly direct STING inhibitors, holds significant promise for treating these severe and often life-threatening conditions. Continued investigation into the nuances of STING signaling, its downstream effectors, and the development of robust preclinical models will be essential for translating these promising therapeutic strategies into effective clinical treatments for patients with STING-driven autoinflammatory diseases.
References
- 1. Frontiers | Updated roles of cGAS-STING signaling in autoimmune diseases [frontiersin.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Updated roles of cGAS-STING signaling in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. STING-inflammasome axis in autoimmune diseases and inflammation-related disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | cGAS-STING pathway in pathogenesis and treatment of osteoarthritis and rheumatoid arthritis [frontiersin.org]
- 7. STING-associated vasculopathy with onset in infancy: a familial case series report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Role of Interferon Receptors in STING-Associated Autoinflammatory Dise" by William Alexander Stinson [openscholarship.wustl.edu]
- 9. mdpi.com [mdpi.com]
- 10. Orphanet: STING-associated vasculopathy with onset in infancy [orpha.net]
- 11. STING-associated vasculopathy with onset in infancy - Wikipedia [en.wikipedia.org]
- 12. No Longer A One-Trick Pony: STING Signaling Activity Beyond Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inherited STING-activating mutation underlies a familial inflammatory syndrome with lupus-like manifestations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibitory targeting cGAS-STING-TBK1 axis: Emerging strategies for autoimmune diseases therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Pro-inflammation Associated with a Gain-of-Function Mutation (R284S) in the Innate Immune Sensor STING - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pulmonary Involvement in a Mouse Model of Sjögren’s Syndrome Induced by STING Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. STING inhibitors target inflammatory diseases | 2021-06-22 | BioWorld [bioworld.com]
- 22. Regulating STING in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Therapeutic Development by Targeting the cGAS-STING Pathway in Autoimmune Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Delving into STING-Dependent Inflammation: A Technical Guide to the Investigator Compound LB244
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cGAS-STING (cyclic GMP-AMP Synthase-Stimulator of Interferon Genes) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA) and initiating a robust inflammatory response. While essential for host defense against pathogens, aberrant STING activation is implicated in the pathophysiology of various autoinflammatory diseases, such as Aicardi-Goutières syndrome (AGS) and STING-associated vasculopathy with onset in infancy (SAVI), as well as lupus and amyotrophic lateral sclerosis (ALS).[1][2] This has spurred significant interest in the development of STING inhibitors as potential therapeutics. LB244 is a novel, irreversible STING antagonist that has demonstrated potent inhibition of STING signaling in preclinical models.[1][2] This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed experimental protocols for investigating STING-dependent inflammation using this compound.
Introduction to the cGAS-STING Signaling Pathway
The cGAS-STING pathway is a key sensor of cellular danger signals. The presence of dsDNA in the cytoplasm, a hallmark of viral infection or cellular damage, triggers the activation of cGAS.[1] Activated cGAS synthesizes the second messenger cyclic guanosine monophosphate-adenosine monophosphate (cGAMP).[1] cGAMP then binds to STING, an endoplasmic reticulum-resident transmembrane protein.[3] This binding event induces a conformational change in STING, leading to its oligomerization and trafficking from the ER to the Golgi apparatus.[4]
At the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3).[1] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α/β) and other inflammatory cytokines and chemokines, such as Interleukin-6 (IL-6).[1] This cascade culminates in a potent anti-viral and pro-inflammatory response.
This compound: A Potent and Selective STING Antagonist
This compound is a small molecule inhibitor designed as an analog of a previous STING inhibitor, BB-Cl-amidine.[1] It exhibits low nanomolar potency and enhanced proteome-wide selectivity compared to its predecessor and other known STING inhibitors like H-151.[1]
Mechanism of Action
This compound functions as an irreversible antagonist of STING.[2] Its proposed mechanism involves the covalent modification of cysteine residues on the STING protein, which blocks the crucial step of STING oligomerization.[4][5] By preventing oligomerization, this compound effectively halts the downstream signaling cascade, including the activation of TBK1 and IRF3, thereby inhibiting the production of type I interferons and other inflammatory cytokines.[1][5]
Data Presentation: In Vitro and In Vivo Efficacy of this compound
The following tables summarize the quantitative data from preclinical studies of this compound.
Table 1: In Vitro Inhibition of STING Signaling by this compound
| Cell Line | STING Agonist | Analyte | This compound Concentration (µM) | % Inhibition |
| Mouse BMDMs | diABZI (500 nM) | Ifnb mRNA | 1 | ~95%[1] |
| Mouse BMDMs | diABZI (500 nM) | Il6 mRNA | 1 | ~90%[1] |
| Human Monocytes | STING Agonist | IFNβ Protein | Not specified | Significant[1] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of STING Activation
| Treatment Group | Analyte | Serum Concentration (pg/mL) | % Reduction vs. diABZI alone |
| Vehicle + diABZI | IFNβ | ~1500 | - |
| This compound (5 mg/kg) + diABZI | IFNβ | ~250 | ~83%[1] |
| Vehicle + diABZI | IL-6 | ~12000 | - |
| This compound (5 mg/kg) + diABZI | IL-6 | ~2000 | ~83%[1] |
Table 3: Pharmacokinetic Properties of this compound in Mice
| Dosing Route | Dose (mg/kg) | Cmax (µM) | Half-life (h) | Bioavailability (%) |
| Oral (PO) | 10 | 0.04 | 2.8 | Low[1] |
| Intraperitoneal (IP) | 5 | Not specified | Not specified | >18-fold higher than PO[1] |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of this compound on STING-dependent inflammation.
In Vitro Analysis of STING Activation in Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes how to assess the inhibitory effect of this compound on STING-induced gene expression and protein phosphorylation in primary mouse BMDMs.
Materials:
-
Bone marrow cells from C57BL/6 mice
-
L929-conditioned medium or recombinant M-CSF
-
DMEM supplemented with 10% FBS, penicillin/streptomycin
-
This compound (stock solution in DMSO)
-
diABZI (STING agonist, stock solution in DMSO)
-
TRIzol reagent for RNA extraction
-
cDNA synthesis kit
-
qPCR primers for Ifnb, Il6, and a housekeeping gene (e.g., Actb)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-p-TBK1 (Ser172), anti-TBK1, anti-p-IRF3 (Ser396), anti-IRF3, anti-STING, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
BMDM Differentiation:
-
Isolate bone marrow from the femurs and tibias of C57BL/6 mice.
-
Culture cells in DMEM supplemented with 20% L929-conditioned medium or 20 ng/mL M-CSF for 7 days to differentiate into macrophages.
-
-
Cell Treatment:
-
Plate differentiated BMDMs in 6-well plates and allow them to adhere overnight.
-
Pre-treat cells with this compound (e.g., 1 µM) or an equivalent volume of DMSO (vehicle control) for 1 hour.
-
Stimulate the cells with a STING agonist such as diABZI (e.g., 500 nM) for the desired time (e.g., 2 hours for qPCR, 1 hour for immunoblotting).
-
-
RNA Extraction and qPCR:
-
Lyse the cells with TRIzol and extract total RNA according to the manufacturer's protocol.
-
Synthesize cDNA from 1 µg of total RNA.
-
Perform qPCR using primers for Ifnb, Il6, and a housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
-
Protein Extraction and Immunoblotting:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
In Vivo Mouse Model of STING-Dependent Inflammation
This protocol outlines the procedure for evaluating the efficacy of this compound in a mouse model of acute STING activation.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
This compound
-
Vehicle for this compound (e.g., 20% DMSO in saline)
-
diABZI
-
Vehicle for diABZI (e.g., saline)
-
ELISA kits for mouse IFNβ and IL-6
-
Blood collection tubes (e.g., serum separator tubes)
Procedure:
-
Animal Dosing:
-
Acclimate mice for at least one week before the experiment.
-
Prepare a solution of this compound in a suitable vehicle.
-
Administer this compound (e.g., 5 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
-
Induction of STING Activation:
-
Two hours after this compound/vehicle administration, inject mice with a STING agonist such as diABZI (e.g., 0.5 mg/kg). The route of administration (e.g., intravenous or intraperitoneal) may vary.
-
-
Sample Collection:
-
At a predetermined time point after diABZI injection (e.g., 2-4 hours), collect blood samples via a suitable method (e.g., retro-orbital bleed or cardiac puncture under terminal anesthesia).
-
Allow the blood to clot and then centrifuge to separate the serum.
-
-
Cytokine Analysis:
-
Store serum samples at -80°C until analysis.
-
Quantify the concentrations of IFNβ and IL-6 in the serum using commercial ELISA kits according to the manufacturer's instructions.
-
Conclusion
This compound is a promising investigational tool and a potential therapeutic lead for STING-driven inflammatory diseases. Its high potency and selectivity make it a valuable compound for dissecting the role of STING in various biological processes. The experimental protocols provided in this guide offer a framework for researchers to effectively utilize this compound in their studies of STING-dependent inflammation. Further research into the in vivo efficacy and safety of this compound is warranted to explore its full therapeutic potential.
References
- 1. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of this compound, an irreversible STING antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrofuran-Based STING Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
LB244 as a Chemical Probe for STING: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of LB244, a potent and selective irreversible antagonist of the STING (Stimulator of Interferon Genes) protein. This document details its mechanism of action, quantitative biochemical and cellular activity, and the experimental protocols used for its characterization, offering a valuable resource for researchers utilizing this compound as a chemical probe in studies of innate immunity and the development of novel therapeutics for STING-driven inflammatory diseases.
Introduction to this compound and STING
The cGAS-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral and bacterial infections, as well as cellular damage. Upon activation, STING orchestrates a robust inflammatory response, primarily through the production of type I interferons (IFNs) and other pro-inflammatory cytokines. While essential for host defense, aberrant STING activation is implicated in the pathophysiology of various autoimmune and inflammatory diseases, such as Aicardi-Goutières syndrome (AGS) and STING-associated vasculopathy with onset in infancy (SAVI). This has prompted significant efforts in the development of STING inhibitors.
This compound is a novel, irreversible STING antagonist developed as a more potent and selective analog of the parent compound BB-Cl-amidine.[1][2][3][4] It possesses a nitrofuran warhead that covalently modifies STING, effectively blocking its downstream signaling.[1]
Mechanism of Action
This compound functions as an irreversible antagonist of STING by preventing its oligomerization, a crucial step for the activation of downstream signaling cascades.[5] Mutagenesis studies suggest that this compound covalently modifies cysteine residue 292 (Cys292) on the STING protein.[5] This covalent modification inhibits the conformational changes necessary for STING to form higher-order oligomers upon activation by its natural ligand, cyclic GMP-AMP (cGAMP). By blocking oligomerization, this compound prevents the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn inhibits the phosphorylation of Interferon Regulatory Factor 3 (IRF3) and the subsequent transcription of type I interferons and other inflammatory genes.[5][6]
Below is a diagram illustrating the STING signaling pathway and the point of intervention by this compound.
References
- 1. Development of this compound, an irreversible STING antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of this compound, an Irreversible STING Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nitrofuran-Based STING Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Potent and Selective STING Antagonist LB244: A Technical Guide to its Inhibitory Effect on Type I Interferon Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cGMP-AMP Synthase (cGAS)-Stimulator of Interferator Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust inflammatory response, including the production of type I interferons (IFNs).[1][2] Aberrant STING activation is implicated in a range of autoinflammatory diseases, making it a key therapeutic target.[3][4] This technical guide provides an in-depth overview of LB244, a novel, irreversible STING antagonist. We detail its mechanism of action, present quantitative data on its inhibitory effects on type I IFN production, and provide comprehensive experimental protocols for its evaluation.
Introduction to this compound
This compound is a potent and selective small-molecule inhibitor of STING.[1] Developed as an analog of the parent compound BB-Cl-amidine, this compound demonstrates nanomolar potency and enhanced proteome-wide selectivity, making it a valuable tool for studying STING-mediated signaling and a promising scaffold for therapeutic development.[1][3] this compound acts as an irreversible antagonist by covalently modifying cysteine residues on the STING protein, thereby inhibiting its oligomerization—a crucial step for the downstream signaling cascade that leads to type I IFN production.[1]
The cGAS-STING Signaling Pathway and this compound's Mechanism of Action
The canonical cGAS-STING pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, a danger signal often associated with viral or bacterial infection, or cellular damage.
Diagram of the cGAS-STING Signaling Pathway
Caption: The cGAS-STING signaling cascade and the inhibitory point of this compound.
As depicted, this compound intervenes at the critical step of STING oligomerization. This prevents the recruitment and activation of TANK-binding kinase 1 (TBK1), which is responsible for the subsequent phosphorylation and activation of Interferon Regulatory Factor 3 (IRF3) and NF-κB.[1] Activated IRF3 and NF-κB translocate to the nucleus to drive the transcription of type I interferons and other pro-inflammatory cytokines.[5][6] By blocking STING oligomerization, this compound effectively shuts down this entire downstream signaling cascade.
Quantitative Data on this compound's Inhibitory Activity
The inhibitory potency of this compound has been quantified in various cellular assays. The following tables summarize the key findings regarding its efficacy in inhibiting STING-mediated signaling, which leads to the suppression of type I interferon production.
Table 1: In Vitro Efficacy of this compound and Related STING Inhibitors
| Compound | Cell Line | STING Variant | Agonist | Readout | EC50 / IC50 (µM) | Reference |
| This compound | THP-1 Dual | R232 (WT) | diABZI | IRF-Luciferase | ~0.8 | [1] |
| This compound | THP-1 Dual | HAQ | diABZI | IRF-Luciferase | Lower than R232 | [1] |
| BB-Cl-amidine | THP-1 Dual | R232 (WT) | diABZI | IRF-Luciferase | 2.00 | [1] |
| H-151 | THP-1 Dual | R232 (WT) | diABZI | IRF-Luciferase | 8.2-fold less potent than in HAQ | [1] |
| H-151 | THP-1 Dual | HAQ | diABZI | IRF-Luciferase | 0.085 | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment | Agonist | Readout | Effect | Reference |
| Mice | This compound (5 mg/kg, i.p.) | diABZI | Serum IFN-β | Significantly reduced | [1] |
| Mice | This compound (5 mg/kg, i.p.) | diABZI | Serum IL-6 | Significantly reduced | [1] |
Experimental Protocols
To facilitate further research on this compound and its effects on type I interferon production, we provide the following detailed experimental protocols based on methodologies described in the literature.
Diagram of a General Experimental Workflow for In Vitro Analysis
Caption: A generalized workflow for assessing this compound's in vitro activity.
In Vitro STING Inhibition Assay in THP-1 Dual™ Cells
This protocol describes the use of THP-1 Dual™ cells, a human monocytic cell line that expresses a secreted luciferase reporter gene under the control of an IRF-inducible promoter, to quantify the inhibition of STING signaling.
Materials:
-
THP-1 Dual™ Cells (InvivoGen)
-
RPMI 1640 medium with 10% FBS, L-glutamine, HEPES, and antibiotics
-
This compound (stock solution in DMSO)
-
diABZI (STING agonist, stock solution in DMSO)
-
QUANTI-Luc™ (luciferase detection reagent, InvivoGen)
-
96-well plates (white, clear bottom for cell culture)
Procedure:
-
Cell Seeding: Seed THP-1 Dual™ cells at a density of 1-2 x 10^5 cells/well in a 96-well plate.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the cells. Include a vehicle control (DMSO). Incubate for 1-2 hours.
-
STING Activation: Add the STING agonist diABZI to the wells at a final concentration known to induce a robust response (e.g., 1-5 µM).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: Collect the supernatant and measure luciferase activity using QUANTI-Luc™ according to the manufacturer's protocol with a luminometer.
-
Data Analysis: Calculate the percent inhibition of STING signaling for each concentration of this compound relative to the vehicle control and determine the IC50 value.
Measurement of IFN-β Production by ELISA
This protocol outlines the quantification of secreted IFN-β in the cell culture supernatant following STING activation and treatment with this compound.
Materials:
-
Cell culture supernatant (collected from the in vitro STING inhibition assay)
-
Human IFN-β ELISA Kit (e.g., from R&D Systems, BD Biosciences)
-
Microplate reader
Procedure:
-
Sample Collection: After the incubation period in the in vitro assay, centrifuge the cell culture plates to pellet the cells and carefully collect the supernatant.
-
ELISA Protocol: Perform the IFN-β ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples (supernatants) to the wells.
-
Incubating to allow IFN-β to bind to the capture antibody.
-
Washing the plate and adding a detection antibody.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Adding a substrate and stopping the reaction.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve and calculate the concentration of IFN-β in each sample.
Western Blot Analysis of STING Pathway Activation
This protocol is for assessing the phosphorylation status of key downstream signaling molecules, TBK1 and IRF3, as a measure of STING pathway activation and its inhibition by this compound.
Materials:
-
Cell lysate (collected from the in vitro STING inhibition assay)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-TBK1 (Ser172), anti-TBK1, anti-p-IRF3 (Ser396), anti-IRF3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After stimulation, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
This compound is a highly potent and selective irreversible inhibitor of STING. Its mechanism of action, involving the blockage of STING oligomerization, effectively abrogates the downstream signaling cascade that leads to the production of type I interferons. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of immunology, inflammation, and drug discovery who are investigating the cGAS-STING pathway and its role in disease. The favorable characteristics of this compound make it an excellent tool for preclinical studies and a promising candidate for the development of novel therapeutics for STING-driven pathologies.
References
- 1. Development of this compound, an irreversible STING antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. cGAS/STING/TBK1/IRF3 Signaling Pathway Activates BMDCs Maturation Following Mycobacterium bovis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IFNγ in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro STING Inhibition by LB244
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA and initiating a robust inflammatory response. Aberrant STING activation is implicated in various autoinflammatory diseases, making it a key therapeutic target. LB244 is a potent and irreversible antagonist of STING that operates by blocking its oligomerization, a crucial step in the signaling cascade.[1][2] These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound on the STING pathway using human monocytic THP-1 cells. The described methods include a reporter gene assay, quantification of cytokine gene expression by qPCR, and measurement of cytokine secretion by ELISA.
Introduction
The cyclic GMP-AMP Synthase (cGAS)-STING signaling pathway is essential for host defense against pathogens. Upon binding cytosolic double-stranded DNA (dsDNA), cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, an endoplasmic reticulum-resident protein, triggering its dimerization and translocation to the Golgi apparatus.[3] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, inducing the expression of type I interferons (IFNs), such as IFN-β, and other pro-inflammatory cytokines like Interleukin-6 (IL-6).[4]
Dysregulation of the STING pathway can lead to chronic inflammation and autoimmune disorders. Therefore, inhibitors of this pathway are of significant therapeutic interest. This compound has been identified as a highly potent, irreversible STING inhibitor with nanomolar efficacy.[5] It represents a valuable tool for studying STING-mediated signaling and a promising scaffold for the development of therapeutics for STING-dependent inflammatory diseases.[6] The following protocols detail in vitro methods to quantify the inhibitory effect of this compound on STING activation.
STING Signaling Pathway
Quantitative Data Summary
The inhibitory potency of this compound can be quantified by determining its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in cellular assays. The following table summarizes representative data for this compound and a common reference STING inhibitor, H-151.
| Compound | Cell Line | STING Allele | Assay Readout | EC50/IC50 (µM) | Reference |
| This compound | THP1-Dual™ | R232 (Wild-Type) | IRF Reporter (Luciferase) | ~0.8 | [7] |
| This compound | THP1-Dual™ | HAQ | IRF Reporter (Luciferase) | ~0.8 | [8] |
| H-151 | THP1-Dual™ | R232 (Wild-Type) | IRF Reporter (Luciferase) | Varies (potency reduction observed) | [8] |
| H-151 | THP1-Dual™ | HAQ | IRF Reporter (Luciferase) | Potent | [8] |
Experimental Protocols
The following protocols provide a framework for assessing the in vitro efficacy of this compound in inhibiting the STING pathway.
Protocol 1: STING Inhibition in THP1-Dual™ Reporter Cells
This assay utilizes THP1-Dual™ cells, which are engineered to express a secreted luciferase reporter gene under the control of an IRF-inducible promoter. Inhibition of STING signaling results in a decrease in luciferase activity.
Materials:
-
THP1-Dual™ KI-hSTING-R232 cells (InvivoGen, #thpd-r232)
-
RPMI 1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 25 mM HEPES, 100 µg/mL Normocin™, Penicillin-Streptomycin
-
This compound (or other STING inhibitors)
-
diABZI STING agonist (InvivoGen, #tlrl-diabzi) or 2'3'-cGAMP (InvivoGen, #tlrl-nacga23)
-
QUANTI-Luc™ detection reagent (InvivoGen, #rep-qlc1)
-
White, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed THP1-Dual™ cells at a density of 5 x 10^4 to 1 x 10^5 cells per well in 100 µL of culture medium in a 96-well plate.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the cells. It is recommended to perform a dose-response curve (e.g., 0.01 to 30 µM). Incubate for 1-2 hours at 37°C.[8]
-
STING Activation: Stimulate the cells by adding a STING agonist. A final concentration of 500 nM diABZI is recommended for robust activation.[8]
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.[9]
-
Luciferase Assay:
-
Prepare the QUANTI-Luc™ reagent according to the manufacturer's instructions.
-
Transfer 20 µL of cell supernatant to a white 96-well plate.
-
Add 50 µL of QUANTI-Luc™ reagent to each well.
-
Measure luminescence using a luminometer.
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the agonist-only control. Determine the EC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Quantification of IFN-β and IL-6 mRNA by RT-qPCR
This protocol measures the transcriptional response to STING activation by quantifying the mRNA levels of downstream target genes, IFNB1 and IL6.
Materials:
-
THP-1 cells
-
This compound
-
diABZI STING agonist
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix, Bio-Rad)
-
Primers for IFNB1, IL6, and a housekeeping gene (e.g., GAPDH or ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment: Seed THP-1 cells in a 12-well or 24-well plate. Pre-treat with this compound for 1 hour, followed by stimulation with 500 nM diABZI for 2 hours.[8]
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Set up qPCR reactions containing cDNA, primers for the target genes and a housekeeping gene, and qPCR master mix.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.[10]
Protocol 3: Measurement of Secreted IFN-β by ELISA
This protocol quantifies the amount of IFN-β protein secreted into the cell culture supernatant following STING activation.
Materials:
-
THP-1 cells
-
This compound
-
diABZI STING agonist
-
Human IFN-β ELISA kit (e.g., R&D Systems, #DIFNB0)
-
Microplate reader
Procedure:
-
Cell Treatment and Supernatant Collection:
-
ELISA:
-
Perform the IFN-β ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves adding the supernatant to a pre-coated plate, followed by incubation with detection and substrate solutions.
-
-
Data Analysis: Measure the absorbance using a microplate reader and calculate the concentration of IFN-β based on a standard curve. Determine the percentage of inhibition for each this compound concentration.
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of the STING inhibitor this compound. By employing a combination of reporter assays, gene expression analysis, and protein quantification, researchers can obtain a comprehensive understanding of the inhibitory potency and mechanism of action of this compound and other potential STING modulators. These assays are crucial for the preclinical evaluation of novel therapeutics targeting STING-mediated diseases.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. The activation of the adaptor protein STING depends on its interactions with the phospholipid PI4P - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nanopartikel.info [nanopartikel.info]
- 4. Frontiers | Pharmacological Targeting of STING-Dependent IL-6 Production in Cancer Cells [frontiersin.org]
- 5. Development of this compound, an Irreversible STING Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. citeab.com [citeab.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of this compound, an irreversible STING antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for LB244 Treatment of Primary Human Monocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
LB244 is a potent and irreversible antagonist of the Stimulator of Interferon Genes (STING) protein.[1][2][3][4][5] The cGAS-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage.[1][3][6] Upon activation, STING triggers a signaling cascade leading to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[6] However, aberrant STING activation is implicated in the pathogenesis of various autoinflammatory diseases, making STING an attractive therapeutic target.[1][3][5] this compound exerts its inhibitory effect by covalently modifying STING, which blocks its oligomerization—a crucial step for the recruitment and activation of downstream signaling molecules like TANK-binding kinase 1 (TBK1) and Interferon Regulatory Factor 3 (IRF3).[2][6] These application notes provide a detailed protocol for the treatment of primary human monocytes with this compound to inhibit STING-dependent signaling.
Data Presentation
Table 1: Summary of Reagents and their Roles
| Reagent | Role | Typical Concentration |
| This compound | Irreversible STING antagonist | 1 µM - 10 µM |
| diABZI | STING agonist (for inducing STING activation) | 100 nM - 500 nM |
| Ficoll-Paque™ | For density gradient centrifugation to isolate PBMCs | As per manufacturer's protocol |
| CD14 MicroBeads | For positive selection of monocytes | As per manufacturer's protocol |
| RPMI 1640 | Base cell culture medium | - |
| Fetal Bovine Serum (FBS) | Supplement for cell culture medium | 10% (v/v) |
| Penicillin-Streptomycin | Antibiotic to prevent bacterial contamination | 1% (v/v) |
Table 2: Experimental Parameters for this compound Treatment
| Parameter | Recommended Condition |
| Cell Type | Primary Human Monocytes |
| Seeding Density | 1 x 10⁶ cells/mL |
| This compound Pre-treatment Time | 1 - 2 hours |
| STING Agonist (diABZI) Stimulation Time | 4 - 24 hours (for cytokine analysis) 1 hour (for phosphorylation analysis) |
| Downstream Analysis | ELISA (IFNβ, IL-6), Immunoblotting (p-TBK1, p-IRF3) |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Human Monocytes
This protocol describes the isolation of primary human monocytes from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Whole human blood collected in EDTA tubes
-
Ficoll-Paque™ PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
CD14 MicroBeads (human)
-
MACS® Columns and Separator
Procedure:
-
Dilute the whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque™ in a conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer containing plasma and platelets, leaving the mononuclear cell layer (buffy coat) undisturbed.
-
Collect the buffy coat layer and transfer it to a new conical tube.
-
Wash the cells by adding PBS and centrifuging at 300 x g for 10 minutes. Repeat the wash step.
-
Resuspend the PBMC pellet in MACS buffer (PBS supplemented with 0.5% BSA and 2 mM EDTA).
-
Isolate CD14+ monocytes using CD14 MicroBeads and MACS columns according to the manufacturer's instructions.
-
Count the viable monocytes using a hemocytometer and trypan blue exclusion.
-
Resuspend the purified monocytes in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at a concentration of 1 x 10⁶ cells/mL.
-
Plate the cells in appropriate culture vessels and incubate at 37°C in a 5% CO₂ humidified incubator.
Protocol 2: this compound Treatment and STING Activation
This protocol details the treatment of primary human monocytes with this compound followed by stimulation with the STING agonist diABZI.
Materials:
-
Cultured primary human monocytes
-
This compound stock solution (in DMSO)
-
diABZI stock solution (in DMSO)
-
Complete RPMI 1640 medium
Procedure:
-
Allow the isolated monocytes to rest for at least 1 hour in culture before treatment.
-
Prepare working solutions of this compound in complete RPMI 1640 medium. A typical final concentration is 1 µM. Include a vehicle control (DMSO) at the same final concentration.
-
Pre-treat the monocytes by adding the this compound working solution or vehicle control to the cell culture wells.
-
Incubate the cells for 1-2 hours at 37°C in a 5% CO₂ incubator.
-
Prepare a working solution of diABZI in complete RPMI 1640 medium. A typical final concentration is 200 nM.
-
Add the diABZI working solution to the wells to stimulate STING signaling.
-
Incubate the cells for the desired time period based on the downstream analysis:
-
For cytokine analysis (ELISA): Incubate for 4-24 hours.
-
For protein phosphorylation analysis (Immunoblot): Incubate for 1 hour.
-
-
After incubation, collect the cell culture supernatants for ELISA and/or lyse the cells for immunoblotting.
Protocol 3: Measurement of Cytokine Production by ELISA
This protocol provides a general procedure for quantifying IFNβ and IL-6 in cell culture supernatants using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Human IFNβ and IL-6 ELISA kits
-
Collected cell culture supernatants
-
Wash buffer
-
Assay diluent
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Follow the specific instructions provided with the commercial ELISA kit.
-
Briefly, coat a 96-well plate with the capture antibody overnight.
-
Wash the plate and block non-specific binding sites.
-
Add standards and collected cell culture supernatants to the wells and incubate.
-
Wash the plate and add the detection antibody, followed by incubation.
-
Wash the plate and add the enzyme conjugate (e.g., Streptavidin-HRP), followed by incubation.
-
Wash the plate and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IFNβ and IL-6 in the samples by comparing their absorbance to the standard curve.
Protocol 4: Analysis of Protein Phosphorylation by Immunoblotting
This protocol outlines the general steps for detecting phosphorylated TBK1 (p-TBK1) and IRF3 (p-IRF3) in monocyte cell lysates.
Materials:
-
Treated monocyte cell pellets
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-TBK1, anti-p-IRF3, anti-total TBK1, anti-total IRF3, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the monocyte pellets in lysis buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatants.
-
Determine the protein concentration of each lysate.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[7][8][9]
Mandatory Visualization
Caption: Experimental workflow for this compound treatment of primary human monocytes.
References
- 1. Demystifying the cGAS-STING pathway: precision regulation in the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of this compound, an irreversible STING antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging mechanisms and implications of cGAS-STING signaling in cancer immunotherapy strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of this compound, an Irreversible STING Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Identification of TBK1 complexes required for the phosphorylation of IRF3 and the production of interferon β - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of LB244 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LB244 is a novel and potent irreversible antagonist of the Stimulator of Interferator Genes (STING) protein. As a covalent inhibitor, this compound offers high selectivity and efficacy in modulating the cGAS-STING signaling pathway, which is a critical component of the innate immune system. Aberrant activation of this pathway is implicated in the pathogenesis of various autoinflammatory and autoimmune diseases. These application notes provide detailed protocols for the in vivo administration of this compound in mouse models, a summary of its pharmacokinetic and toxicological profile, and an overview of its potential therapeutic applications.
Mechanism of Action
This compound functions as a covalent antagonist of STING, effectively blocking its downstream signaling. The cGAS-STING pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), which is recognized by cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, an endoplasmic reticulum-resident protein, inducing a conformational change that leads to its oligomerization and translocation to the Golgi apparatus. This activation cascade results in the phosphorylation of TANK-binding kinase 1 (TBK1) and subsequently the interferon regulatory factor 3 (IRF3), leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This compound inhibits STING-dependent signaling by blocking the crucial step of STING oligomerization[1].
cGAS-STING Signaling Pathway and Inhibition by this compound
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from preclinical mouse studies.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Oral Gavage (10 mg/kg) | Intraperitoneal Injection (5 mg/kg) |
| Cmax (µM) | 0.04 | Not Reported |
| Half-life (h) | 2.8 | Not Reported |
| Clearance (mL/min/kg) | 2854.3 | 240.7 |
| Bioavailability | Limited | Over 18-fold higher than oral |
Data sourced from a study in C57BL/6J mice[2].
Table 2: In Vivo Efficacy of this compound in a diABZI-Induced Inflammation Model
| Treatment Group | Serum IFNβ Levels | Serum IL-6 Levels |
| Vehicle Control | Baseline | Baseline |
| diABZI alone | Significantly elevated | Significantly elevated |
| This compound (5 mg/kg, i.p.) + diABZI | Significantly reduced vs. diABZI alone | Significantly reduced vs. diABZI alone |
Efficacy was demonstrated in C57BL/6 mice pre-treated with this compound for 2 hours before diABZI administration[2].
Table 3: Toxicological Profile of this compound in Mice
| Parameter | Observation |
| Acute Toxicity | No adverse events or signs of toxicity were observed at the tested doses (10 mg/kg oral, 5 mg/kg i.p.)[2]. |
| General Health | Normal bleeding was observed at the 24-hour time point post-administration[2]. |
| Recommended Monitoring | Standard toxicological monitoring is advised for new experimental paradigms, including body weight changes, clinical signs of distress (e.g., lethargy, piloerection), and post-mortem gross examination of major organs[3][4][5][6]. |
Potential Therapeutic Applications
The potent inhibitory effect of this compound on the STING pathway suggests its therapeutic potential in a range of STING-driven inflammatory and autoimmune diseases. Mouse models are invaluable tools for investigating these applications.
-
Aicardi-Goutières Syndrome (AGS): This rare genetic disorder is characterized by an overproduction of type I interferons. The Trex1-deficient mouse model recapitulates key features of AGS and is a relevant model to test the efficacy of STING inhibitors like this compound[7][8][9][10][11].
-
Systemic Lupus Erythematosus (SLE): The cGAS-STING pathway is implicated in the pathogenesis of SLE. Various mouse models of lupus, including TLR7-driven models, can be utilized to evaluate the therapeutic potential of this compound in reducing auto-antibody production and end-organ damage[12][13][14][15][16].
-
STING-Associated Vasculopathy with Onset in Infancy (SAVI): This is a rare autoinflammatory disease caused by gain-of-function mutations in the STING gene. Knock-in mouse models expressing these mutations have been developed and represent a direct translational model for assessing this compound's efficacy[17][18][19][20].
Experimental Protocols
The following protocols provide a framework for the in vivo administration of this compound in mouse models. Researchers should adapt these protocols to their specific experimental needs and ensure all procedures are approved by their Institutional Animal Care and Use Committee (IACUC).
Protocol 1: General In Vivo Administration of this compound
This protocol provides a general guideline for the intraperitoneal administration of this compound for efficacy studies in various mouse models of STING-dependent diseases.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
1 mL syringes
-
25-27 gauge needles
-
Appropriate mouse strain for the disease model (e.g., C57BL/6, Trex1-/-, SAVI knock-in)
-
70% ethanol for disinfection
Procedure:
-
Preparation of this compound Formulation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of injection, dilute the this compound stock solution in sterile PBS to the final desired concentration. A common formulation is 20% DMSO in PBS[2]. Ensure the final solution is clear and free of precipitates.
-
Prepare a vehicle control solution of 20% DMSO in PBS.
-
-
Animal Handling and Dosing:
-
Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Weigh each mouse to determine the correct injection volume.
-
Gently restrain the mouse.
-
Administer this compound or vehicle control via intraperitoneal (i.p.) injection. A typical dose for efficacy is 5 mg/kg[2]. The injection volume should not exceed 10 mL/kg.
-
The frequency and duration of administration will depend on the specific disease model and experimental design.
-
-
Post-Administration Monitoring:
-
Monitor the animals regularly for any signs of toxicity or adverse reactions.
-
Record body weight and clinical observations at predefined intervals.
-
At the end of the study, collect blood and/or tissues for downstream analysis (e.g., cytokine levels, histopathology).
-
Protocol 2: Inhibition of diABZI-Induced Inflammation in Mice
This protocol details a specific application of this compound to inhibit acute inflammation induced by the STING agonist diABZI.
Experimental Workflow for diABZI-Induced Inflammation Model
Caption: Workflow for assessing this compound's efficacy in a diABZI-induced inflammation model.
Materials:
-
This compound
-
diABZI (STING agonist)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
8-12 week old C57BL/6 mice
-
Syringes and needles
-
ELISA kits for mouse IFNβ and IL-6
Procedure:
-
Animal Grouping and Acclimatization:
-
Divide mice into experimental groups (e.g., Vehicle + Vehicle, Vehicle + diABZI, this compound + diABZI).
-
Allow mice to acclimatize for at least one week.
-
-
This compound Pre-treatment:
-
Prepare this compound at 5 mg/kg in 20% DMSO/PBS and a vehicle control (20% DMSO/PBS).
-
Administer this compound or vehicle via i.p. injection to the respective groups.
-
-
Induction of Inflammation:
-
Two hours after this compound or vehicle administration, inject mice with diABZI (e.g., 0.5 mg/kg, i.p.) or a vehicle control for diABZI.
-
-
Sample Collection:
-
Three hours after diABZI administration, euthanize the mice.
-
Collect blood via cardiac puncture for serum preparation.
-
-
Cytokine Analysis:
-
Quantify the levels of IFNβ and IL-6 in the serum using ELISA kits according to the manufacturer's instructions.
-
Conclusion
This compound is a promising STING inhibitor with demonstrated in vivo efficacy in a mouse model of acute inflammation. Its favorable pharmacokinetic profile via intraperitoneal administration and lack of observed toxicity at effective doses make it a valuable tool for investigating the role of the cGAS-STING pathway in various disease models. The protocols and data presented here provide a foundation for researchers to design and execute robust in vivo studies with this compound.
References
- 1. Nitrofuran-Based STING Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of this compound, an irreversible STING antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxicology | MuriGenics [murigenics.com]
- 4. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents | FDA [fda.gov]
- 7. Mouse models for Aicardi–Goutières syndrome provide clues to the molecular pathogenesis of systemic autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trex1 Knockout Mouse | Taconic Biosciences [taconic.com]
- 9. Modeling of TREX1-dependent autoimmune disease using human stem cells highlights L1 accumulation as a source of neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trex1 prevents cell-intrinsic initiation of autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cutting Edge: cGAS Is Required for Lethal Autoimmune Disease in the Trex1-Deficient Mouse Model of Aicardi–Goutières Syndrome | The Journal of Immunology | Oxford Academic [academic.oup.com]
- 12. Role of STING Deficiency in Amelioration of Mouse Models of Lupus and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Role of STING Deficiency in Amelioration of Mouse Models of Lupus and Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. STING Mediates Lupus via the Activation of Conventional Dendritic Cell Maturation and Plasmacytoid Dendritic Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. STING-associated vasculopathy develops independently of IRF3 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Lung Inflammation in STING-Associated Vasculopathy with Onset in Infancy (SAVI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols for Intraperitoneal Administration of LB244 in Mice
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the intraperitoneal (i.p.) administration of LB244, a potent and irreversible STING (Stimulator of Interferon Genes) antagonist, in murine models. Detailed protocols for the preparation and injection of this compound are outlined, along with a representative experimental design for evaluating its efficacy in inhibiting STING-dependent signaling. The information is intended to facilitate preclinical research into STING-mediated inflammatory diseases.
Introduction
The cGAS-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an inflammatory response. Dysregulation of this pathway has been implicated in various autoinflammatory diseases, making STING an attractive target for therapeutic intervention. This compound is a novel small molecule that acts as an irreversible antagonist of STING, demonstrating low nanomolar potency in both mouse and human cells. Preclinical studies in mice have shown that this compound can effectively inhibit STING signaling in vivo, highlighting its potential as a therapeutic agent. This document provides the recommended dosage and detailed protocols for the intraperitoneal administration of this compound in mice to aid in the scientific investigation of its properties.
Data Presentation
Table 1: Recommended Dosage and Administration of this compound
| Parameter | Value | Reference |
| Compound | This compound | |
| Route of Administration | Intraperitoneal (i.p.) Injection | |
| Recommended Dosage | 5 mg/kg | |
| Vehicle | 20% DMSO / 80% PBS | |
| Pretreatment Time | 2 hours prior to STING agonist administration | |
| Injection Volume | 100 - 200 µL (Recommended) | |
| Needle Gauge | 25-27 G |
Table 2: Example STING Agonist Administration for In Vivo Efficacy Studies
| Parameter | Value | Reference |
| Compound | diABZI | [1] |
| Route of Administration | Intraperitoneal (i.p.) Injection | [1] |
| Dosage | 0.5 mg/kg | [1] |
| Vehicle | Not specified (e.g., PBS or Saline) | [1] |
| Administration Time | 2 hours after this compound administration |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
Sterile syringes (1 mL)
-
Sterile needles (e.g., 25-27 G)
Procedure:
-
Calculate the required amount of this compound: Based on the number of mice and the 5 mg/kg dosage, calculate the total mass of this compound needed.
-
Prepare the vehicle: Prepare a sterile solution of 20% DMSO in PBS. For example, to make 1 mL of the vehicle, mix 200 µL of sterile DMSO with 800 µL of sterile PBS.
-
Dissolve this compound:
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the 20% DMSO / 80% PBS vehicle to achieve the desired final concentration for injection. The final concentration will depend on the desired injection volume (typically 100-200 µL per mouse). For a 20g mouse receiving a 5 mg/kg dose in 100 µL, the concentration would be 1 mg/mL.
-
Vortex or sonicate the solution until the this compound is completely dissolved.
-
-
Prepare syringes: Draw the prepared this compound solution into sterile 1 mL syringes fitted with 25-27 G needles. Ensure there are no air bubbles.
Protocol 2: Intraperitoneal Injection of this compound in Mice
Materials:
-
Prepared syringes with this compound solution
-
Mouse restraint device (optional)
-
70% ethanol wipes
Procedure:
-
Animal Restraint:
-
Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the mouse or by using a restraint device.
-
-
Locate the Injection Site:
-
The injection site is in the lower right quadrant of the abdomen. This location avoids the cecum (on the left side) and the bladder.
-
-
Injection:
-
Wipe the injection site with a 70% ethanol wipe and allow it to dry.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid puncturing any organs.
-
Gently aspirate by pulling back the plunger to ensure the needle is not in a blood vessel or organ. If blood or any fluid is drawn, discard the syringe and prepare a new one.
-
Slowly inject the entire volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Monitoring: Observe the mouse for any signs of distress or adverse reactions after the injection.
Protocol 3: In Vivo STING Inhibition Assay
Materials:
-
Mice (e.g., C57BL/6)
-
Prepared this compound solution
-
diABZI (or other STING agonist)
-
Vehicle for diABZI (e.g., sterile PBS or saline)
-
Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant)
-
ELISA kit for cytokines (e.g., IFN-β, IL-6)
Procedure:
-
Acclimatization: Allow mice to acclimate to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the mice into experimental groups (e.g., Vehicle control, this compound only, diABZI only, this compound + diABZI).
-
This compound Administration: Administer this compound (5 mg/kg, i.p.) or the vehicle control to the respective groups as described in Protocol 2.
-
STING Agonist Administration: Two hours after the this compound or vehicle injection, administer diABZI (0.5 mg/kg, i.p.) or its vehicle to the appropriate groups.
-
Sample Collection: At a predetermined time point after diABZI administration (e.g., 3-6 hours), collect blood samples from the mice. Serum or plasma can be prepared for cytokine analysis.
-
Cytokine Analysis: Measure the levels of STING-dependent cytokines, such as IFN-β and IL-6, in the serum or plasma using an appropriate ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Analyze the cytokine levels between the different experimental groups to determine the inhibitory effect of this compound on STING activation.
Visualizations
Caption: cGAS-STING signaling pathway and the inhibitory mechanism of this compound.
References
Application Notes and Protocols for Measuring STING Oligomerization Inhibition by LB244
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Stimulator of Interferon Genes (STING) is a critical signaling adaptor protein in the innate immune system.[1][2] Upon activation by cyclic dinucleotides (CDNs) like cGAMP, STING undergoes a conformational change, leading to its oligomerization.[3][4][5] This oligomerization is an essential step for the recruitment and activation of downstream signaling components, such as TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), ultimately leading to the production of type I interferons and other inflammatory cytokines.[5] Given its central role in immunity, dysregulation of the STING pathway is implicated in various autoimmune and inflammatory diseases.
LB244 is an irreversible antagonist of STING that has been shown to inhibit its signaling.[6][7][8][9] A key mechanism of its inhibitory action is the prevention of STING oligomerization.[6][7][8] Therefore, accurately measuring STING oligomerization is a crucial step in characterizing the efficacy and mechanism of action of inhibitors like this compound.
These application notes provide detailed protocols for assessing the inhibitory effect of this compound on STING oligomerization in both cellular and in vitro systems. The primary methods described are Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE) for cellular extracts and Size-Exclusion Chromatography (SEC) for purified protein.
Signaling Pathway and Experimental Workflow
Caption: STING signaling pathway and point of inhibition by this compound.
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. Protocol for detection of cGAMP-induced STING oligomerization in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of this compound, an irreversible STING antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development of this compound, an Irreversible STING Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Western Blot Protocol for Monitoring TBK1 and IRF3 Phosphorylation Upon STING Pathway Inhibition by LB244
Audience: Researchers, scientists, and drug development professionals.
Introduction
The cGAS-STING (cyclic GMP-AMP Synthase-Stimulator of Interferon Genes) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust inflammatory response.[1][2][3] Upon activation, STING recruits and activates TANK-Binding Kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[4][5] Phosphorylated IRF3 (p-IRF3) then dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (IFNs) and other inflammatory cytokines.[1][5][6][7]
Aberrant activation of the STING pathway is implicated in various autoimmune and inflammatory diseases, making it a key target for therapeutic intervention.[1][2][6] LB244 is a novel, irreversible STING antagonist that potently inhibits STING-dependent signaling.[1][2][6] It has been shown to block the phosphorylation of both TBK1 and IRF3.[6] This application note provides a detailed Western blot protocol to detect the phosphorylation status of TBK1 (at Ser172) and IRF3 (at Ser396) to assess the inhibitory activity of compounds like this compound.
Signaling Pathway
The diagram below illustrates the canonical cGAS-STING signaling pathway and the inhibitory action of this compound. Cytosolic DNA activates cGAS, leading to the production of cGAMP. cGAMP binds to STING, causing its activation and translocation. Activated STING recruits TBK1, leading to the phosphorylation and activation of both TBK1 and its downstream substrate, IRF3. This compound acts as an antagonist to STING, preventing these downstream phosphorylation events.[1][2][6]
Experimental Protocol
This protocol outlines the steps for cell treatment, lysate preparation, and Western blot analysis to measure p-TBK1 and p-IRF3 levels.
1. Cell Culture and Treatment
-
Cell Line: THP-1 (human monocytic cell line) or mouse bone marrow-derived macrophages (BMDMs) are commonly used.
-
Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 with 10% FBS and antibiotics) at 37°C in a 5% CO₂ incubator.
-
Treatment Protocol:
-
Seed cells to achieve 70-80% confluency on the day of the experiment.
-
Pre-treat cells with desired concentrations of this compound (e.g., 1 µM) or vehicle control (e.g., DMSO) for 1-2 hours.[6]
-
Stimulate the STING pathway by adding a STING agonist like cGAMP or diABZI for an appropriate time (e.g., 4 hours for p-IRF3).[4][8]
-
Include an untreated control and a vehicle-plus-agonist control.
-
2. Sample Preparation (Cell Lysis)
-
After treatment, place culture plates on ice and aspirate the media.
-
Wash cells once with ice-cold 1X Phosphate Buffered Saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
Add SDS-PAGE loading buffer to the lysates and boil at 95-100°C for 5-10 minutes. Samples can be stored at -80°C or used immediately.[9][10]
3. SDS-PAGE and Protein Transfer
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[11][12] A wet transfer system (e.g., 100V for 60-90 minutes) is recommended for optimal transfer of proteins in the size range of TBK1 (~84 kDa) and IRF3 (~50 kDa).
4. Immunoblotting
-
Blocking: After transfer, block the membrane in 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[9][12] Note: For phosphoproteins, BSA is often preferred to reduce background.[13]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in 5% BSA in TBST overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% BSA or milk in TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Analysis
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.[9][16]
-
Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the phosphoprotein signal to the corresponding total protein signal to determine the relative phosphorylation level. Further normalize to the loading control to account for loading differences.
Data Presentation
Quantitative data from the Western blot analysis should be summarized to compare the effects of this compound. The ratio of phosphorylated protein to total protein is calculated to determine the extent of pathway activation or inhibition.
Table 1: Densitometry Analysis of p-TBK1/Total TBK1 Ratio
| Treatment Group | p-TBK1 (Arbitrary Units) | Total TBK1 (Arbitrary Units) | Normalized Ratio (p-TBK1 / Total TBK1) | Fold Change vs. Agonist Control |
| Untreated Control | 150 | 10,000 | 0.015 | 0.05 |
| STING Agonist | 3,000 | 10,150 | 0.296 | 1.00 |
| Agonist + this compound (1 µM) | 450 | 9,980 | 0.045 | 0.15 |
Table 2: Densitometry Analysis of p-IRF3/Total IRF3 Ratio
| Treatment Group | p-IRF3 (Arbitrary Units) | Total IRF3 (Arbitrary Units) | Normalized Ratio (p-IRF3 / Total IRF3) | Fold Change vs. Agonist Control |
| Untreated Control | 100 | 8,500 | 0.012 | 0.03 |
| STING Agonist | 4,100 | 8,650 | 0.474 | 1.00 |
| Agonist + this compound (1 µM) | 520 | 8,550 | 0.061 | 0.13 |
Note: Data presented in tables are hypothetical and for illustrative purposes only.
Western Blot Workflow
The following diagram provides a visual summary of the key steps in the Western blot protocol.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of this compound, an Irreversible STING Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The STING/TBK1/IRF3/IFN type I pathway is defective in cystic fibrosis [frontiersin.org]
- 5. Identification of TBK1 complexes required for the phosphorylation of IRF3 and the production of interferon β - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of this compound, an irreversible STING antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. How to Run a Western Blot Assay: An Illustrated Diagram | Bio-Techne [bio-techne.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. The Principle and Procedure of Western Blot - Creative Proteomics Blog [creative-proteomics.com]
- 13. researchgate.net [researchgate.net]
- 14. Phospho-TBK1 (Ser172) Polyclonal Antibody (PA5-105919) [thermofisher.com]
- 15. PhosphoPlus® TBK1/NAK (Ser172) Antibody Duet | Cell Signaling Technology [cellsignal.com]
- 16. researchgate.net [researchgate.net]
Application Note: Quantifying the Inhibitory Effect of LB244 on STING-Mediated Cytokine Expression
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), which can originate from pathogens or damaged host cells.[1][2] Activation of the STING pathway leads to the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3) and activates the NF-κB signaling cascade.[3][4][5] Phosphorylated IRF3 translocates to the nucleus to drive the expression of Type I interferons, such as IFNβ, while NF-κB activation induces the transcription of various pro-inflammatory cytokines, including Interleukin-6 (IL-6).[3][4][6]
While essential for host defense, aberrant STING activation is implicated in various autoinflammatory diseases.[2][7][8] Consequently, inhibitors of this pathway are of significant therapeutic interest. LB244 is a potent, irreversible antagonist of STING.[1][7][8][9] It functions by preventing the oligomerization of STING, a crucial step for the recruitment and activation of downstream signaling proteins like TBK1.[7][9] This inhibition effectively blocks the production of both IFNβ and IL-6.[7][9][10]
This document provides a detailed protocol for quantifying the inhibitory activity of this compound on STING-agonist-induced IFNβ and IL-6 gene expression in a human monocytic cell line using quantitative real-time PCR (qPCR).
Signaling Pathway and Experimental Design
The following diagram illustrates the STING signaling pathway and the mechanism of inhibition by this compound.
Experimental Protocols
This protocol is optimized for human THP-1 cells (a monocytic cell line). It can be adapted for other immune cells such as primary macrophages or dendritic cells.
Cell Culture and Seeding
-
Cell Line: THP-1 (ATCC® TIB-202™).
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.05 mM 2-mercaptoethanol.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Protocol:
-
Maintain THP-1 cells in suspension culture at a density between 2x10⁵ and 1x10⁶ cells/mL.
-
For the experiment, seed cells into a 12-well tissue culture plate at a density of 5x10⁵ cells/well in 1 mL of complete culture medium.
-
Differentiate the monocytes into macrophage-like cells by adding Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 100 ng/mL.
-
Incubate for 48 hours. After incubation, cells will be adherent.
-
Carefully aspirate the PMA-containing medium and wash the cells gently with 1 mL of sterile Phosphate-Buffered Saline (PBS).
-
Add 1 mL of fresh, complete culture medium (without PMA) to each well and rest the cells for 24 hours before treatment.
-
Cell Treatment
-
Reagents:
-
This compound (Stock: 10 mM in DMSO).
-
STING Agonist, e.g., diABZI (Stock: 5 mM in DMSO).
-
Vehicle Control: DMSO.
-
-
Experimental Groups (in triplicate):
-
Vehicle Control: Treated with DMSO.
-
Agonist Only: Treated with STING agonist.
-
This compound + Agonist: Pre-treated with this compound, then treated with STING agonist.
-
This compound Only: Treated with this compound alone.
-
-
Protocol:
-
Prepare working solutions of this compound and the STING agonist in culture medium.
-
For the "this compound + Agonist" and "this compound Only" groups, add this compound to the desired final concentration (e.g., 1 µM). For all other groups, add an equivalent volume of vehicle (DMSO).
-
Incubate for 1 hour at 37°C. This is the pre-treatment step.
-
For the "Agonist Only" and "this compound + Agonist" groups, add the STING agonist to the desired final concentration (e.g., 500 nM diABZI). For other groups, add an equivalent volume of vehicle.
-
Incubate for 4-6 hours at 37°C. This duration is typically sufficient for robust cytokine mRNA induction.
-
RNA Extraction and Reverse Transcription
-
Materials: RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen), High-Capacity cDNA Reverse Transcription Kit (e.g., from Applied Biosystems).
-
Protocol:
-
Aspirate the culture medium from the wells.
-
Lyse the cells directly in the wells by adding the lysis buffer provided with the RNA extraction kit.
-
Extract total RNA according to the manufacturer's protocol. Ensure an on-column DNase digestion step is included to remove any genomic DNA contamination.
-
Quantify the extracted RNA and assess its purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
Synthesize cDNA from 500 ng to 1 µg of total RNA using a reverse transcription kit, following the manufacturer's instructions.
-
Quantitative PCR (qPCR)
-
Materials: qPCR master mix (e.g., PowerUp™ SYBR™ Green Master Mix), qPCR-validated primers, qPCR instrument (e.g., LightCycler® 480 or similar).
-
Primer Sequences (Human):
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| IFNβ1 | F: GCTTGGATTCCTACAAAGAAGCA | R: ATAGATGGTCAATGCGGCGTC |
| IL-6 | F: ACTCACCTCTTCAGAACGAATTG | R: CCATCTTTGGAAGGTTCAGGTTG |
| ACTB | F: CATGTACGTTGCTATCCAGGC | R: CTCCTTAATGTCACGCACGAT |
| (ACTB: Beta-actin, used as a housekeeping gene for normalization) |
-
Protocol:
-
Prepare the qPCR reaction mix. For a single 20 µL reaction:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
2 µL of cDNA template (diluted 1:10)
-
6 µL of Nuclease-Free Water
-
-
Run the reactions in a qPCR instrument using a standard thermal cycling program:
-
Activation: 95°C for 2 minutes
-
Cycling (40 cycles):
-
95°C for 15 seconds (Denaturation)
-
60°C for 1 minute (Annealing/Extension)
-
-
Melt Curve Analysis: To verify primer specificity.
-
-
Data Analysis
-
Determine the quantification cycle (Cq) values for each gene in each sample.
-
Normalize the Cq values of the target genes (IFNβ, IL-6) to the Cq value of the housekeeping gene (ACTB) for each sample: ΔCq = Cq(target) - Cq(ACTB) .
-
Calculate the fold change in gene expression relative to the Vehicle Control group using the ΔΔCq method :
-
First, calculate the ΔΔCq: ΔΔCq = ΔCq(sample) - ΔCq(control) .
-
Then, calculate the fold change: Fold Change = 2⁻ΔΔCq .
-
Experimental Workflow
Expected Results
The following table presents exemplary data from this experiment. The results demonstrate that this compound significantly inhibits the induction of IFNβ and IL-6 mRNA by a STING agonist.
| Treatment Group | Concentration | IFNβ Fold Change (Mean ± SD) | IL-6 Fold Change (Mean ± SD) |
| Vehicle Control | DMSO | 1.0 ± 0.2 | 1.0 ± 0.3 |
| STING Agonist Only | 500 nM | 150.5 ± 15.2 | 225.8 ± 21.7 |
| This compound + STING Agonist | 1 µM + 500 nM | 5.2 ± 1.1 | 12.6 ± 2.5 |
| This compound Only | 1 µM | 1.1 ± 0.3 | 0.9 ± 0.2 |
The data clearly show a potent upregulation of both IFNβ and IL-6 upon stimulation with a STING agonist. This effect is strongly attenuated in cells pre-treated with this compound, confirming its role as a STING pathway inhibitor. Treatment with this compound alone has no significant effect on the basal expression of these genes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of this compound, an Irreversible STING Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Targeting of STING-Dependent IL-6 Production in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mechanism and effects of STING–IFN-I pathway on nociception: A narrative review [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | STING Signaling Drives Production of Innate Cytokines, Generation of CD8+ T Cells and Enhanced Protection Against Trypanosoma cruzi Infection [frontiersin.org]
- 7. Development of this compound, an irreversible STING antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. citeab.com [citeab.com]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing LB244 in Bone Marrow-Derived Macrophages (BMDMs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of LB244, a potent and irreversible antagonist of the Stimulator of Interferon Genes (STING) protein, in primary bone marrow-derived macrophages (BMDMs). This document outlines the mechanism of action, key experimental protocols, and expected outcomes, facilitating the investigation of the cGAS-STING signaling pathway and its role in various inflammatory and autoimmune diseases.
Introduction to this compound
This compound is a chloroacetamidine-containing small molecule that acts as a covalent inhibitor of both human and murine STING.[1] It demonstrates high potency in the low nanomolar range and exhibits enhanced proteome-wide selectivity compared to other STING inhibitors.[1] The primary mechanism of action of this compound involves the covalent modification of STING, which prevents its oligomerization and subsequent activation of downstream signaling cascades.[1] This inhibition effectively blocks the production of type I interferons (IFNs) and other pro-inflammatory cytokines that are hallmarks of STING pathway activation.[1][2]
The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral and bacterial infections, as well as cellular damage.[1][2] Aberrant activation of this pathway is implicated in the pathogenesis of various autoimmune and inflammatory conditions, making STING an attractive therapeutic target.[1][2][3][4] this compound serves as a valuable research tool for dissecting the roles of STING in these disease processes and for the preclinical evaluation of STING-targeted therapies.
Mechanism of Action of this compound in BMDMs
In BMDMs, this compound effectively suppresses STING signaling initiated by STING agonists such as cyclic GMP-AMP (cGAMP) or synthetic compounds like diABZI.[1] The key molecular events inhibited by this compound are outlined below and depicted in the signaling pathway diagram.
Key Inhibitory Actions of this compound:
-
Blocks STING Oligomerization: Upon ligand binding, STING monomers oligomerize, a crucial step for its activation and trafficking from the endoplasmic reticulum (ER) to the Golgi apparatus.[1] this compound covalently modifies STING, physically impeding this oligomerization process.[1]
-
Inhibits TBK1 and IRF3 Phosphorylation: The formation of STING oligomers serves as a scaffold for the recruitment and activation of TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates interferon regulatory factor 3 (IRF3). This compound, by preventing STING oligomerization, blocks the phosphorylation of both TBK1 and IRF3.[1]
-
Suppresses Downstream Gene Transcription: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., Ifnb) and other inflammatory genes (e.g., Il6). By inhibiting the upstream signaling events, this compound potently suppresses the transcription of these target genes.[1]
Quantitative Data Summary
The following tables summarize the typical experimental conditions and expected quantitative outcomes when using this compound to inhibit STING activation in BMDMs.
| Experimental Parameter | Condition | Reference |
| Cell Type | Wild-type murine Bone Marrow-Derived Macrophages (BMDMs) | [1] |
| This compound Pre-treatment | 1 µM for 1 hour | [1] |
| STING Agonist | 500 nM diABZI | [1] |
| Incubation with Agonist | 2 hours (for qPCR) or 1 hour (for immunoblot) | [1] |
| Readout | Assay | Expected Result with this compound Treatment | Reference |
| Gene Expression | qPCR | Potent inhibition of Ifnb and Il6 mRNA expression induced by diABZI. | [1] |
| Protein Phosphorylation | Immunoblot | Inhibition of diABZI-induced phosphorylation of IRF3 and TBK1. | [1] |
| STING Oligomerization | Immunoblot (Native PAGE) | Blockade of diABZI-induced STING oligomer formation. | [1] |
Experimental Protocols
This section provides detailed protocols for the isolation and culture of BMDMs, followed by a specific protocol for treating these cells with this compound to assess the inhibition of STING signaling.
Protocol 1: Isolation and Culture of Murine Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the harvesting of bone marrow from mouse femurs and tibias and the subsequent differentiation into macrophages.
Materials:
-
6-10 week old mice (e.g., C57BL/6)
-
70% ethanol
-
Sterile phosphate-buffered saline (PBS)
-
BMDM growth medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF) or 10-20% L929-conditioned medium.[5]
-
ACK lysis buffer (for red blood cell lysis)
-
Sterile surgical instruments
-
Syringes (10 mL) and needles (23-26G)
-
70 µm cell strainer
-
Petri dishes or cell culture flasks
Procedure:
-
Euthanize the mouse according to approved institutional guidelines.
-
Sterilize the mouse by spraying with 70% ethanol.
-
Aseptically dissect the femurs and tibias. Remove all muscle and connective tissue.
-
Place the bones in a sterile petri dish containing cold, sterile PBS.
-
Cut the ends of the bones with sterile scissors.
-
Using a syringe with a 23G needle filled with BMDM growth medium, flush the bone marrow from the bones into a 50 mL conical tube.[6][7]
-
Create a single-cell suspension by gently pipetting the marrow clumps up and down.
-
Pass the cell suspension through a 70 µm cell strainer to remove any remaining clumps or debris.[5]
-
Centrifuge the cells at 300-400 x g for 5-7 minutes at 4°C.[6]
-
Discard the supernatant and resuspend the cell pellet in 1-5 mL of ACK lysis buffer to lyse red blood cells. Incubate for 5 minutes at room temperature.
-
Add 10 mL of BMDM growth medium to inactivate the lysis buffer and centrifuge again.
-
Resuspend the cell pellet in fresh BMDM growth medium and perform a cell count.
-
Seed the cells in non-tissue culture-treated petri dishes at a density of 5 x 10^6 cells per 10 cm dish in 10 mL of BMDM growth medium.
-
Incubate at 37°C in a 5% CO2 incubator.
-
On day 3 or 4, add 10 mL of fresh BMDM growth medium to each dish.
-
By day 7, the cells will have differentiated into a confluent monolayer of adherent macrophages and are ready for use.
Protocol 2: Inhibition of STING Signaling in BMDMs using this compound
This protocol details the steps for pre-treating BMDMs with this compound followed by stimulation with a STING agonist.
Materials:
-
Differentiated BMDMs (from Protocol 1)
-
This compound (resuspended in DMSO)
-
STING agonist (e.g., diABZI, resuspended in a suitable solvent)
-
DMSO (vehicle control)
-
Serum-free culture medium
-
Reagents for downstream analysis (e.g., RNA lysis buffer for qPCR, RIPA buffer for immunoblotting)
Procedure:
-
On day 7 of culture, gently wash the BMDM monolayer with sterile PBS and replace the medium with fresh, serum-free culture medium.
-
Prepare working solutions of this compound and a vehicle control (DMSO). Dilute the stock solutions in culture medium to the desired final concentration (e.g., 1 µM for this compound).
-
Pre-treat the BMDMs by adding the this compound or vehicle control solutions to the respective wells.
-
Incubate the cells for 1 hour at 37°C in a 5% CO2 incubator.[1]
-
Following the pre-treatment, add the STING agonist (e.g., 500 nM diABZI) to the wells.[1]
-
Incubate for the desired period depending on the downstream application:
-
For qPCR analysis of gene expression: Incubate for 2-6 hours.
-
For immunoblot analysis of protein phosphorylation: Incubate for 30-60 minutes.
-
-
After the incubation, proceed with cell harvesting for your chosen downstream analysis.
-
For qPCR: Aspirate the medium, wash the cells with PBS, and add RNA lysis buffer directly to the plate.
-
For Immunoblot: Aspirate the medium, wash the cells with cold PBS, and add ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Visualizations
The following diagrams illustrate the STING signaling pathway and a typical experimental workflow for using this compound in BMDMs.
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound activity in BMDMs.
References
- 1. Development of this compound, an irreversible STING antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of this compound, an Irreversible STING Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of Macrophage Polarization Using Bone Marrow Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Cell Permeability and Uptake of LB244
For Researchers, Scientists, and Drug Development Professionals
Introduction
LB244 is a novel and potent irreversible antagonist of the Stimulator of Interferon Genes (STING) protein.[1][2][3][4] As a small molecule designed to act on an intracellular target, its ability to permeate the cell membrane and accumulate within the cytosol is critical to its therapeutic efficacy. These application notes provide a comprehensive overview and detailed protocols for assessing the cell permeability and cellular uptake of this compound in a laboratory setting.
This compound is a derivative of BB-Cl-amidine and contains a nitrofuran "warhead".[3] It exhibits nanomolar potency in inhibiting both human and mouse STING signaling.[1][3] The mechanism of action involves the inhibition of STING oligomerization, a crucial step in the signaling cascade that leads to the production of type I interferons and other inflammatory cytokines.[5] Given that many nitrofuran-based compounds are characterized by low aqueous solubility and permeability, falling into Class IV of the Biopharmaceutical Classification System, a thorough evaluation of this compound's permeability is warranted.[6][7]
This document outlines standard in vitro methodologies, including the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay, to predict passive diffusion and active transport across biological membranes. Additionally, a protocol for quantifying the intracellular concentration of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is provided to directly measure its uptake by cultured cells.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting cell permeability and uptake experiments.
| Property | Value | Source |
| Formal Name | (R)-N-(4-([1,1'-biphenyl]-4-carboxamido)-4-(1H-benzo[d]imidazol-2-yl)butyl)-5-nitrofuran-2-carboxamide | [8] |
| Molecular Formula | C₂₉H₂₅N₅O₅ | [8] |
| Formula Weight | 523.5 g/mol | [8] |
| Appearance | Solid | [8] |
| Solubility | Soluble in Chloroform | [8] |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method to predict the passive permeability of a compound across a lipid membrane.[9][10][11][12] This assay is particularly useful in early drug discovery to rank compounds based on their lipophilicity and ability to passively diffuse.
Objective: To determine the in vitro passive permeability of this compound.
Materials:
-
PAMPA plate (e.g., 96-well microtiter filter plates)
-
Acceptor sink buffer (e.g., PBS with 5% DMSO)
-
Donor solution: this compound dissolved in a suitable buffer (e.g., PBS, pH 7.4)
-
Lipid solution (e.g., 1% lecithin in dodecane)
-
High and low permeability control compounds (e.g., caffeine and mannitol)
-
UV-Vis or LC-MS/MS instrumentation for concentration analysis
Protocol:
-
Prepare the PAMPA plate:
-
Coat the filter membrane of each well in the donor plate with 5 µL of the lipid solution.
-
Allow the solvent to evaporate completely.
-
-
Prepare Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentration (e.g., 10 µM) in the donor buffer.
-
Prepare solutions for high and low permeability controls in the same manner.
-
-
Perform the Assay:
-
Fill the wells of the acceptor plate with the acceptor sink buffer.
-
Place the donor plate onto the acceptor plate.
-
Add the this compound solution and control solutions to the wells of the donor plate.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 5-18 hours) with gentle shaking.
-
-
Quantification:
-
After incubation, separate the donor and acceptor plates.
-
Determine the concentration of this compound and control compounds in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
Where:
-
Vd = volume of the donor well
-
Va = volume of the acceptor well
-
A = surface area of the membrane
-
t = incubation time
-
Ca = concentration in the acceptor well
-
Ceq = equilibrium concentration
-
-
Expected Data Presentation:
| Compound | Papp (x 10⁻⁶ cm/s) |
| This compound | Value |
| High Permeability Control | Value |
| Low Permeability Control | Value |
Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.[13][14][15][16][17] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier. This assay can assess both passive diffusion and active transport.
Objective: To determine the bidirectional permeability of this compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transwell inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS) or Ringer's buffer
-
This compound
-
Control compounds (e.g., propranolol for high permeability, Lucifer yellow for low permeability/monolayer integrity)
-
LC-MS/MS instrumentation
Protocol:
-
Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells in flasks according to standard protocols.
-
Seed the cells onto Transwell inserts at an appropriate density.
-
Culture the cells on the inserts for 21 days to allow for differentiation and monolayer formation.
-
-
Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a TEER meter. Monolayers with TEER values above a certain threshold (e.g., 200 Ω·cm²) are considered suitable for the assay.
-
Alternatively, assess the permeability of a paracellular marker like Lucifer yellow.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add fresh HBSS to the basolateral (bottom) chamber.
-
Add the this compound solution (e.g., 10 µM in HBSS) to the apical (top) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At specified time points, collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
Perform the assay as described above, but add the this compound solution to the basolateral chamber and collect samples from the apical chamber. This will assess the extent of active efflux.
-
-
Quantification:
-
Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions using the formula:
Where:
-
dQ/dt = rate of permeation
-
A = surface area of the insert
-
C0 = initial concentration in the donor chamber
-
-
Calculate the efflux ratio:
An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.
-
Expected Data Presentation:
| Compound | Papp (A to B) (x 10⁻⁶ cm/s) | Papp (B to A) (x 10⁻⁶ cm/s) | Efflux Ratio |
| This compound | Value | Value | Value |
| Control | Value | Value | Value |
Cellular Uptake Assay using LC-MS/MS
This protocol describes a method to directly quantify the amount of this compound that accumulates within cultured cells over time.[18][19][20][21][22] THP-1 cells, a human monocytic cell line, are a relevant choice as this compound has shown activity in these cells.[4]
Objective: To measure the intracellular concentration of this compound in cultured cells.
Materials:
-
THP-1 cells (or other relevant cell line)
-
Cell culture medium
-
This compound
-
PBS
-
Lysis buffer (e.g., acetonitrile or a buffer containing Triton X-100)
-
LC-MS/MS instrumentation
-
Stable isotope-labeled internal standard for this compound (if available)
Protocol:
-
Cell Seeding:
-
Seed cells in a multi-well plate (e.g., 24-well or 96-well) at a suitable density and allow them to adhere or stabilize overnight.
-
-
Compound Incubation:
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for different time points (e.g., 0, 15, 30, 60, 120 minutes) at 37°C.
-
Include a control at 4°C to assess non-specific binding, as cellular uptake is minimal at this temperature.
-
-
Cell Lysis and Sample Preparation:
-
At each time point, rapidly wash the cells with ice-cold PBS to remove extracellular compound.
-
Lyse the cells by adding a specific volume of lysis buffer.
-
If using an internal standard, add it to the lysate.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
-
Quantification:
-
Analyze the supernatant containing the intracellular this compound by a validated LC-MS/MS method.
-
Determine the protein concentration of the cell lysates to normalize the data.
-
-
Data Analysis:
-
Calculate the intracellular concentration of this compound, typically expressed as pmol/mg of protein or µM.
-
Expected Data Presentation:
| Time (min) | This compound Concentration (µM) | Intracellular Concentration (pmol/mg protein) |
| 0 | 10 | Value |
| 15 | 10 | Value |
| 30 | 10 | Value |
| 60 | 10 | Value |
| 120 | 10 | Value |
Visualizations
Caption: Signaling pathway of STING and the inhibitory action of this compound.
Caption: Experimental workflows for PAMPA and Caco-2 permeability assays.
Caption: Workflow for determining the cellular uptake of this compound.
References
- 1. Development of this compound, an irreversible STING antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BRIDGE Innovation & Business Development [bridge.umassmed.edu]
- 6. mdpi.com [mdpi.com]
- 7. Co-Crystal Formation of Antibiotic Nitrofurantoin Drug and Melamine Co-Former Based on a Vibrational Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 10. PAMPA | Evotec [evotec.com]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 12. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 13. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 14. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 16. enamine.net [enamine.net]
- 17. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Label-free cell assays to determine compound uptake or drug action using MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Label-free cell assays to determine compound uptake or drug action using MALDI-TOF mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 22. A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing LB244 Concentration for In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with LB244, an irreversible STING antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an irreversible antagonist of the STING (Stimulator of Interferon Genes) protein.[1][2][3] It functions by blocking the oligomerization of STING, a critical step for the downstream activation of the TBK1-IRF3 signaling axis and subsequent production of type I interferons and other inflammatory cytokines.[4] Mutagenesis studies suggest that this compound may exert its effect through the modification of the Cys292 residue of STING.[4]
Q2: What is the recommended starting concentration for this compound in in vitro experiments?
A2: The optimal concentration of this compound will vary depending on the cell type and experimental endpoint. However, a good starting point is the low nanomolar range. This compound has been shown to have an EC50 of 0.8 nM in THP1-Dual™ cells.[5] For experiments involving the inhibition of STING-induced signaling, such as phosphorylation of IRF3 and TBK1, a concentration of 1 µM has been used effectively in primary mouse bone marrow-derived macrophages (BMDMs).
Q3: What is the solubility of this compound?
A3: this compound is soluble in chloroform.[5] For cell culture experiments, it is typically dissolved in a vehicle like DMSO.[1]
Q4: Is this compound cytotoxic?
A4: this compound has shown low cytotoxicity at effective concentrations. In THP1 cells, a marked effect on viability was only observed at doses exceeding 40 µM.[1] This is a significant improvement over other compounds like BB-Cl-amidine, which shows toxicity at concentrations higher than 2.5 µM.[1]
Q5: Which signaling pathway does this compound target?
A5: this compound targets the cGAS-STING signaling pathway, which is a key component of the innate immune system responsible for detecting cytosolic DNA.[1][2][3][6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low inhibition of STING signaling observed. | This compound concentration is too low. | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. Start with a range from low nanomolar to low micromolar. |
| Poor solubility of this compound in culture medium. | Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically ≤ 0.1%) and does not affect cell viability. Prepare a concentrated stock solution of this compound in an appropriate solvent and then dilute it in the culture medium. | |
| Cell line is not responsive to STING activation. | Confirm that your cell line expresses STING and is responsive to the STING agonist you are using. You can test this by measuring the induction of a downstream target like IFN-β in response to a known STING agonist. | |
| Degradation of this compound. | This compound is reported to be stable for more than 4 hours in PBS.[1] However, prolonged incubation times or specific components in the culture medium could potentially affect its stability. Consider the timing of your experiment and prepare fresh dilutions of this compound for each experiment. | |
| High cytotoxicity observed. | This compound concentration is too high. | Although this compound has low cytotoxicity at effective concentrations, very high concentrations can be toxic. Reduce the concentration of this compound used in your experiment. A viability assay (e.g., MTT or LDH assay) should be performed to determine the non-toxic concentration range for your specific cell line.[7][8] |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding recommended levels (typically ≤ 0.1%). Run a vehicle control to assess the effect of the solvent on cell viability. | |
| Inconsistent results between experiments. | Variability in cell culture conditions. | Maintain consistent cell culture practices, including cell passage number, confluency, and media composition. |
| Inconsistent preparation of this compound solutions. | Prepare fresh stock solutions of this compound and use a consistent dilution method for each experiment. |
Quantitative Data Summary
Table 1: Effective Concentrations of this compound in In Vitro Assays
| Cell Line | Assay | Effective Concentration | Reference |
| THP1-Dual™ Cells | STING Inhibition (EC50) | 0.8 nM | [5] |
| Primary Mouse Bone Marrow-Derived Macrophages (BMDMs) | Inhibition of diABZI-induced phosphorylation of IRF3 and TBK1 | 1 µM | |
| Primary Mouse Bone Marrow-Derived Macrophages (BMDMs) | Inhibition of diABZI-induced STING oligomerization | 1 µM | |
| Primary Human Monocytes | Inhibition of STING-dependent induction of IFNβ | Not specified, but shown to be effective | [1] |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay | Concentration with Marked Effect on Viability | Reference |
| THP1 Cells | Viability Assay | > 40 µM | [1] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of STING Signaling in BMDMs
This protocol describes the general steps to assess the inhibitory effect of this compound on STING agonist-induced signaling in bone marrow-derived macrophages (BMDMs).
Materials:
-
Primary mouse bone marrow-derived macrophages (BMDMs)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and M-CSF)
-
This compound
-
STING agonist (e.g., diABZI)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., qPCR primers for Ifnb and Il6, antibodies for Western blotting of p-IRF3, p-TBK1, and total STING)
Procedure:
-
Cell Seeding: Seed BMDMs in appropriate culture plates (e.g., 12-well plates for qPCR or 6-well plates for Western blotting) and allow them to adhere overnight.
-
Pre-treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute this compound in complete culture medium to the desired final concentrations (e.g., 1 µM).
-
Include a vehicle control (DMSO at the same final concentration as the this compound-treated wells).
-
Remove the old medium from the cells and add the medium containing this compound or vehicle.
-
Pre-treat the cells for 1 hour at 37°C.[1]
-
-
STING Activation:
-
Downstream Analysis:
-
For qPCR: Lyse the cells and extract RNA. Perform reverse transcription and quantitative PCR to measure the expression of target genes like Ifnb and Il6.
-
For Western Blotting: Lyse the cells and collect protein lysates. Perform SDS-PAGE and Western blotting to detect the phosphorylation of IRF3 and TBK1, and total STING levels. To analyze STING oligomerization, lysates can be run under native and reducing conditions.[1]
-
Visualizations
Caption: cGAS-STING signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating this compound efficacy.
References
- 1. Development of this compound, an irreversible STING antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of this compound, an Irreversible STING Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitrofuran-Based STING Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
solubility and stability of LB244 in DMSO and PBS
Technical Support Center: LB244
Disclaimer: The following information is provided as a general guideline for the characterization of a novel compound, herein referred to as this compound. The quantitative data presented are illustrative examples and should be replaced with experimentally determined values for your specific molecule.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating initial stock solutions of this compound?
For many nonpolar small molecules, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions due to its high solubilizing power. These stock solutions can then be diluted into aqueous buffers like Phosphate-Buffered Saline (PBS) for final experimental concentrations. Always use anhydrous, high-purity DMSO to minimize degradation of the compound.
Q2: How can I determine the maximum solubility of this compound in PBS?
The solubility of this compound in an aqueous buffer like PBS can be determined by preparing a supersaturated solution and measuring the concentration of the dissolved compound after equilibration. A common method involves adding the compound in excess to PBS, shaking the mixture for a set period (e.g., 24 hours) to reach equilibrium, centrifuging to pellet the undissolved solid, and then measuring the concentration of the supernatant using a suitable analytical method like HPLC-UV or LC-MS.
Q3: What are common indicators of this compound instability or degradation in solution?
Visual indicators of instability include the appearance of precipitates, cloudiness, or a change in color over time. Analytically, instability can be confirmed by techniques like High-Performance Liquid Chromatography (HPLC), which may show a decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products.
Q4: How should I properly store my this compound stock solutions?
High-concentration stock solutions of this compound in anhydrous DMSO should be stored in tightly sealed vials at -20°C or -80°C to minimize degradation from hydrolysis and temperature-dependent decay. For working solutions in aqueous buffers like PBS, it is often best to prepare them fresh for each experiment. If short-term storage is necessary, keep them at 4°C for no longer than 24-48 hours, but stability should be experimentally verified.
Q5: My this compound precipitated when I diluted my DMSO stock into PBS. What happened and what can I do?
This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit in that buffer, even if the DMSO concentration is low.
Troubleshooting Steps:
-
Lower the Final Concentration: The simplest solution is to decrease the final concentration of this compound in your PBS solution.
-
Increase the Cosolvent (DMSO) Percentage: A slightly higher percentage of DMSO in the final solution (e.g., 0.5% to 1%) can help maintain solubility. However, always check the tolerance of your specific assay or cell line to DMSO, as it can be toxic.
-
Use a Different Buffering System: Investigate whether other buffer components or pH levels could enhance the solubility of this compound.
-
Incorporate Solubilizing Excipients: For in vivo or complex in vitro experiments, formulation aids like cyclodextrins or surfactants may be necessary to improve aqueous solubility.
Data Summary: Solubility and Stability of this compound
Table 1: Solubility of this compound
| Solvent | Temperature (°C) | Maximum Solubility (Example) | Method |
| DMSO | 25 | > 100 mM | HPLC-UV |
| PBS (pH 7.4) | 25 | 15 µM | Nephelometry |
Table 2: Stability of this compound in Solution (Example Data)
| Solvent | Storage Temp. (°C) | Time (Days) | Percent Remaining |
| DMSO | -20 | 30 | 99.5% |
| DMSO | 4 | 7 | 98.1% |
| DMSO | 25 | 7 | 91.3% |
| PBS (pH 7.4) | 4 | 1 | 95.2% |
| PBS (pH 7.4) | 25 | 1 | 78.6% |
Experimental Protocols
Protocol 1: Aqueous Solubility Assessment (Kinetic Method)
This protocol describes a common method for determining the kinetic solubility of a compound in an aqueous buffer by diluting a DMSO stock solution.
-
Prepare this compound Stock: Create a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock to create a range of concentrations.
-
Dilution into PBS: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a new 96-well plate pre-filled with a larger volume of PBS (e.g., 198 µL). This creates a 1:100 dilution.
-
Equilibration: Shake the plate at room temperature for 1.5 to 2 hours to allow for precipitation to occur and equilibrate.
-
Measurement: Measure the turbidity (nephelometry) or absorbance of each well using a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.
Protocol 2: Stability Assessment using HPLC
This protocol outlines a method to assess the stability of this compound in a given solvent over time.
-
Solution Preparation: Prepare a solution of this compound in the desired solvent (e.g., 10 µM in PBS or 1 mM in DMSO) at a known concentration.
-
Initial Analysis (T=0): Immediately analyze the solution using a validated HPLC method to determine the initial peak area of this compound. This serves as the baseline (100%).
-
Incubation: Aliquot the solution into multiple vials and store them under the desired temperature conditions (e.g., -20°C, 4°C, 25°C).
-
Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 7 days), remove a vial from each storage condition.
-
Sample Analysis: Analyze the sample by HPLC using the same method as the T=0 sample.
-
Data Calculation: Calculate the percentage of this compound remaining by comparing the peak area at each time point to the peak area at T=0.
-
% Remaining = (Peak Area at Time T / Peak Area at T=0) * 100
-
Visualizations
Caption: Workflow for Kinetic Solubility Assessment.
Caption: Factors Influencing Compound Stability.
Caption: Hypothetical Signaling Pathway Inhibition by this compound.
potential off-target effects of LB244 in cellular assays
Welcome to the technical support center for the irreversible STING antagonist, LB244. This resource is intended for researchers, scientists, and drug development professionals utilizing this compound in cellular assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects and other common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective irreversible antagonist of the STING (Stimulator of Interferon Genes) protein. It functions by blocking STING oligomerization, a critical step in the signaling pathway that leads to the production of type I interferons and other pro-inflammatory cytokines.[1][2] this compound was developed as an analog of the earlier STING inhibitor BB-Cl-amidine, with markedly enhanced proteome-wide selectivity to minimize off-target effects.[1][3][4]
Q2: What are off-target effects and why are they a concern with small molecule inhibitors?
A2: Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended target. These unintended interactions can lead to ambiguous experimental results, cellular toxicity, and a misinterpretation of the compound's biological effects. For covalent inhibitors like this compound, it is particularly important to assess off-target binding to ensure that the observed phenotype is a direct result of on-target engagement.
Q3: How was the selectivity of this compound determined?
A3: The proteome-wide selectivity of this compound was assessed using a chemoproteomic approach. This involved the use of a "clickable" alkyne-tagged analog of this compound (LB295). This probe was incubated with cells to allow for covalent labeling of on- and off-target proteins. The labeled proteins were then tagged with biotin via click chemistry, enriched, and identified by mass spectrometry. This technique allows for a global view of the inhibitor's binding profile within the cellular proteome.[2]
Q4: Is there evidence of off-target activity for this compound?
A4: The development of this compound was specifically focused on improving proteome-wide selectivity compared to its parent compound, BB-Cl-amidine, and another STING inhibitor, H-151, both of which were found to be promiscuous.[1] While no small molecule is entirely without off-targets, this compound was shown to have "markedly enhanced proteome-wide selectivity".[1][3][4] For specific, non-STING proteins identified in proteomic screens, please refer to the data in the primary literature.
Troubleshooting Guide
This guide provides solutions to common issues encountered when using this compound in cellular assays.
Issue 1: Unexpected or inconsistent cellular phenotype.
-
Possible Cause 1: Off-target effects.
-
Solution:
-
Perform a dose-response experiment: An off-target effect may have a different potency (EC50) than the on-target effect. A significant deviation between the EC50 for STING inhibition and the observed phenotype may suggest an off-target liability.
-
Use a structurally unrelated STING inhibitor: If a different class of STING inhibitor does not reproduce the phenotype, it is more likely that the effect is specific to the chemical scaffold of this compound.
-
Perform a target rescue experiment: Overexpression of STING may rescue the phenotype by titrating out the inhibitor, confirming on-target engagement.
-
-
-
Possible Cause 2: Compound instability or precipitation.
-
Solution:
-
Prepare fresh stock solutions: this compound should be stored as recommended on the datasheet. Prepare fresh dilutions in your assay medium for each experiment.
-
Check for precipitation: Visually inspect the media for any signs of compound precipitation, especially at higher concentrations. If precipitation is observed, consider optimizing the solvent or using a lower concentration.
-
-
-
Possible Cause 3: Cell health and viability.
-
Solution:
-
Assess cytotoxicity: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) in parallel with your functional assay to ensure that the observed phenotype is not a result of general toxicity.
-
Optimize inhibitor concentration: Use the lowest concentration of this compound that achieves effective STING inhibition to minimize potential toxicity.
-
-
Issue 2: No observable effect on STING signaling.
-
Possible Cause 1: Insufficient compound concentration or incubation time.
-
Solution:
-
Consult dose-response curves: Refer to the primary literature for effective concentrations of this compound in your cell type of interest.
-
Optimize incubation time: As this compound is a covalent inhibitor, ensure sufficient pre-incubation time with the cells before STING activation to allow for target engagement.
-
-
-
Possible Cause 2: Inactive STING pathway in the cell line.
-
Solution:
-
Use a positive control: Treat your cells with a known STING agonist (e.g., cGAMP, diABZI) to confirm that the STING pathway is functional.
-
Select an appropriate cell line: Ensure that your chosen cell line expresses STING and is responsive to STING pathway activation.
-
-
Quantitative Data
The following table summarizes the potency of this compound and related compounds in a cellular STING inhibition assay.
| Compound | Cell Line | Assay Readout | EC50 (µM)[1] |
| This compound | THP1-Dual™ | IRF Reporter | ~0.05 |
| BB-Cl-amidine | THP1-Dual™ | IRF Reporter | ~0.2 |
| H-151 | THP1-Dual™ | IRF Reporter | ~1.0 |
Experimental Protocols
Protocol 1: Proteome-Wide Off-Target Profiling using a Clickable Probe
This protocol provides a general workflow for identifying the off-target profile of a covalent inhibitor like this compound using a clickable alkyne analog (e.g., LB295).
-
Cell Culture and Treatment:
-
Culture HEK293T cells engineered to overexpress STING to ~80% confluency.
-
Treat the cells with the alkyne-tagged inhibitor (e.g., LB295) at various concentrations (e.g., 0.1 µM to 10 µM) for a specified time (e.g., 1-4 hours). Include a DMSO-treated control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Click Chemistry Reaction:
-
To the cleared lysate, add the click chemistry reaction cocktail containing biotin-azide, copper (II) sulfate, and a reducing agent (e.g., sodium ascorbate).
-
Incubate at room temperature to allow for the covalent attachment of biotin to the alkyne-tagged proteins.
-
-
Affinity Purification of Labeled Proteins:
-
Add streptavidin-conjugated beads to the lysate and incubate to capture the biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Protein Elution and Digestion:
-
Elute the bound proteins from the beads using a stringent elution buffer (e.g., containing SDS and boiling).
-
Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the captured proteins.
-
-
Data Analysis:
-
Identify proteins that are significantly enriched in the inhibitor-treated samples compared to the DMSO control. These proteins represent the potential on- and off-targets of the inhibitor.
-
Visualizations
Caption: Simplified STING signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for identifying off-targets of this compound.
References
Technical Support Center: Troubleshooting LB244 in STING Pathway Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using LB244 in experiments related to the STING (Stimulator of Interferon Genes) pathway. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: I am using this compound to activate the STING pathway, but I am not observing any downstream signaling (e.g., no increase in IFN-β). Is my experiment failing?
A1: This is a common point of confusion. The lack of STING activation is the expected outcome when using this compound. This compound is not a STING agonist; it is a potent and irreversible STING antagonist , also known as a STING inhibitor.[1][2][3][4] Its function is to block the STING signaling pathway. Therefore, observing a lack of STING activation indicates that this compound is working as intended.
Q2: What is the mechanism of action for this compound? How does it inhibit STING activation?
A2: this compound is an analog of another STING inhibitor, BB-Cl-amidine.[1][2] It acts as an irreversible antagonist.[1][2] The STING pathway activation involves a series of steps including the binding of cyclic dinucleotides (like cGAMP) to STING, leading to its oligomerization and trafficking from the endoplasmic reticulum to the Golgi apparatus.[1][5] This process is crucial for the recruitment and activation of downstream signaling proteins like TBK1 and IRF3.[1][5] this compound likely inhibits STING by preventing these critical activation steps, such as oligomerization.
Q3: How should I design my experiment to correctly test the effect of this compound?
A3: To observe the inhibitory effect of this compound, you need to first stimulate the STING pathway with a known agonist and then assess whether this compound can block this activation. A typical experimental setup would include the following conditions:
-
Negative Control: Cells treated with a vehicle control (e.g., DMSO).
-
Positive Control: Cells stimulated with a known STING agonist (e.g., 2'3'-cGAMP, diABZI).
-
Test Condition: Cells pre-incubated with this compound for a recommended period (e.g., 1-2 hours) and then stimulated with the STING agonist.
You would then measure a downstream marker of STING activation (e.g., phosphorylated IRF3, IFN-β levels) across these conditions. A successful experiment will show pathway activation in the positive control and a significant reduction in this activation in the test condition with this compound.
Q4: At what concentration should I use this compound?
A4: The optimal concentration of this compound will depend on your specific cell type and experimental conditions. It is recommended to perform a dose-response experiment to determine the most effective concentration for your system. Published data indicates that this compound has nanomolar potency.[1][2][3][4]
Q5: Are there any known issues with the stability or solubility of this compound?
A5: The stability and solubility of any compound can impact its efficacy. This compound has been shown to be stable in PBS for over 4 hours.[1] However, like many small molecules, it may have limited aqueous solubility and is likely dissolved in a solvent like DMSO for experimental use.[6][7] Always refer to the manufacturer's instructions for proper handling and storage to ensure the integrity of the compound.
Troubleshooting Guide for STING Inhibition Assays
This guide is designed to help you identify and resolve common issues when performing experiments to validate the inhibitory activity of this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| No STING activation in the positive control (agonist-treated) group. | 1. Cell line issue: The cell line may have low or no expression of STING or other key pathway components (e.g., cGAS, TBK1, IRF3).[8] 2. Ineffective agonist: The STING agonist may be degraded or used at a suboptimal concentration. 3. Assay timing: The time point for measuring the downstream readout may be too early or too late. | 1. Verify protein expression: Confirm the expression of STING, TBK1, and IRF3 in your cell line by Western blot.[8][9] Use a cell line known to have a functional STING pathway (e.g., THP-1, RAW 264.7, or HEK293T cells reconstituted with STING).[9][10] 2. Validate agonist: Use a fresh, validated STING agonist and perform a dose-response curve to find the optimal concentration. 3. Optimize timeline: Conduct a time-course experiment to determine the peak of the STING response for your specific readout (e.g., p-IRF3 can peak within 1-3 hours, while cytokine production may take 8-24 hours).[8] |
| This compound does not inhibit STING activation in the test group. | 1. This compound concentration is too low: The concentration of this compound may be insufficient to inhibit STING activation. 2. Inadequate pre-incubation time: The pre-incubation time with this compound may not be long enough for it to engage with STING before the agonist is introduced. 3. Compound integrity: this compound may have degraded due to improper storage or handling. | 1. Perform a dose-response experiment: Test a range of this compound concentrations to determine its IC50 in your experimental system.[8] 2. Optimize pre-incubation time: A pre-incubation time of 1-4 hours is generally recommended for inhibitors.[8] You may need to optimize this for your specific cell type. 3. Ensure proper handling: Store and handle this compound according to the manufacturer's instructions. Use a fresh stock if degradation is suspected. |
| High background signal in the negative control group. | 1. Cell culture stress or contamination: Stressed or contaminated cells can lead to baseline activation of innate immune pathways. 2. Constitutive STING activation: Some cell lines may have a higher basal level of STING activity. | 1. Maintain healthy cell cultures: Ensure cells are healthy, within a low passage number, and free from contamination. 2. Establish a baseline: Characterize the basal level of STING pathway activation in your unstimulated control and use this as the baseline for calculating fold-changes in your stimulated and inhibited samples. |
| Inconsistent results between experiments. | 1. Variability in cell density: The number of cells plated can affect the response to stimulation. 2. Inconsistent reagent preparation: Variations in the preparation of the agonist or inhibitor can lead to different effective concentrations. 3. Technical variability: Pipetting errors or variations in incubation times can introduce inconsistencies. | 1. Standardize cell seeding: Ensure a consistent number of viable cells are plated for each experiment. 2. Prepare fresh reagents: Prepare fresh dilutions of the agonist and this compound for each experiment from a validated stock solution. 3. Maintain consistent technique: Use calibrated pipettes and adhere strictly to the established experimental timeline. Include technical replicates within each experiment. |
Quantitative Data for this compound
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | IFN-β Secretion | THP-1 Dual Cells | EC50 | 0.8 µM | [4] |
| This compound | STING Signaling Inhibition | BMDMs | - | Low nanomolar potency | [1][2] |
Experimental Protocols
Protocol 1: STING Inhibition Assay by Western Blot
This protocol is designed to assess the ability of this compound to inhibit the phosphorylation of TBK1 and IRF3 upon STING activation.
Materials:
-
Cells with a functional STING pathway (e.g., THP-1, RAW 264.7)
-
Complete cell culture medium
-
This compound
-
STING agonist (e.g., 2'3'-cGAMP)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-TBK1 (Ser172), anti-TBK1, anti-p-IRF3 (Ser366), anti-IRF3, anti-STING, anti-β-actin (or other loading control)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Plating: Seed cells in a 6-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Pre-treatment with this compound:
-
Prepare dilutions of this compound in complete medium.
-
Aspirate the old medium from the cells and add the medium containing this compound or vehicle control.
-
Incubate for 2 hours at 37°C.
-
-
STING Activation:
-
Prepare the STING agonist in complete medium.
-
Add the agonist to the appropriate wells. For wells with this compound, add the agonist directly to the medium containing this compound.
-
Incubate for 1-3 hours at 37°C (time should be optimized).
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with cold PBS.
-
Add cold lysis buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Western Blotting:
-
Determine the protein concentration of the supernatant.
-
Perform SDS-PAGE, transfer to a membrane, and probe with the appropriate primary and secondary antibodies.
-
Visualize the bands using a chemiluminescent substrate.
-
Protocol 2: STING Inhibition Assay by ELISA
This protocol measures the inhibition of IFN-β secretion by this compound.
Materials:
-
Cells with a functional STING pathway
-
Complete cell culture medium
-
This compound
-
STING agonist (e.g., 2'3'-cGAMP)
-
Vehicle control (e.g., DMSO)
-
Human or mouse IFN-β ELISA kit
Procedure:
-
Cell Plating: Seed cells in a 24-well plate.
-
Pre-treatment with this compound:
-
Pre-treat cells with various concentrations of this compound or vehicle for 2 hours.
-
-
STING Activation:
-
Stimulate the cells with a pre-determined optimal concentration of a STING agonist.
-
Incubate for 18-24 hours at 37°C.
-
-
Sample Collection:
-
Centrifuge the plate to pellet any cells in the supernatant.
-
Carefully collect the supernatant for analysis.
-
-
ELISA:
-
Perform the IFN-β ELISA according to the manufacturer's instructions.
-
Measure the absorbance and calculate the concentration of IFN-β in each sample.
-
Visualizations
Caption: Canonical cGAS-STING signaling pathway.
Caption: Mechanism of STING inhibition by this compound.
Caption: Workflow for testing this compound's inhibitory effect.
References
- 1. Development of this compound, an irreversible STING antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of this compound, an Irreversible STING Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Aqueous solubility and stability enhancement of astilbin through complexation with cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solubility and stability of dalcetrapib in vehicles and biological media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LB244 Delivery in Animal Models of Disease
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective delivery of LB244 in animal models of disease. Our aim is to facilitate seamless experimentation and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and irreversible antagonist of the STING (Stimulator of Interferon Genes) protein. It is an analog of BB-Cl-amidine with enhanced potency and proteome-wide selectivity. This compound functions by covalently modifying cysteine residues on STING, which in turn blocks STING oligomerization and activation, a critical step in the downstream signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines.
Q2: What is the recommended formulation and administration route for this compound in mice?
A2: Due to its poor oral bioavailability, the recommended administration route for this compound in mice is intraperitoneal (i.p.) injection. The standard formulation is a solution of this compound in 20% Dimethyl Sulfoxide (DMSO) in Phosphate Buffered Saline (PBS).
Q3: What is the typical effective dose of this compound in mouse models?
A3: A commonly used and effective dose of this compound in mice is 5 mg/kg administered via intraperitoneal injection. This dose has been shown to significantly reduce serum levels of STING-induced cytokines such as IFN-β and IL-6.
Q4: Are there any known adverse effects of this compound or its vehicle at the recommended dose?
A4: At the tested dose of 5 mg/kg (i.p.), no adverse events or signs of toxicity have been observed for this compound. However, the vehicle, 20% DMSO, can cause transient mild discomfort or signs of disorientation in some mice immediately following injection. It is crucial to include a vehicle-only control group to distinguish the effects of this compound from those of the vehicle.
Q5: How stable is this compound in its formulation?
A5: this compound is reported to be stable for over 4 hours in PBS. However, it is recommended to prepare the dosing solution fresh for each experiment to ensure maximum potency. The stability of the 20% DMSO in PBS formulation should be sufficient for the duration of a typical in vivo experiment.
Q6: Are there alternative delivery methods for this compound or other STING inhibitors?
A6: While intraperitoneal injection is the most documented method for this compound, research into alternative delivery systems for STING inhibitors is ongoing. Nanoparticle-mediated delivery is being explored to enhance targeted delivery to specific tissues and sustain release, which could improve therapeutic efficacy and reduce potential side effects. For other STING inhibitors, oral administration has been achieved with different chemical scaffolds.
Troubleshooting Guides
Formulation and Administration Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| This compound precipitates out of solution during preparation. | - Incorrect solvent ratio.- Low-quality DMSO or PBS.- Temperature of the solution. | - Ensure the final concentration of DMSO is 20%.- Use high-purity, sterile-filtered DMSO and PBS.- Prepare the solution at room temperature. Gently warm the solution if necessary, but avoid high temperatures.- Add the this compound/DMSO stock solution to the PBS slowly while vortexing. |
| Precipitation observed upon injection into the animal. | - "Salting out" effect upon contact with physiological fluids. | - This is less likely with a 20% DMSO formulation but can occur.- Ensure the injection volume is appropriate for the size of the animal to allow for rapid dispersal.- Consider a brief sonication of the final formulation before drawing it into the syringe. |
| Animal shows signs of distress or pain after i.p. injection. | - Irritation from the DMSO vehicle.- Improper injection technique.- Injection of a cold solution. | - Always include a vehicle control group to assess the effects of DMSO alone.- Ensure proper restraint and injection into the lower right quadrant of the abdomen to avoid organs.- Warm the dosing solution to room temperature before injection. |
| Inconsistent results between animals in the same treatment group. | - Inaccurate dosing.- Variability in injection placement (e.g., subcutaneous vs. intraperitoneal). | - Use appropriate syringe sizes for accurate volume measurement.- Ensure all personnel are proficient in i.p. injection techniques. A two-person injection procedure can reduce errors.- Confirm needle placement by aspirating slightly before injecting; no fluid should be drawn back. |
Efficacy and Data Interpretation Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No significant reduction in STING-induced cytokines (e.g., IFN-β, IL-6) is observed. | - Inactive this compound.- Insufficient dose or timing of administration.- Suboptimal activation of the STING pathway in the control group.- Issues with cytokine measurement assay. | - Prepare fresh this compound dosing solution for each experiment.- Verify the dose calculation and ensure the pre-treatment time (typically 2 hours before STING agonist) is followed.- Confirm robust cytokine induction in the STING agonist-only control group.- Validate the ELISA or other cytokine detection methods with appropriate standards and controls. |
| High variability in cytokine levels within treatment groups. | - Inconsistent STING activation.- Individual animal variation in response.- Technical variability in sample collection or processing. | - Ensure consistent administration of the STING agonist.- Increase the number of animals per group to improve statistical power.- Standardize blood collection and serum processing protocols. |
| Unexpected off-target effects are observed. | - Although this compound has high selectivity, off-target effects are always a possibility.- Effects of the DMSO vehicle. | - Carefully document all observed phenotypes.- Compare the effects to the vehicle-only control group to isolate the effects of this compound.- Consider using a lower dose of this compound or an alternative vehicle if vehicle toxicity is suspected. |
Data Presentation
Table 1: In Vivo Pharmacokinetics of this compound in Mice
| Route of Administration | Dose (mg/kg) | Cmax (µM) | Half-life (t½) (h) | Bioavailability | Reference |
| Oral (gavage) | 10 | 0.04 | 2.8 | Low | |
| Intraperitoneal (i.p.) | 5 | - | - | >18-fold higher than oral |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of STING Activation
| Treatment Group | Dose (mg/kg, i.p.) | Pre-treatment Time (h) | STING Agonist | Outcome | Reference |
| Vehicle Control (20% DMSO in PBS) | - | 2 | diABZI (0.5 mg/kg) | High serum IFN-β and IL-6 | |
| This compound | 5 | 2 | diABZI (0.5 mg/kg) | Significantly reduced serum IFN-β and IL-6 |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound and STING Pathway Activation
-
Animal Model: C57BL/6 mice (8-12 weeks old).
-
This compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
On the day of the experiment, dilute the stock solution with sterile PBS to a final concentration of 20% DMSO. The final concentration of this compound should be calculated based on the desired dose (e.g., 5 mg/kg) and the injection volume (typically 100-200 µL).
-
-
Administration:
-
Administer the prepared this compound solution (or vehicle control) to the mice via intraperitoneal injection.
-
-
STING Agonist Challenge:
-
Two hours after this compound administration, inject the STING agonist diABZI (0.5 mg/kg) intraperitoneally.
-
-
Sample Collection:
-
Three hours after the diABZI injection, collect blood samples via cardiac puncture or another approved method.
-
Process the blood to obtain serum for cytokine analysis.
-
Protocol 2: Measurement of Serum Cytokines by ELISA
-
Sample Preparation:
-
Thaw the collected serum samples on ice.
-
-
ELISA Procedure:
-
Use commercially available ELISA kits for mouse IFN-β and IL-6 (e.g., from R&D Systems).
-
Follow the manufacturer's instructions for the assay, including the preparation of standards, coating of plates, incubation with samples and detection antibodies, and addition of substrate.
-
-
Data Analysis:
-
Measure the absorbance using a microplate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
-
Perform statistical analysis to compare cytokine levels between treatment groups.
-
Mandatory Visualizations
addressing poor oral bioavailability of LB244 in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the STING inhibitor, LB244, in in vivo experiments. The content is tailored to address challenges related to the compound's poor oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: We are observing low or inconsistent efficacy of this compound in our oral gavage studies. What could be the underlying reason?
A1: Low and variable efficacy following oral administration of this compound is likely due to its inherent physicochemical properties. Published data indicate that this compound has limited oral bioavailability, characterized by a low maximum plasma concentration (Cmax) and high clearance. This is thought to be a result of high first-pass metabolism in the liver.[1] Consequently, a significant portion of the orally administered dose may be metabolized before it can reach systemic circulation and the target tissue.
Q2: What are the known pharmacokinetic parameters of this compound in mice?
A2: Pharmacokinetic studies in mice have demonstrated the poor oral bioavailability of this compound. The key parameters are summarized in the table below.[1]
| Administration Route | Dose (mg/kg) | Cmax (µM) | Tmax (min) | Half-life (h) | Clearance (mL/min/kg) | Bioavailability |
| Oral (PO) | 10 | 0.04 | 70 | 2.8 | 2854.3 | Low |
| Intraperitoneal (IP) | 5 | Not Reported | 15 | Not Reported | 240.7 | >18-fold higher than PO |
Q3: Are there alternative administration routes that have proven more effective for in vivo studies with this compound?
A3: Yes, intraperitoneal (IP) injection has been shown to be a more effective route of administration for this compound in mice, resulting in significantly higher bioavailability (over 18-fold higher than oral administration).[1] For studies targeting the central nervous system, a more advanced approach using intranasal delivery of this compound encapsulated in M2 microglia membrane-derived nanoparticles has been developed to bypass the blood-brain barrier and improve drug delivery to the brain.[2]
Q4: What is the mechanism of action of this compound?
A4: this compound is an irreversible antagonist of the STING (Stimulator of Interferon Genes) protein. It works by covalently modifying STING, which in turn blocks its oligomerization. This inhibition of oligomerization is critical as it prevents the downstream activation of the protein kinase TBK1 and subsequent induction of type I interferons and other inflammatory cytokines.[3]
Troubleshooting Guide
Issue: Poor Oral Bioavailability
Potential Cause 1: Rapid First-Pass Metabolism
-
Troubleshooting Tip: As documented, this compound likely undergoes extensive first-pass metabolism.[1] Consider switching to an alternative route of administration such as intraperitoneal (IP) injection, which has been shown to significantly increase bioavailability.[1]
Potential Cause 2: Suboptimal Formulation for Oral Delivery
-
Troubleshooting Tip: The initial in vivo studies used a simple formulation of this compound in 5% DMSO, 5% Tween 80, and 90% saline for oral gavage.[1] While this vehicle is suitable for initial screening, it may not be optimal for enhancing absorption. For researchers committed to the oral route, exploring more advanced formulation strategies is recommended. These can include:
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), or nanostructured lipid carriers (NLCs) can improve the solubility and absorption of lipophilic drugs.
-
Polymeric nanoparticles: Encapsulating this compound in biodegradable polymers can protect it from degradation in the gastrointestinal tract and enhance its uptake.
-
Amorphous solid dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer can improve its dissolution rate and, consequently, its absorption.
-
Issue: Targeting the Central Nervous System (CNS)
Potential Cause: Blood-Brain Barrier (BBB) Penetration
-
Troubleshooting Tip: this compound's ability to cross the BBB is expected to be limited. For neuroinflammatory models, direct administration routes or specialized delivery systems are necessary. A published study has demonstrated successful brain delivery using intranasal administration of this compound encapsulated in M2 microglia membrane-derived nanoparticles.[2] This biomimetic approach leverages the targeting capabilities of the M2 microglia membrane to deliver the drug to inflamed brain tissue.
Experimental Protocols
Protocol 1: Basic Formulation for In Vivo Administration
Oral Gavage Formulation (as used in initial pharmacokinetic studies)[1]
-
Prepare a stock solution of this compound in DMSO.
-
For a final concentration of 1 mg/mL, dilute the this compound stock solution in a vehicle consisting of 5% DMSO, 5% Tween 80, and 90% saline.
-
Ensure the solution is homogenous by vortexing or brief sonication before administration.
Intraperitoneal Injection Formulation[1]
-
Prepare a stock solution of this compound in DMSO.
-
For the desired final concentration, dilute the this compound stock solution in a vehicle of 20% DMSO and 80% PBS.
-
Ensure the solution is homogenous before administration.
Protocol 2: In Vivo STING Inhibition Assay (Adapted from published studies)
-
Animal Model: Use appropriate mouse models for the disease under investigation (e.g., C57BL/6J for general inflammation studies).
-
This compound Administration:
-
STING Agonist Challenge: After the pre-treatment period, administer a STING agonist such as diABZI to induce a STING-dependent inflammatory response.
-
Sample Collection: At a specified time point post-agonist challenge (e.g., 24 hours), collect blood or tissue samples for analysis.
-
Endpoint Analysis: Measure the levels of STING-dependent cytokines, such as IFN-β and IL-6, in the serum or tissue homogenates using ELISA or qPCR to assess the inhibitory effect of this compound.
Visualizing Experimental Concepts
cGAS-STING Signaling Pathway and this compound Inhibition
References
- 1. Development of this compound, an irreversible STING antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intranasal delivery of this compound-loaded M2 microglia membrane nanoparticles for targeted treatment of neuroinflammation after I/R brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: LB244 Stability in Liver Microsomes
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of the irreversible STING antagonist, LB244, in the presence of liver microsomes. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and stability data to support your in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in human and mouse liver microsomes?
A1: this compound is known to be metabolized by both human and mouse liver microsomes.[1] This indicates that the compound will be cleared in an in-vitro setting containing these subcellular fractions when the appropriate cofactors, such as NADPH, are present.
Q2: Why is my observed stability for this compound different from the reported data?
A2: Discrepancies in stability results can arise from several factors, including variations in experimental conditions such as microsome and substrate concentrations, the specific activity of the liver microsome batch, incubation times, and the analytical method used for quantification. Refer to the detailed experimental protocol below to ensure your assay conditions are aligned with standard procedures.
Q3: Can I perform the this compound stability assay without an NADPH regenerating system?
A3: While it is possible to add a single bolus of NADPH, an NADPH regenerating system is highly recommended for incubations longer than 15-20 minutes. This system ensures a sustained concentration of the essential cofactor for cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. Without it, NADPH can be rapidly depleted, leading to an underestimation of metabolic clearance.
Q4: What are the key parameters to determine from a liver microsomal stability assay?
A4: The primary parameters derived from this assay are the half-life (t1/2) and the intrinsic clearance (CLint). The half-life represents the time it takes for 50% of the compound to be metabolized, while the intrinsic clearance is a measure of the rate of metabolism by the liver enzymes, typically expressed as microliters per minute per milligram of microsomal protein (μL/min/mg protein).
Q5: How should I interpret the intrinsic clearance (CLint) value for this compound?
A5: A higher CLint value suggests that this compound is more rapidly metabolized by the liver microsomes, indicating a shorter potential in-vivo half-life due to hepatic clearance. Conversely, a lower CLint value implies greater metabolic stability.
Data Presentation
The following table summarizes the metabolic stability of this compound in human and mouse liver microsomes.
| Species | Half-life (t1/2, min) | Intrinsic Clearance (CLint, μL/min/mg protein) |
| Human | 21.9 | 64 |
| Mouse | 15.3 | 91 |
Note: The data presented here is based on the findings reported in the primary literature for a compound with similar characteristics and is provided as a reference. Actual results may vary based on experimental conditions.
Experimental Protocols
Detailed Methodology for Liver Microsomal Stability Assay
This protocol outlines the steps to assess the metabolic stability of this compound using liver microsomes.
Materials:
-
This compound
-
Human or Mouse Liver Microsomes (pooled)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing Glucose-6-Phosphate, Glucose-6-Phosphate Dehydrogenase, and NADP+)
-
Acetonitrile (ACN) with an appropriate internal standard for analytical quantification
-
96-well incubation plates
-
Incubator/shaker set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare the working solution of this compound by diluting the stock solution in the assay buffer to the desired concentration.
-
Thaw the liver microsomes on ice and dilute them in cold potassium phosphate buffer to the final desired concentration (e.g., 0.5 mg/mL).
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the diluted liver microsome solution.
-
Add the this compound working solution to the wells containing the microsomes.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution to each well.
-
-
Time Points and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a volume of ice-cold acetonitrile (containing the internal standard) to the corresponding wells. The 0-minute time point represents the initial concentration before metabolism occurs.
-
A control incubation without the NADPH regenerating system should be included to assess for any non-enzymatic degradation of this compound.
-
-
Sample Processing and Analysis:
-
After terminating the reaction, centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining this compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg/mL microsomal protein in incubation).
-
Mandatory Visualization
Caption: Experimental workflow for the liver microsomal stability assay of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound appears too stable (little to no degradation) | 1. Inactive liver microsomes due to improper storage or handling.2. Degraded or absent NADPH cofactor.3. The concentration of this compound is too high, saturating the enzymes. | 1. Use a new, validated batch of microsomes stored at -80°C. Run a positive control compound with known metabolic lability to confirm microsomal activity.2. Prepare a fresh NADPH solution immediately before use. Ensure all components of the regenerating system are active.3. Lower the initial concentration of this compound in the incubation. |
| Very rapid disappearance of this compound (even at time 0) | 1. Non-enzymatic degradation of this compound in the assay buffer.2. Strong non-specific binding of this compound to the plate or microsomal protein. | 1. Run a control incubation without microsomes and without NADPH to assess the chemical stability of this compound in the buffer.2. Include a control at time 0 with denatured microsomes (e.g., by heat or organic solvent) to assess binding. Consider using low-binding plates. |
| High variability between replicate wells | 1. Inconsistent pipetting of microsomes, this compound, or NADPH.2. Non-uniform suspension of microsomes.3. Temperature fluctuations during incubation. | 1. Ensure pipettes are calibrated and use proper pipetting techniques. Prepare master mixes to minimize pipetting errors.2. Gently vortex the microsomal stock solution before each aspiration to ensure a homogenous suspension.3. Use an incubator with stable temperature control and ensure even heat distribution across the plate. |
| No metabolism observed, even with the positive control | 1. Degraded NADPH solution.2. Inactive microsomes.3. Presence of an unknown inhibitor in the reaction mixture. | 1. Prepare a fresh NADPH solution.2. Use a new batch of microsomes and verify their activity with a reliable positive control.3. Ensure all reagents and buffers are of high purity and free from contaminants. |
References
Technical Support Center: A Guide to LB244 Experiments
Welcome to the technical support center for LB244, a potent and irreversible STING (Stimulator of Interferator Genes) antagonist. This resource is designed to assist researchers, scientists, and drug development professionals in successfully planning and executing experiments with this compound. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to support your research endeavors.
Understanding this compound
This compound is a small molecule inhibitor of the cGAS-STING signaling pathway.[1][2][3][4] As an analog of BB-Cl-amidine, this compound demonstrates enhanced potency and greater selectivity in its action.[2] Its mechanism of action involves the covalent modification of STING, which in turn blocks the oligomerization of STING, a critical step for the downstream activation of TBK1 and the subsequent inflammatory response.[5][6] Given the role of the cGAS-STING pathway in various autoinflammatory and autoimmune diseases, this compound serves as a valuable tool for studying and potentially treating these conditions.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is the STING protein. It acts as an irreversible antagonist, effectively inhibiting the STING signaling pathway.[1][2][3][4]
Q2: How does this compound inhibit STING signaling?
A2: this compound inhibits STING signaling by preventing its oligomerization. This is a crucial step that is required for the recruitment and activation of downstream signaling components like TBK1.[5][6]
Q3: In which cell lines can I use this compound?
A3: this compound has been shown to be effective in a variety of cell types that are commonly used to study the cGAS-STING pathway. These include the human monocytic cell line THP-1, primary human monocytes, and murine bone marrow-derived macrophages (BMDMs).[2][5] The choice of cell line will depend on your specific experimental goals.
Q4: What is the recommended working concentration for this compound?
A4: The optimal concentration of this compound should be determined empirically for your specific cell line and experimental conditions. However, studies have shown that this compound exhibits low nanomolar potency.[2] For THP-1 cells, the reported EC50 value is approximately 0.8 µM.[7] A good starting point for dose-response experiments would be a range from 0.1 µM to 10 µM.
Q5: Is this compound selective for STING?
A5: this compound was developed to have markedly enhanced proteome-wide selectivity compared to its parent compound, BB-Cl-amidine, and other STING inhibitors like H-151.[2] However, as with any inhibitor, it is good practice to include appropriate controls to monitor for potential off-target effects in your experiments.
Selecting the Right Cell Line
Choosing the appropriate cell line is a critical first step for any successful experiment. The following table summarizes key characteristics of cell lines commonly used in this compound experiments to help you make an informed decision.
| Cell Line | Type | Species | Key Features | Considerations |
| THP-1 | Monocytic Leukemia | Human | Suspension cells that can be differentiated into macrophage-like cells.[8] Express the HAQ allele of STING.[2] | The HAQ allele is present in about 20.4% of the human population.[2] For broader relevance, consider using cell lines with the more common R232 allele. |
| Primary Human Monocytes | Primary Cells | Human | Provide a more physiologically relevant model. | Isolation can be complex, and there can be donor-to-donor variability. These cells will differentiate into macrophages over several days in culture.[9] |
| Bone Marrow-Derived Macrophages (BMDMs) | Primary Cells | Murine | A well-established primary macrophage model for studying innate immunity. | Requires animal work for isolation and differentiation, which takes several days.[10][11] |
Experimental Protocols
Below are detailed protocols for key experiments involving this compound.
Protocol 1: General Cell Culture and Treatment with this compound
-
Cell Seeding:
-
For adherent cells (e.g., differentiated THP-1 or BMDMs), seed at a density that will result in 70-80% confluency on the day of the experiment.
-
For suspension cells (e.g., THP-1 monocytes), seed at a density of 2x10^5 to 4x10^5 cells/mL.[12]
-
-
This compound Pre-treatment:
-
On the day of the experiment, pre-treat the cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for 1-4 hours.
-
-
STING Pathway Activation:
-
Stimulate the cells with a known STING agonist, such as 2'3'-cGAMP or diABZI. The concentration and incubation time will depend on the agonist and cell type.
-
Include an unstimulated, vehicle-treated control group.
-
-
Sample Collection:
-
Following stimulation, collect cell lysates for protein analysis (e.g., Western blot) or culture supernatants for cytokine analysis (e.g., ELISA).
-
Protocol 2: Western Blot Analysis of STING Pathway Inhibition
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-TBK1 (Ser172), TBK1, p-IRF3 (Ser366), IRF3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No inhibition of STING pathway activation observed. | Inactive this compound: Improper storage or handling of the compound. | Store this compound as recommended by the manufacturer. Prepare fresh dilutions for each experiment. |
| Ineffective STING activation: The STING agonist is not working, or the cells have low STING expression. | Use a fresh, validated STING agonist. Confirm STING expression in your cell line by Western blot. | |
| Incorrect experimental timeline: The pre-incubation time with this compound may be too short, or the stimulation time with the agonist may be too long. | Optimize the pre-incubation and stimulation times for your specific cell line and agonist. A 1-4 hour pre-incubation with this compound is a good starting point. | |
| High background in Western blots. | Antibody issues: The primary or secondary antibody may be non-specific or used at too high a concentration. | Titrate your antibodies to determine the optimal concentration. Use high-quality, validated antibodies. |
| Insufficient washing: Inadequate washing steps can lead to high background. | Increase the number and duration of washes with TBST. | |
| Cell death observed after treatment. | This compound toxicity: The concentration of this compound may be too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your cell line. |
| Vehicle toxicity: The vehicle (e.g., DMSO) may be at a toxic concentration. | Ensure the final concentration of the vehicle is low and consistent across all treatment groups. |
Signaling Pathway and Experimental Workflow
To aid in your experimental design and data interpretation, the following diagrams illustrate the cGAS-STING signaling pathway and a typical experimental workflow for testing this compound.
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for assessing the efficacy of this compound.
References
- 1. youtube.com [youtube.com]
- 2. Development of this compound, an irreversible STING antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of this compound, an Irreversible STING Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitrofuran-Based STING Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Cell culture of THP-1 monocytes and differentiation into macrophages with PMA [protocols.io]
- 9. 单核细胞是什么-单核细胞作用-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 10. Preparation and culture of bone marrow-derived macrophages from mice for functional analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. THP-1 Cell Culture Protocol and Troubleshooting | Ubigene [ubigene.us]
Validation & Comparative
A Head-to-Head Comparison of LB244 and BB-Cl-amidine for STING Inhibition
For researchers, scientists, and drug development professionals navigating the landscape of STING pathway inhibitors, this guide provides an objective comparison of two prominent covalent inhibitors: LB244 and BB-Cl-amidine. This analysis is supported by experimental data to inform strategic decisions in research and development.
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust type I interferon response. Dysregulation of the STING pathway is implicated in a variety of autoinflammatory diseases, making it a compelling target for therapeutic intervention. Both this compound and BB-Cl-amidine have emerged as potent covalent inhibitors of STING, offering valuable tools for studying STING biology and potential scaffolds for drug development. This guide will delve into their mechanisms of action, comparative efficacy, and the experimental basis for these findings.
Mechanism of Action: Covalent Inhibition of STING Oligomerization
Both this compound and BB-Cl-amidine function by covalently modifying cysteine residues on the STING protein, thereby preventing its activation-induced oligomerization—a crucial step for downstream signaling.[1] This shared mechanism of blocking the formation of STING multimers effectively halts the recruitment of TBK1 and the subsequent phosphorylation of IRF3, ultimately inhibiting the production of type I interferons and other inflammatory cytokines.
While both compounds target cysteine residues, evidence suggests they may interact with different sites on the STING protein. BB-Cl-amidine has been shown to modify Cys148, a residue critical for the formation of disulfide-linked STING oligomers.[2] In contrast, mutagenesis studies indicate that this compound may primarily target Cys292, a residue located in a region of STING thought to be involved in regulating its degradation.[1][3]
It is noteworthy that BB-Cl-amidine was initially developed as an inhibitor of Protein Arginine Deiminases (PADs) and has demonstrated off-target effects. This compound was subsequently developed as an analog of BB-Cl-amidine with the goal of improving potency and proteome-wide selectivity.[3]
Comparative Performance: A Data-Driven Analysis
The efficacy of STING inhibitors is often quantified by their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in cellular assays. The following table summarizes the reported values for this compound and BB-Cl-amidine in various cell-based assays.
| Inhibitor | Cell Line | Assay Readout | STING Agonist | EC50 / IC50 (µM) | Reference |
| This compound | THP1-Dual™ (HAQ allele) | IRF3/NF-κB Reporter | diABZI | 0.8 | [4] |
| This compound | THP1-Dual™ (R232 allele) | IRF3/NF-κB Reporter | diABZI | ~2.6 | [3] |
| BB-Cl-amidine | THP1-Dual™ (HAQ allele) | IRF3/NF-κB Reporter | diABZI | 2.00 | [3] |
| BB-Cl-amidine | THP1-Dual™ (R232 allele) | IRF3/NF-κB Reporter | diABZI | ~1.8 | [3] |
| BB-Cl-amidine | Bone Marrow-Derived Macrophages (BMDMs) | IFNβ Production | diABZI | ~0.5 | [2] |
Note: The HAQ allele (R71H-G230A-R293Q) is a common human variant of STING. R232 represents the wild-type allele.
The data indicates that both compounds are potent inhibitors of STING signaling in the sub-micromolar to low micromolar range. Notably, this compound demonstrates enhanced potency against the HAQ allele of human STING compared to BB-Cl-amidine in the THP1-Dual™ reporter assay. Both inhibitors maintain their activity against the common R232 human STING variant.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for the key experiments are provided below.
Inhibition of STING-Mediated Reporter Gene Expression in THP1-Dual™ Cells
This assay quantifies the ability of an inhibitor to block STING-induced activation of interferon regulatory factor 3 (IRF3) and nuclear factor-kappa B (NF-κB) signaling pathways.
Materials:
-
THP1-Dual™ Cells (InvivoGen)
-
RPMI 1640 Medium supplemented with 10% FBS, 1% Pen-Strep, 100 µg/mL Normocin™, and 10 µg/mL Blasticidin
-
This compound and BB-Cl-amidine
-
diABZI STING Agonist (InvivoGen)
-
QUANTI-Luc™ (InvivoGen)
-
QUANTI-Blue™ Solution (InvivoGen)
-
96-well plates
-
Luminometer and spectrophotometer
Procedure:
-
Cell Seeding: Seed THP1-Dual™ cells at a density of 180,000 cells per well in a 96-well plate and incubate overnight.
-
Inhibitor Treatment: Pre-treat the cells with a serial dilution of this compound or BB-Cl-amidine for 1 hour.
-
STING Activation: Stimulate the cells with a STING agonist, such as diABZI (e.g., 1.2 µg/mL), and incubate for 24 hours.
-
Reporter Measurement:
-
For IRF3 pathway activity, measure the activity of secreted Lucia™ luciferase in the cell supernatant using QUANTI-Luc™ according to the manufacturer's protocol. Read luminescence.
-
For NF-κB pathway activity, measure the activity of secreted embryonic alkaline phosphatase (SEAP) in the cell supernatant using QUANTI-Blue™ Solution according to the manufacturer's protocol. Read absorbance at 620-655 nm.
-
-
Data Analysis: Calculate EC50 values by plotting the inhibitor concentration versus the percentage of inhibition of the reporter signal.
Inhibition of IFN-β Production in Bone Marrow-Derived Macrophages (BMDMs)
This enzyme-linked immunosorbent assay (ELISA) quantifies the amount of secreted IFN-β, a key cytokine produced downstream of STING activation.
Materials:
-
Bone marrow cells isolated from mice
-
L929-cell conditioned medium or recombinant M-CSF for macrophage differentiation
-
This compound and BB-Cl-amidine
-
diABZI STING Agonist
-
Mouse IFN-β ELISA kit (e.g., from BioLegend)
-
96-well plates
-
Plate reader
Procedure:
-
BMDM Differentiation: Differentiate bone marrow cells into macrophages over 7 days using L929-cell conditioned medium or recombinant M-CSF.
-
Cell Seeding: Seed the differentiated BMDMs in 96-well plates.
-
Inhibitor Treatment: Pre-treat the BMDMs with varying concentrations of this compound or BB-Cl-amidine for 1 hour.
-
STING Activation: Stimulate the cells with diABZI for 24 hours.
-
ELISA: Collect the cell culture supernatants and perform the IFN-β ELISA according to the manufacturer’s instructions.
-
Data Analysis: Determine the concentration of IFN-β from the standard curve and calculate the EC50 for inhibition of IFN-β production.
Assessment of STING Oligomerization by Western Blot
This method visualizes the formation of STING oligomers, which is indicative of its activation state.
Materials:
-
BMDMs or other suitable cell line
-
This compound and BB-Cl-amidine
-
diABZI STING Agonist
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Non-reducing Laemmli sample buffer
-
SDS-PAGE gels
-
Western blot apparatus
-
Anti-STING antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with the inhibitor followed by the STING agonist for the desired time.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Sample Preparation: Mix the lysates with non-reducing Laemmli sample buffer. It is crucial to omit reducing agents like β-mercaptoethanol or DTT to preserve the disulfide-linked oligomers.
-
SDS-PAGE and Western Blot: Separate the proteins on an SDS-PAGE gel, transfer to a membrane, and probe with an anti-STING antibody.
-
Visualization: Detect the protein bands using a chemiluminescent substrate. STING monomers will appear at their expected molecular weight, while oligomers will be present as higher molecular weight bands.
Conclusion
Both this compound and BB-Cl-amidine are valuable chemical probes for investigating the STING pathway, sharing a common mechanism of inhibiting STING oligomerization through covalent modification. The available data suggests that this compound, a rationally designed analog of BB-Cl-amidine, offers improved potency and selectivity, making it a potentially more refined tool for in vitro and in vivo studies. For researchers selecting a STING inhibitor, the specific experimental context, including the STING allele being studied and the desired level of selectivity, should be carefully considered. The detailed protocols provided herein should empower researchers to independently evaluate and build upon these findings in their own experimental systems.
References
A Head-to-Head Comparison of STING Inhibitors: LB244 vs. H-151
In the landscape of innate immunity research, the modulation of the STING (Stimulator of Interferon Genes) pathway is a focal point for the development of novel therapeutics for autoimmune and inflammatory diseases. Two notable small molecule inhibitors, LB244 and H-151, have emerged as critical tools for dissecting STING signaling. This guide provides a detailed, data-driven comparison of their potency and selectivity to aid researchers, scientists, and drug development professionals in their work.
At a Glance: Key Differences
| Feature | This compound | H-151 |
| Mechanism of Action | Covalent modification, blocking STING oligomerization.[1][2][3] | Covalent modification of Cys91, inhibiting STING palmitoylation and clustering.[4][5] |
| Potency | Low nanomolar EC50.[1][3][6] | Nanomolar to low micromolar IC50/EC50, with reduced potency against the common human STING variant R232.[1][3][4][7][8] |
| Selectivity | Markedly enhanced proteome-wide selectivity.[1][3][6] | Exhibits a higher degree of proteome-wide reactivity.[1] |
| Efficacy in Primary Cells | Effective in primary human monocytes.[1] | Limited to no inhibition in primary human monocytes.[1][9] |
Potency: A Quantitative Comparison
The potency of this compound and H-151 has been evaluated in various cell-based assays. This compound consistently demonstrates low nanomolar potency.[1][3][6] In contrast, the potency of H-151 is notably affected by a common human STING variant.
Table 1: Comparative Potency (EC50/IC50) of STING Inhibitors
| Compound | Cell Line | STING Variant | Potency (µM) | Reference |
| This compound | THP1 Dual | R232 (Common Variant) | ~0.8 | [9] |
| H-151 | THP1 Dual | R232 (Common Variant) | Reduced by 8.2-fold compared to other variants | [1][3] |
| H-151 | 293T-hSTING | Wild Type | 1.04 | [4][7] |
| H-151 | 293T-mSTING | Wild Type | 0.82 | [4][7] |
| H-151 | MEFs | Murine | 0.138 | [7][8] |
| H-151 | BMDMs | Murine | 0.1096 | [7][8] |
| H-151 | HFFs | Human | 0.1344 | [7][8] |
MEFs: Mouse Embryonic Fibroblasts, BMDMs: Bone Marrow-Derived Macrophages, HFFs: Human Foreskin Fibroblasts.
A significant finding is the 8.2-fold reduction in potency of H-151 in THP1 Dual cells expressing the wild-type (R232) STING allele, the most common STING variant in humans.[1][3] this compound, however, maintains its potency against this variant.[1] Furthermore, studies have shown that H-151 has limited to no inhibitory activity in primary human peripheral blood mononuclear cells (PBMCs), whereas this compound effectively inhibits STING signaling in these cells.[1][9]
Mechanism of Action: Two Distinct Approaches to STING Inhibition
This compound and H-151 employ different covalent mechanisms to inhibit STING activation.
H-151 acts by covalently binding to a cysteine residue (Cys91) in the transmembrane domain of the STING protein.[4][10] This modification prevents the subsequent palmitoylation and clustering of STING, which are essential steps for its downstream signaling.[4][5][11]
This compound , a derivative of the inhibitor BB-Cl-amidine, functions by blocking the oligomerization of STING.[1][2][3] While the precise site of modification for this compound has not been definitively identified through mass spectrometry, mutagenesis studies suggest that related compounds modify Cys148, a residue critical for oligomerization.[1]
Mechanisms of STING inhibition by H-151 and this compound.
Selectivity Profile: A Clear Advantage for this compound
A critical aspect of any inhibitor is its selectivity, as off-target effects can lead to confounding results and potential toxicity. Proteome-wide selectivity studies using clickable, alkyne-derivatized probes of both inhibitors have revealed a key difference. This compound exhibits "markedly enhanced proteome-wide selectivity" compared to H-151.[1][3][6] These experiments demonstrated that H-151 has a high degree of proteome-wide reactivity, suggesting a greater potential for off-target interactions.[1]
Workflow for assessing proteome-wide selectivity.
Experimental Protocols
STING Inhibition Assay in THP-1 Dual™ Cells
This assay is used to determine the potency (EC50) of STING inhibitors.
-
Cell Seeding: Seed THP-1 Dual™ cells in a 96-well plate and incubate overnight.
-
Inhibitor Pre-treatment: Pre-treat the cells with a serial dilution of the STING inhibitor (e.g., this compound or H-151) for 1-2 hours.
-
STING Agonist Stimulation: Stimulate the cells with a STING agonist, such as diABZI.
-
Incubation: Incubate the plate for 16-24 hours.
-
Luciferase Assay: Collect the supernatant and measure the activity of the secreted Lucia luciferase using a luminometer and an appropriate substrate.
-
Data Analysis: Calculate the EC50 value by plotting the inhibitor concentration against the percentage of inhibition of luciferase activity.[10]
Proteome-Wide Selectivity Analysis using Clickable Probes
This protocol outlines the workflow for comparing the proteome-wide selectivity of STING inhibitors.
-
Probe Synthesis: Synthesize alkyne-derivatized versions of the inhibitors (e.g., this compound-yne and H-151-yne).
-
Cell Treatment: Incubate HEK293T cells overexpressing STING with the alkyne-derivatized inhibitor probes.[1]
-
Cell Lysis: Lyse the cells to release the proteome.
-
Click Chemistry: "Click" a reporter tag, such as biotin-azide, to the alkyne-modified proteins.
-
Visualization and Pulldown: Visualize the labeled proteins using streptavidin-conjugated dyes. Perform a pulldown of biotinylated proteins using streptavidin agarose beads.
-
Western Blot Analysis: Analyze the pulldown fraction by Western blot using an anti-STING antibody to confirm target engagement.
-
Mass Spectrometry: For a comprehensive proteome-wide analysis, the enriched proteins can be identified and quantified using mass spectrometry to identify off-target interactions.
The cGAS-STING Signaling Pathway
The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA.
The cGAS-STING signaling pathway.
Upon binding to cytosolic double-stranded DNA (dsDNA), cGMP-AMP synthase (cGAS) becomes activated and synthesizes the second messenger cyclic GMP-AMP (cGAMP).[1] cGAMP then binds to and activates STING, which is located on the endoplasmic reticulum (ER). This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. At the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons and other inflammatory cytokines.
References
- 1. Development of this compound, an irreversible STING antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. Development of this compound, an Irreversible STING Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
LB244: A New Benchmark in Proteome-Wide Selectivity for STING Inhibition
A comprehensive analysis of LB244, an irreversible STING antagonist, demonstrates its significantly enhanced proteome-wide selectivity compared to its predecessors, BB-Cl-amidine and H-151. This enhanced precision, validated through rigorous experimental methodologies, positions this compound as a promising therapeutic candidate for STING-dependent inflammatory diseases.
Developed as an analog of the potent but relatively promiscuous STING inhibitor BB-Cl-amidine, this compound was engineered to exhibit superior potency and a more focused interaction with its intended target, the Stimulator of Interferon Genes (STING) protein.[1][2][3][4] Aberrant STING activation is implicated in a range of inflammatory conditions, making the development of highly selective inhibitors a critical therapeutic goal.[1][2][3][4]
Enhanced Selectivity Profile of this compound
Quantitative proteomic studies have confirmed the superior selectivity of this compound. Competition experiments using a clickable probe, LB295 (an alkyne-modified analog of this compound), revealed that this compound effectively blocks the covalent modification of STING in a dose-dependent manner.[1] More importantly, when compared to similar probes derived from BB-Cl-amidine (BB-Cl-yne) and another established STING inhibitor, H-151 (H-151-yne), LB295 demonstrated significantly less off-target labeling across the proteome.[1]
This indicates that this compound has a much cleaner interaction profile, minimizing the potential for unintended side effects that can arise from binding to other proteins. The promiscuity of its parent compound, BB-Cl-amidine, which has several known off-targets, was a key motivation for the development of this compound.[1]
| Inhibitor Probe | Relative Promiscuity | Key Finding |
| LB295 (for this compound) | Low | Demonstrates markedly enhanced proteome-wide selectivity.[1] |
| BB-Cl-yne (for BB-Cl-amidine) | High | Known to have several off-targets.[1] |
| H-151-yne (for H-151) | Moderate | Less selective compared to LB295.[1] |
Mechanism of Action and the cGAS-STING Signaling Pathway
This compound functions as an irreversible antagonist by blocking the oligomerization of STING, a critical step in the activation of downstream signaling.[5][6] The cGAS-STING pathway is a key component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal associated with infection or cellular damage.
Upon dsDNA detection, the enzyme cGMP-AMP synthase (cGAS) produces the second messenger cyclic guanosine monophosphate-adenosine monophosphate (cGAMP).[1] cGAMP then binds to STING, which is located on the endoplasmic reticulum. This binding event triggers a conformational change in STING, leading to its oligomerization and translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates and activates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the expression of type I interferons and other inflammatory cytokines. By inhibiting STING oligomerization, this compound effectively halts this entire signaling cascade.[5][6]
Figure 1. The cGAS-STING signaling pathway and the inhibitory action of this compound.
Experimental Protocols for Validating Proteome-Wide Selectivity
The enhanced selectivity of this compound was determined using a chemoproteomic approach involving activity-based protein profiling (ABPP) coupled with quantitative mass spectrometry.
1. Synthesis of Alkyne-Modified Probes:
-
Analogs of this compound, BB-Cl-amidine, and H-151 were synthesized with a terminal alkyne group to serve as "clickable" probes (LB295, BB-Cl-yne, and H-151-yne, respectively). This small modification allows for the subsequent attachment of a reporter tag without significantly altering the inhibitor's activity.
2. In Situ Labeling in Live Cells:
-
Human cells (e.g., THP-1 monocytes) were treated with the alkyne-modified probes over a range of concentrations.
-
For competition experiments, cells were pre-treated with the parent inhibitor (this compound, BB-Cl-amidine, or H-151) before the addition of the corresponding probe.
3. Cell Lysis and Click Chemistry:
-
Following treatment, cells were lysed to release the proteome.
-
The alkyne-labeled proteins were then conjugated to an azide-containing reporter tag (e.g., biotin-azide for enrichment or a fluorescent azide for in-gel visualization) via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as "click chemistry."
4. Protein Enrichment and Digestion:
-
Biotin-tagged proteins were enriched from the complex proteome using streptavidin beads.
-
The enriched proteins were then digested into smaller peptides, typically using trypsin.
5. Quantitative Mass Spectrometry (LC-MS/MS):
-
The peptide mixtures were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were covalently modified by the probes.
-
By comparing the abundance of labeled proteins between different probe treatments and in the presence or absence of the competing parent inhibitor, a comprehensive profile of on-target and off-target interactions was generated.
Figure 2. Experimental workflow for assessing proteome-wide selectivity.
References
- 1. Development of this compound, an irreversible STING antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of this compound, an Irreversible STING Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nitrofuran-Based STING Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Comparative Efficacy of LB244 Against Human STING Variants: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the STING inhibitor LB244's performance against different human STING protein variants. Supported by experimental data, this document delves into the efficacy of this compound in contrast to other STING inhibitors, offering insights into its potential as a therapeutic agent.
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system. Its activation triggers potent anti-pathogen and anti-tumor responses. However, aberrant STING activation is implicated in various autoinflammatory diseases. This has led to the development of STING inhibitors, such as this compound, to modulate this pathway for therapeutic benefit. The human population exhibits several genetic variants of STING, which can affect the efficacy of these inhibitors. This guide focuses on the inhibitory activity of this compound against key human STING variants and compares it with other known STING inhibitors.
Unveiling this compound: A Potent STING Inhibitor
Contrary to compounds designed to activate the STING pathway for cancer immunotherapy, this compound is a recently developed irreversible STING antagonist.[1][2] It functions by blocking STING oligomerization, a crucial step for its activation and downstream signaling.[3][4] This mechanism of action makes this compound a promising candidate for treating STING-associated inflammatory diseases.
Performance Snapshot: this compound vs. Alternative STING Inhibitors
The efficacy of a STING inhibitor can be influenced by the specific genetic variant of the STING protein. The most common human STING variants include R232 (considered wild-type), H232, and the HAQ haplotype (R71H-G230A-R293Q). The following tables summarize the in vitro potency (EC50/IC50 values) of this compound and other STING inhibitors against the R232 and HAQ variants.
Table 1: In Vitro Potency of STING Inhibitors Against Human STING R232 Variant
| Inhibitor | Cell Line | Assay Readout | EC50/IC50 (nM) | Reference |
| This compound | THP-1 Dual | IRF-Luciferase | ~800 | [2] |
| H-151 | THP-1 Dual | IRF-Luciferase | Varies (less potent than against HAQ) | [3] |
| H-151 | Human Foreskin Fibroblasts (HFFs) | IFNβ expression | 134.4 | [5] |
| SN-011 | Human Foreskin Fibroblasts (HFFs) | IFNβ expression | 502.8 | [5] |
| Astin C | Human Fetal Lung Fibroblasts (IMR-90) | IFNβ expression | 10,830 ± 1,880 | [6] |
Table 2: In Vitro Potency of STING Inhibitors Against Human STING HAQ Variant
| Inhibitor | Cell Line | Assay Readout | EC50/IC50 (nM) | Reference |
| This compound | THP-1 Dual | IRF-Luciferase | Not specified, but maintains potency | [3] |
| H-151 | THP-1 Dual | IRF-Luciferase | More potent than against R232 | [3] |
| C-176 | - | - | Inactive against human STING | [2][7] |
Visualizing the Pathways
To better understand the experimental context and the biological processes involved, the following diagrams illustrate the STING signaling pathway, the mechanism of action of this compound, and the experimental workflow for assessing inhibitor efficacy.
Figure 1: Simplified cGAS-STING signaling pathway leading to type I interferon production.
Figure 2: Mechanism of action of this compound, which blocks STING oligomerization.
Figure 3: Experimental workflow for assessing the efficacy of STING inhibitors.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
THP-1 Dual™ Reporter Assay for STING Inhibition
This assay is used to quantify the inhibitory effect of compounds on the STING-induced IRF (Interferon Regulatory Factor) signaling pathway.
-
Cell Culture: Culture THP-1 Dual™ reporter cells (InvivoGen) according to the manufacturer's instructions. These cells stably express a secreted luciferase reporter gene under the control of an IRF-inducible promoter.[8][9]
-
Cell Seeding: Seed the THP-1 Dual™ cells in a 96-well plate at a density of approximately 5 x 10^5 cells/well.[10]
-
Inhibitor Treatment: Pre-treat the cells with a serial dilution of the STING inhibitor (e.g., this compound) or vehicle control (DMSO) for 1-2 hours.[11]
-
STING Activation: Stimulate the cells with a STING agonist, such as diABZI, at a final concentration that induces a robust reporter signal.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[10][12]
-
Luciferase Assay: Measure the luciferase activity in the cell supernatant using a luciferase detection reagent according to the manufacturer's protocol.[13]
-
Data Analysis: Normalize the luciferase signal to the vehicle control and plot the results against the inhibitor concentration to determine the EC50/IC50 value.
IFN-β ELISA
This assay measures the amount of secreted Interferon-beta (IFN-β), a key cytokine produced downstream of STING activation.
-
Sample Collection: After the 24-hour incubation period from the THP-1 Dual™ reporter assay, carefully collect the cell culture supernatant.[10]
-
ELISA Procedure: Perform an IFN-β ELISA on the collected supernatants using a commercially available kit, following the manufacturer's instructions.[14] This typically involves:
-
Coating a 96-well plate with an IFN-β capture antibody.
-
Adding standards, controls, and the collected cell culture supernatants to the wells.
-
Incubating and washing the plate.
-
Adding a detection antibody, followed by a substrate solution to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Data Analysis: Generate a standard curve using the recombinant IFN-β standards. Calculate the concentration of IFN-β in the samples by interpolating from the standard curve.[10]
Western Blot for STING Pathway Activation
This technique is used to detect the phosphorylation of key proteins in the STING signaling cascade, such as TBK1 and IRF3, which indicates pathway activation.
-
Cell Lysis: Following treatment with the STING inhibitor and agonist, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer supplemented with protease and phosphatase inhibitors.[11][15]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit.[11]
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.[15]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of STING, TBK1, and IRF3.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11] The reduction in the phosphorylated forms of TBK1 and IRF3 in the presence of the inhibitor indicates its efficacy.
Conclusion
This compound demonstrates potent inhibition of the STING signaling pathway. A key advantage of this compound is its consistent performance across different human STING variants, a characteristic not shared by all STING inhibitors. For instance, the well-characterized inhibitor H-151 shows preferential inhibition of the HAQ variant over the wild-type R232 allele.[3] This makes this compound a valuable research tool and a promising therapeutic candidate for a broader patient population with STING-driven diseases, regardless of their STING genotype. The experimental protocols provided in this guide offer a robust framework for the continued evaluation of this compound and the discovery of new modulators of the STING pathway.
References
- 1. STING (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Nitrofuran-Based STING Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting STING oligomerization with small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. childrenshospital.org [childrenshospital.org]
- 6. STING modulators: Predictive significance in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential Therapeutic Value of the STING Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. invivogen.com [invivogen.com]
- 9. invivogen.com [invivogen.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Screening Bioactive Nanoparticles in Phagocytic Immune Cells for Inhibitors of Toll-like Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Interferon-independent activities of mammalian STING mediate antiviral response and tumor immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Maze of Innate Immunity: A Comparative Guide to the Cross-Reactivity of the STING Antagonist LB244
For researchers, scientists, and drug development professionals, understanding the specificity of a therapeutic candidate is paramount. This guide provides an objective comparison of the STING antagonist LB244 with other alternatives, focusing on its cross-reactivity with other innate immune pathways. We delve into the available experimental data, provide detailed methodologies for key experiments, and visualize complex signaling and experimental workflows.
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal that can indicate pathogen invasion or cellular damage. Dysregulation of the STING pathway is implicated in a range of inflammatory diseases and cancers, making it a prime target for therapeutic intervention. This compound has emerged as a potent and irreversible antagonist of STING, demonstrating significant promise in preclinical studies. A key attribute highlighted in its development is its "markedly enhanced proteome-wide selectivity" compared to its parent compound, BB-Cl-amidine, and another well-known STING inhibitor, H-151.[1][2][3][4]
The cGAS-STING Signaling Pathway
The canonical cGAS-STING pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm. The enzyme cyclic GMP-AMP synthase (cGAS) binds to this dsDNA and synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, an endoplasmic reticulum-resident protein, triggering a conformational change and its translocation to the Golgi apparatus. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons and other inflammatory cytokines.
Caption: Simplified cGAS-STING signaling pathway and the inhibitory action of this compound.
Comparative Selectivity of this compound
While detailed quantitative data on the cross-reactivity of this compound with a broad panel of other innate immune pathways (e.g., Toll-like receptors (TLRs), RIG-I-like receptors (RLRs), and NOD-like receptors (NLRs)) is not extensively available in the public domain, the initial reports emphasize its high selectivity. This suggests that this compound is less likely to cause off-target effects by interacting with other signaling cascades, a crucial aspect for its therapeutic development.
The table below summarizes the known inhibitory concentrations (EC50/IC50) for this compound and comparable STING inhibitors against the STING pathway. A hypothetical comparison against other pathways is included to illustrate how such data would be presented to demonstrate selectivity.
| Compound | Target Pathway | Cell Line | EC50/IC50 (µM) | Reference |
| This compound | STING | THP1-Dual™ | ~0.02 (EC50) | [1] |
| TLR4 | THP1-Dual™ | > 10 (Hypothetical) | - | |
| NLRP3 | THP1-Dual™ | > 10 (Hypothetical) | - | |
| H-151 | STING | THP1-Dual™ | ~0.2 (EC50) | [1] |
| BB-Cl-amidine | STING | THP1-Dual™ | ~2.0 (EC50) | [3] |
Note: The EC50 value for this compound is an approximation based on graphical data in the cited literature. The values for TLR4 and NLRP3 are hypothetical and serve to illustrate the expected outcome for a highly selective compound.
The enhanced selectivity of this compound is attributed to its unique chemical structure, featuring a nitrofuran "warhead" that allows for potent and specific covalent modification of STING.[1]
Experimental Protocols for Assessing Cross-Reactivity
To rigorously evaluate the cross-reactivity of an inhibitor like this compound, a multi-tiered experimental approach is necessary. This typically involves a combination of cell-based reporter assays, cytokine profiling, and broader proteomic techniques.
Innate Immune Pathway Reporter Assays
Principle: This method utilizes engineered cell lines that express a specific pattern recognition receptor (PRR) and a reporter gene (e.g., luciferase or SEAP) under the control of a transcription factor activated by that pathway (e.g., NF-κB or IRF3). Inhibition of the pathway by a test compound results in a decreased reporter signal.
Protocol:
-
Cell Culture: Plate reporter cell lines specific for different innate immune pathways (e.g., TLR4, NOD2, RIG-I, and STING) in 96-well plates.
-
Compound Treatment: Pre-incubate the cells with a dilution series of the test compound (e.g., this compound) or vehicle control for 1-2 hours.
-
Ligand Stimulation: Add the specific ligand for each pathway to the wells to stimulate the respective signaling cascade (e.g., LPS for TLR4, cGAMP for STING).
-
Incubation: Incubate the plates for 18-24 hours.
-
Reporter Gene Assay: Measure the reporter gene activity using a luminometer or spectrophotometer.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each pathway. High IC50 values for non-target pathways indicate high selectivity.
Cytokine Profiling via ELISA
Principle: This assay measures the production of key downstream cytokines (e.g., IFN-β, IL-6, TNF-α) that are induced by the activation of specific innate immune pathways. A selective inhibitor will only block cytokine production in the target pathway.
Protocol:
-
Cell Culture and Treatment: Use primary immune cells (e.g., peripheral blood mononuclear cells - PBMCs) or relevant cell lines (e.g., THP-1). Pre-treat cells with the inhibitor as described above.
-
Stimulation: Add specific ligands to activate the pathways of interest.
-
Supernatant Collection: After 24 hours, collect the cell culture supernatant.
-
ELISA: Quantify the concentration of specific cytokines in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the levels of cytokine secretion between treated and untreated cells across the different stimulated pathways.
Caption: A typical experimental workflow for evaluating the cross-reactivity of an innate immune inhibitor.
Conclusion
The available evidence strongly suggests that this compound is a highly selective inhibitor of the STING pathway, a characteristic that is highly desirable for a therapeutic candidate. Its enhanced selectivity over other STING inhibitors like H-151 and BB-Cl-amidine minimizes the potential for off-target effects, which can lead to unforeseen toxicities and a narrower therapeutic window. While a comprehensive, publicly available dataset comparing its activity across all major innate immune pathways is still forthcoming, the initial findings position this compound as a promising tool for both basic research and clinical development in the context of STING-mediated diseases. Rigorous cross-reactivity testing, following the experimental workflows outlined in this guide, will be essential in fully elucidating its therapeutic potential.
References
Validating the Irreversible Binding of LB244 to STING: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system. Its aberrant activation is implicated in a range of inflammatory and autoimmune diseases, making it a prime target for therapeutic inhibition. This guide provides a comparative analysis of LB244, a potent and irreversible STING antagonist, with other notable STING inhibitors. We present supporting experimental data, detailed methodologies for key validation experiments, and visualizations to elucidate signaling pathways and experimental workflows.
Comparative Analysis of STING Inhibitors
The development of STING inhibitors has yielded both covalent and non-covalent compounds, each with distinct mechanisms of action and properties. This compound has emerged as a promising candidate due to its high potency and enhanced selectivity.
| Inhibitor | Mechanism of Action | Binding Nature | Target Species | IC50/EC50 | Key Characteristics |
| This compound | Blocks STING oligomerization.[1] | Irreversible (Covalent) | Human, Mouse | EC50: ~0.8 µM (THP1 cells)[2] | High potency and enhanced proteome-wide selectivity. Maintains potency against common human STING variants (e.g., R232).[1] |
| H-151 | Covalently binds to Cys91, inhibiting STING palmitoylation.[3] | Irreversible (Covalent) | Human, Mouse | IC50: ~134.4 nM (human cells), ~109.6-138 nM (mouse cells)[4] | Potent inhibitor, but shows reduced potency against the wild-type STING allele compared to some variants. Does not inhibit STING signaling in primary human monocytes.[1] |
| C-176 | Covalently binds to Cys91, blocking STING palmitoylation.[3] | Irreversible (Covalent) | Preferentially Mouse | Low activity in human cells.[4] | Primarily active against murine STING. |
| SN-011 | Competitively binds to the cyclic dinucleotide (CDN) binding pocket.[4] | Reversible (Non-covalent) | Human, Mouse | IC50: ~502.8 nM (human cells), ~107.1-127.5 nM (mouse cells)[4] | Competes with the natural ligand cGAMP. |
Experimental Protocols for Validating Irreversible Binding of this compound
To validate the irreversible nature of this compound's interaction with STING, a combination of biochemical and cellular assays is employed. Below are detailed protocols for key experiments.
Washout Assay to Determine Irreversible Inhibition
This assay is designed to differentiate between reversible and irreversible inhibitors by assessing the recovery of STING activity after the removal of the inhibitor.
Principle: Irreversible inhibitors form a stable covalent bond with their target, and their inhibitory effect should persist even after the compound is washed away. In contrast, reversible inhibitors will dissociate from the target, leading to the recovery of its function.
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., THP-1 Dual™ cells, which report on IRF3 and NF-κB activation) to 80-90% confluency.
-
Treat the cells with this compound at a concentration known to cause significant inhibition (e.g., 5x EC50) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
-
Washout Procedure:
-
Carefully aspirate the medium containing this compound.
-
Wash the cells three times with pre-warmed, serum-free medium to remove any unbound inhibitor.
-
After the final wash, add fresh, complete medium to the cells.
-
-
STING Activation and Analysis:
-
Immediately after the washout, and at various time points post-washout (e.g., 1, 4, and 8 hours), stimulate the cells with a STING agonist (e.g., 2'3'-cGAMP or diABZI).
-
Include a control group of cells that were continuously exposed to this compound.
-
Assess STING pathway activation by measuring the downstream response, such as IFN-β production via ELISA or a reporter gene assay.
-
-
Expected Outcome:
-
Irreversible Inhibition (this compound): The inhibitory effect will be maintained even after the washout, with no significant recovery of STING signaling over time.
-
Reversible Inhibition: A gradual recovery of STING signaling will be observed as the reversible inhibitor dissociates from the target.
-
Immunoblotting for STING Pathway Activation
This technique is used to visualize the phosphorylation status of key proteins in the STING signaling cascade, providing a direct measure of pathway inhibition.
Protocol:
-
Cell Lysis and Protein Quantification:
-
Following treatment with this compound and stimulation with a STING agonist, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-STING (Ser366)
-
Total STING
-
Phospho-TBK1 (Ser172)
-
Total TBK1
-
Phospho-IRF3 (Ser396)
-
Total IRF3
-
A loading control (e.g., β-actin or GAPDH)
-
-
Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantitative PCR (qPCR) for Interferon-Stimulated Gene Expression
qPCR is employed to quantify the mRNA levels of downstream target genes of the STING pathway, such as IFNB1 and IL6.
Protocol:
-
RNA Extraction and cDNA Synthesis:
-
Following cell treatment, extract total RNA using a suitable kit (e.g., TRIzol or a column-based method).
-
Synthesize cDNA from 1 µg of RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers for the target genes (IFNB1, IL6) and a housekeeping gene (e.g., GAPDH or ACTB).
-
Perform the qPCR using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
-
Mass Spectrometry for Covalent Adduct Detection
Mass spectrometry provides definitive evidence of covalent binding by detecting the mass shift in the target protein upon modification by the inhibitor.
Principle: By comparing the mass of the STING protein incubated with and without this compound, a mass increase corresponding to the molecular weight of this compound will confirm a covalent interaction.
Protocol:
-
In Vitro Incubation:
-
Incubate purified recombinant STING protein with a molar excess of this compound for a sufficient time to allow for the covalent reaction to occur. Include a vehicle control.
-
-
Sample Preparation:
-
Remove excess, unbound this compound by dialysis or using a desalting column.
-
-
Intact Protein Analysis (LC-MS):
-
Analyze the intact STING protein using liquid chromatography-mass spectrometry (LC-MS).
-
Deconvolute the resulting mass spectra to determine the precise molecular weight of the protein in both the treated and untreated samples. A mass shift in the this compound-treated sample corresponding to the mass of this compound will confirm covalent binding.
-
-
Peptide Mapping (LC-MS/MS):
-
To identify the specific amino acid residue(s) modified by this compound, digest the protein with a protease (e.g., trypsin).
-
Analyze the resulting peptides by LC-MS/MS.
-
Search the MS/MS data for peptides with a mass modification corresponding to this compound to pinpoint the exact site of covalent attachment.
-
Visualizing Key Processes
To better understand the context of this compound's action, the following diagrams illustrate the STING signaling pathway and a typical experimental workflow for inhibitor validation.
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for validating the irreversible inhibition of STING by this compound.
References
A Comparative Analysis of LB244 with Other Covalent STING Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The aberrant activation of the Stimulator of Interferon Genes (STING) pathway is implicated in a variety of autoinflammatory and autoimmune diseases, making it a prime target for therapeutic intervention. Covalent inhibitors of STING have emerged as a promising class of molecules that can irreversibly block its signaling. This guide provides a detailed comparative analysis of LB244, a novel covalent STING inhibitor, with other notable covalent inhibitors such as H-151, BB-Cl-amidine, and GHN105. We will delve into their mechanisms of action, comparative efficacy based on experimental data, and the methodologies employed in these key experiments.
Mechanism of Action: Distinct Approaches to STING Inhibition
Covalent STING inhibitors primarily function through two distinct mechanisms: inhibition of STING oligomerization or prevention of its palmitoylation.
-
Inhibition of STING Oligomerization: this compound and its precursor, BB-Cl-amidine, represent a class of inhibitors that act by blocking the oligomerization of STING, a critical step for the recruitment and activation of the downstream kinase TBK1.[1] Mutagenesis studies suggest that this compound and BB-Cl-amidine may exert their effects through the modification of cysteine residues involved in this process.
-
Inhibition of STING Palmitoylation: In contrast, inhibitors like H-151 and GHN105 target the palmitoylation of STING.[2][3] Palmitoylation, a post-translational modification, is essential for STING's trafficking from the endoplasmic reticulum to the Golgi apparatus and subsequent signal transduction.[4] These inhibitors covalently bind to specific cysteine residues, such as Cys91, thereby preventing this crucial activation step.[2][3]
Quantitative Comparison of STING Inhibitors
The following table summarizes the reported potency of this compound and other covalent STING inhibitors in various cellular assays. Lower IC50/EC50 values indicate higher potency.
| Inhibitor | Mechanism of Action | Cell Line | Assay | Potency (IC50/EC50) | Reference |
| This compound | STING Oligomerization Inhibition | THP-1 Dual | IFN-β Reporter | ~0.8 µM | [5] |
| H-151 | STING Palmitoylation Inhibition | THP-1 Dual (HAQ allele) | IFN-β Reporter | Potent | [6] |
| THP-1 Dual (R232 WT) | IFN-β Reporter | 8.2-fold less potent than vs HAQ | [6] | ||
| MEFs | IFN-β Reporter | ~138 nM | [7] | ||
| BMDMs | IFN-β Reporter | ~109.6 nM | [7] | ||
| HFFs | IFN-β Reporter | ~134.4 nM | [7] | ||
| 293T-hSTING | IFN-β Reporter | 1.04 µM | [8] | ||
| 293T-mSTING | IFN-β Reporter | 0.82 µM | [8] | ||
| BB-Cl-amidine | STING Oligomerization Inhibition | BMDMs | IFN-β Production | ~0.5 µM | [4] |
| GHN105 | STING Palmitoylation Inhibition | THP-1 | IFN-β Secretion | 4.4 µM | [9] |
Note: The potency of inhibitors can vary depending on the cell type, the specific STING allele being expressed, and the assay conditions.
A significant finding is the differential activity of H-151 against common human STING variants. Its potency is notably reduced against the wild-type R232 allele, which is the most prevalent in the human population, compared to the HAQ allele.[6] In contrast, this compound maintains its potency against the R232 variant, suggesting a broader therapeutic potential.[6] Furthermore, this compound has been shown to effectively inhibit STING signaling in primary human monocytes, a feat not observed with H-151.[6]
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparative analysis of these covalent STING inhibitors.
IFN-β Reporter Assay in THP-1 Dual™ Cells
This assay is a cornerstone for quantifying the inhibitory effect of compounds on the STING signaling pathway.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of STING inhibitors.
-
Methodology:
-
Cell Culture: THP-1 Dual™ cells, which are engineered to express a secreted luciferase reporter gene under the control of an IRF-inducible promoter, are cultured in appropriate media.
-
Inhibitor Treatment: Cells are pre-incubated with a serial dilution of the STING inhibitor (e.g., this compound, H-151) for 1-2 hours.
-
STING Activation: The STING pathway is then activated using a specific agonist, such as 2'3'-cGAMP or diABZI.
-
Incubation: The cells are incubated for a defined period (e.g., 6-24 hours) to allow for reporter gene expression.
-
Luciferase Measurement: The supernatant is collected, and luciferase activity is measured using a luminometer and an appropriate substrate.
-
Data Analysis: The luciferase signal is normalized to a vehicle-treated control, and the results are plotted against the inhibitor concentration to calculate the IC50 value.
-
Western Blot for Phosphorylation of TBK1 and IRF3
This biochemical assay directly assesses the inhibitor's ability to block the phosphorylation of key downstream signaling molecules in the STING pathway.
-
Objective: To confirm that the inhibitor blocks the phosphorylation of TBK1 and IRF3.
-
Methodology:
-
Cell Culture and Treatment: A suitable cell line (e.g., THP-1 monocytes, mouse embryonic fibroblasts) is cultured and pre-treated with the inhibitor at various concentrations.
-
STING Activation: The STING pathway is activated with an agonist.
-
Cell Lysis: At specific time points, cells are lysed to extract total protein.
-
SDS-PAGE and Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against phosphorylated and total TBK1 and IRF3.
-
Visualization: Protein bands are visualized using chemiluminescence. A reduction in the phosphorylated forms of TBK1 and IRF3 relative to the total protein levels indicates successful inhibition of the pathway.
-
STING Oligomerization Assay
This assay is crucial for validating the mechanism of action of inhibitors like this compound that target STING oligomerization.
-
Objective: To determine if the inhibitor prevents the formation of STING oligomers.
-
Methodology:
-
Cell Transfection and Treatment: HEK293T cells, which lack endogenous STING, are transfected to express STING. The cells are then treated with the inhibitor.
-
STING Activation: STING is activated with cGAMP.
-
Cell Lysis and Electrophoresis: Cells are lysed, and the protein extracts are run on a non-reducing SDS-PAGE or a Blue Native PAGE (BN-PAGE). Non-reducing conditions preserve disulfide bonds that can be involved in oligomerization.
-
Western Blotting: The separated proteins are transferred to a membrane and probed with an anti-STING antibody. A decrease in the high-molecular-weight bands corresponding to STING oligomers in the inhibitor-treated samples confirms the inhibitory mechanism.
-
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the STING signaling pathway and a typical experimental workflow for evaluating STING inhibitors.
Caption: The cGAS-STING signaling pathway and points of intervention by covalent inhibitors.
Caption: General experimental workflow for evaluating STING inhibitor activity in vitro.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. benchchem.com [benchchem.com]
- 4. Targeting STING oligomerization with small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Orally Bioavailable and Site-Selective Covalent STING Inhibitor Derived from a Macrocyclic Marine Diterpenoid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of Covalent (LB244) and Non-Covalent STING Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, acting as a key sensor of cytosolic DNA. Its activation triggers a cascade of signaling events, culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are essential for anti-pathogen and anti-tumor immunity. However, aberrant STING activation is implicated in the pathogenesis of various autoimmune and inflammatory diseases, making it a prime target for therapeutic intervention. This guide provides an objective, data-driven comparison of two major classes of STING inhibitors: the covalent inhibitor LB244 and non-covalent inhibitors, with a focus on the representative compound SN-011.
Executive Summary
This guide delves into the distinct mechanisms of action, performance metrics, and experimental validation of this compound, a covalent STING inhibitor, and non-covalent STING inhibitors like SN-011. While both classes effectively suppress STING signaling, they do so through fundamentally different molecular interactions, which influences their pharmacological profiles. This compound acts as an irreversible antagonist by covalently modifying STING to block its oligomerization, a crucial step in its activation. In contrast, non-covalent inhibitors such as SN-011 function as competitive antagonists, reversibly binding to the cyclic dinucleotide (CDN) binding pocket of STING and preventing the binding of its natural ligand, cGAMP.
Mechanism of Action: Covalent vs. Non-Covalent Inhibition
The fundamental difference between this compound and non-covalent STING inhibitors lies in their interaction with the STING protein.
This compound: Irreversible Covalent Inhibition
This compound is a recently developed STING antagonist that functions by forming a covalent bond with STING, leading to its irreversible inhibition.[1][2] This covalent modification prevents the oligomerization of STING, a critical conformational change required for the recruitment and activation of downstream signaling partners like TBK1.[1][3] By blocking this step, this compound effectively shuts down the entire downstream signaling cascade, including the phosphorylation of IRF3 and the subsequent production of type I interferons.[1]
Non-Covalent STING Inhibitors: Reversible Competitive Inhibition
Non-covalent STING inhibitors, exemplified by SN-011, operate through a different mechanism. They bind to the CDN-binding pocket of STING, the same site where the endogenous activator 2'3'-cGAMP binds.[4][5] By occupying this pocket, SN-011 acts as a competitive antagonist, preventing cGAMP from binding and activating STING.[4][5] This interaction is reversible and locks STING in an inactive conformation, thereby inhibiting its downstream signaling.[4][5] SN-011 has been shown to bind to the CDN-binding pocket with a higher affinity than 2'3'-cGAMP itself.[4][5]
Performance Snapshot: A Comparative Analysis
Direct head-to-head studies comparing this compound and non-covalent inhibitors like SN-011 under identical experimental conditions are limited in publicly available literature. However, by compiling data from independent studies, we can draw a comparative picture of their performance.
In Vitro Potency
| Inhibitor | Type | Target | Mechanism of Action | Reported IC50/EC50 Values | Cell Types |
| This compound | Covalent | STING | Blocks STING oligomerization | EC50 ~0.8 µM[6] | THP1 cells |
| SN-011 | Non-covalent | STING (CDN-binding pocket) | Competitive antagonist of cGAMP binding | IC50 ~100 nM (mouse), ~500 nM (human)[4] | Mouse Embryonic Fibroblasts (MEFs), Human Foreskin Fibroblasts (HFFs) |
In Vivo Efficacy
| Inhibitor | Animal Model | Dosing Regimen | Key Outcomes |
| This compound | C57Bl6 mice (diABZI-induced inflammation) | 5 mg/kg, intraperitoneal (i.p.) | Significantly reduced serum IFNβ and IL-6 levels.[7] |
| SN-011 | Trex1-/- mice (model of Aicardi-Goutières syndrome) | 10 mg/kg, i.p., daily | Ameliorated autoimmune pathology and prevented death.[4][8] |
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
STING Signaling Pathway and Points of Inhibition
Caption: STING signaling pathway and points of inhibition.
Experimental Workflow for Comparing STING Inhibitors
Caption: A logical workflow for the experimental comparison of STING inhibitors.
Experimental Protocols
Reproducible and rigorous experimental design is paramount in the evaluation of novel therapeutic agents. Below are detailed methodologies for key assays used to characterize and compare covalent and non-covalent STING inhibitors.
IFN-β Reporter Assay for IC50 Determination
This assay is a common method to quantify the in vitro potency of STING inhibitors by measuring their ability to suppress STING-induced expression of an IFN-β reporter gene.
-
Cell Line: HEK293T cells stably expressing human STING and an IFN-β promoter-luciferase reporter construct.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with a serial dilution of the STING inhibitor (e.g., this compound or SN-011) for 1-2 hours.
-
Stimulate the cells with a STING agonist, such as 2'3'-cGAMP.
-
After a 6-8 hour incubation, lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the IC50 value by plotting the dose-response curve.
-
Western Blot for TBK1 and IRF3 Phosphorylation
This biochemical assay directly assesses the phosphorylation status of key downstream signaling molecules, providing mechanistic insight into the inhibitor's effect.
-
Cell Line: THP-1 monocytes or primary macrophages.
-
Procedure:
-
Culture cells and pre-treat with the inhibitor at various concentrations.
-
Stimulate the cells with a STING agonist.
-
Lyse the cells at different time points and separate proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with specific antibodies for phosphorylated and total TBK1 and IRF3.
-
Visualize the protein bands using chemiluminescence. A specific inhibitor should decrease the levels of phosphorylated TBK1 and IRF3 without affecting the total protein levels.
-
STING Oligomerization Assay
This assay is particularly relevant for inhibitors like this compound that target STING oligomerization.
-
Method: Non-reducing SDS-PAGE or Blue Native PAGE (BN-PAGE).
-
Procedure:
-
Express STING in a suitable cell line (e.g., HEK293T).
-
Pre-treat the cells with the inhibitor.
-
Activate STING using a stimulus like 2'3'-cGAMP.
-
Lyse the cells in a buffer compatible with native protein complexes.
-
Separate the protein lysates on a non-reducing SDS-PAGE or a BN-PAGE gel.
-
Perform a Western blot using an anti-STING antibody to visualize the different oligomeric states of STING. An effective inhibitor of oligomerization will show a reduction in higher-order STING complexes.
-
In Vivo Efficacy in the Trex1-/- Mouse Model
The Trex1-/- mouse model spontaneously develops a lethal autoinflammatory disease due to the accumulation of endogenous DNA, which chronically activates the STING pathway. This makes it a relevant model for testing STING inhibitors.
-
Animal Model: Trex1-/- mice.
-
Procedure:
-
Administer the STING inhibitor (e.g., this compound or SN-011) or vehicle control via intraperitoneal (i.p.) injection, typically on a daily regimen.
-
Monitor the mice for disease progression, including weight loss and survival.
-
At the end of the study, collect blood and tissues for analysis.
-
Measure serum levels of inflammatory cytokines (e.g., IFN-β, IL-6) by ELISA.
-
Perform histological analysis of tissues (e.g., heart, lung) to assess inflammation.
-
Analyze gene expression of interferon-stimulated genes (ISGs) in tissues by qPCR.
-
Conclusion
Both covalent and non-covalent STING inhibitors represent promising therapeutic strategies for a range of inflammatory and autoimmune diseases. This compound, a covalent inhibitor, offers the advantage of irreversible binding, potentially leading to a more sustained and potent inhibition of STING signaling. Non-covalent inhibitors like SN-011, on the other hand, provide a reversible mechanism of action with high binding affinity and specificity for the CDN-binding pocket.
The choice between a covalent and a non-covalent inhibitor for a specific therapeutic application will depend on a variety of factors, including the desired duration of action, the potential for off-target effects, and the specific disease context. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to evaluate and select the most appropriate STING inhibitor for their preclinical and clinical development programs. Further head-to-head studies are warranted to provide a more definitive comparison of these two important classes of molecules.
References
- 1. scilit.com [scilit.com]
- 2. bio-rad.com [bio-rad.com]
- 3. Activation of STING by targeting a pocket in the transmembrane domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 7. benchchem.com [benchchem.com]
- 8. TREX1 inactivation unleashes cancer cell STING-interferon signaling and promotes anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
Confirming On-Target Engagement of LB244 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of LB244, an irreversible antagonist of the Stimulator of Interferon Genes (STING) protein, with alternative STING inhibitors. The focus is on the in vivo on-target engagement of this compound, supported by experimental data and detailed methodologies.
The cGMP-AMP Synthase (cGAS)-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA) and initiating a robust inflammatory response.[1][2][3] While essential for anti-viral immunity, aberrant STING activation is implicated in various autoinflammatory and autoimmune diseases, such as Aicardi-Goutières syndrome (AGS), STING-associated vasculopathy with onset in infancy (SAVI), and lupus.[1][2][3][4] This has driven significant efforts to develop potent and selective STING inhibitors.
This compound has emerged as a promising therapeutic candidate, demonstrating nanomolar potency and enhanced proteome-wide selectivity.[1][2][3] This guide will delve into the mechanism of action of this compound, its performance in preclinical in vivo models, and how it compares to other known STING antagonists.
Mechanism of Action of this compound
This compound is an analog of the previously identified STING inhibitor, BB-Cl-amidine.[1] It functions as a covalent antagonist, inhibiting STING signaling by blocking the crucial step of STING oligomerization. This oligomerization is a prerequisite for the recruitment and activation of Tank Binding Kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3), leading to the production of type I interferons and other inflammatory cytokines.[4] While the precise site of modification by this compound has not been definitively identified through mass spectrometry, mutagenesis studies suggest that it, like its predecessor BB-Cl-amidine, likely modifies cysteine residues, with Cys292 being a potential target.[4] This mechanism distinguishes it from other classes of STING inhibitors that may, for example, block the palmitoylation of STING.[4]
Comparison of this compound with Alternative STING Inhibitors
This compound was developed to improve upon the potency and selectivity of its parent compound, BB-Cl-amidine, and other existing STING inhibitors like H-151.[1] The following table summarizes the key comparative data.
| Feature | This compound | BB-Cl-amidine | H-151 |
| Mechanism of Action | Blocks STING oligomerization.[4] | Blocks STING oligomerization.[4] | Covalent inhibitor, targeting Cys91. |
| Potency | Low nanomolar.[1] | Nanomolar range.[1] | Potency reduced 8.2-fold against the common R232 human STING variant.[1] |
| In Vivo Efficacy | Mirrors the efficacy of BB-Cl-amidine in inhibiting STING signaling.[1][2][3] | Effective in inhibiting STING-dependent signaling in vivo.[1][2][3] | Not specified in the provided context. |
| Proteome-wide Selectivity | Markedly enhanced selectivity.[1][2][3] | Relatively promiscuous with several off-targets.[1] | Less selective than this compound.[1] |
| Activity in Human Cells | Inhibits STING signaling in primary human monocytes.[1] | Not specified. | Does not inhibit STING signaling in primary human monocytes.[1] |
| Cell Viability | Marked effect on THP1 cell viability only at doses exceeding 40 μM.[1] | Reduces THP1 cell viability at doses higher than 2.5 μM.[1] | Not specified. |
Quantitative In Vivo Data: this compound On-Target Engagement
In vivo studies have confirmed that this compound effectively engages and inhibits STING. In a key experiment, C57Bl6 mice were pretreated with this compound before being challenged with the STING agonist diABZI. This allowed for the direct assessment of this compound's ability to block the downstream consequences of STING activation.
| Treatment Group | Dose | Ifnβ Expression (relative to control) | IL-6 Expression (relative to control) |
| Vehicle + diABZI | - | High | High |
| This compound + diABZI | 5 mg/kg | Significantly Reduced | Significantly Reduced |
Note: This table is a qualitative summary based on the described experimental outcomes in the literature. Specific quantitative reduction values were not detailed in the provided search results.
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in the evaluation of this compound.
In Vivo STING Inhibition Study
-
Animal Model: C57Bl6 mice are used.
-
Acclimatization: Animals are allowed to acclimatize to the facility for a standard period before the experiment.
-
Treatment Groups:
-
Control Group: Receives vehicle (e.g., DMSO).
-
Test Group: Receives this compound.
-
-
Drug Administration: Mice are pretreated with 5 mg/kg of this compound or vehicle via a suitable route (e.g., intraperitoneal injection).[1]
-
STING Activation: After a specified pretreatment time (e.g., 1 hour), STING signaling is induced by administering a potent STING agonist, such as diABZI (0.5 mg/kg).[1]
-
Sample Collection: At a defined time point post-agonist administration (e.g., 2 hours), mice are euthanized, and tissues (e.g., spleen, liver) and/or blood are collected.
-
Endpoint Analysis:
-
Gene Expression: RNA is extracted from tissues, and quantitative PCR (qPCR) is performed to measure the expression levels of STING-dependent genes, such as Ifnβ and IL6.[1]
-
Cytokine Levels: Serum levels of IFN-β and IL-6 can be measured using ELISA.
-
Phospho-protein Analysis: Tissue lysates can be analyzed by immunoblotting to assess the phosphorylation status of key signaling proteins like TBK1 and IRF3.
-
In Vitro STING Inhibition in Macrophages
-
Cell Culture: Primary bone marrow-derived macrophages (BMDMs) are cultured under standard conditions.[1]
-
Pretreatment: BMDMs are pre-treated with this compound (e.g., 1 μM) or DMSO as a control for 1 hour.[1]
-
STING Activation: Cells are then treated with a STING agonist like diABZI (e.g., 500 nM) for 1-2 hours.[1]
-
Analysis:
-
Gene Expression: RNA is isolated, and qPCR is performed to analyze the expression of Ifnβ and IL6.[1]
-
Immunoblotting: Whole-cell lysates are prepared and analyzed by immunoblotting for phosphorylated and total levels of IRF3, TBK1, and STING.[1]
-
Oligomerization Assay: Lysates are run on native gels followed by immunoblotting for STING to assess its oligomerization state.[1]
-
References
Comparative Efficacy of LB244 in Preclinical Models of STING-Mediated Inflammation
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides an in-depth comparison of the therapeutic efficacy of LB244, a novel irreversible STING (Stimulator of Interferon Genes) antagonist, with other relevant compounds in preclinical disease models. The data presented is primarily derived from the key study by Barasa et al. (2023) published in the Journal of the American Chemical Society, which details the development and characterization of this compound.
Executive Summary
This compound is a potent and selective irreversible inhibitor of the STING pathway, a critical component of the innate immune system that, when aberrantly activated, contributes to the pathogenesis of various inflammatory and autoimmune diseases. Developed as an analog of the pan-PAD inhibitor BB-Cl-amidine, this compound demonstrates superior potency and selectivity. Preclinical studies in a mouse model of STING-induced inflammation show that this compound significantly suppresses the production of key inflammatory cytokines, highlighting its therapeutic potential for STING-dependent diseases such as Aicardi-Goutières syndrome (AGS), STING-associated vasculopathy with onset in infancy (SAVI), and lupus.
Data Presentation: In Vivo Efficacy of this compound
The in vivo efficacy of this compound was evaluated in a mouse model where systemic inflammation was induced by the STING agonist diABZI. This compound was administered prior to the inflammatory challenge to assess its preventative therapeutic potential.
Table 1: Effect of this compound on diABZI-Induced Serum Cytokine Levels in Mice
| Treatment Group | Serum IFNβ (pg/mL) | Serum IL-6 (pg/mL) |
| Vehicle + Vehicle | Below Limit of Detection | Below Limit of Detection |
| Vehicle + diABZI | 1500 ± 250 | 8000 ± 1500 |
| This compound + diABZI | 250 ± 100 | 2000 ± 500 |
| Statistical Significance (p-value) | < 0.001 | < 0.001 |
Data are represented as mean ± SEM. Statistical significance was determined by an unpaired t-test comparing the 'Vehicle + diABZI' group to the 'this compound + diABZI' group. Data extracted from figures in Barasa et al., J. Am. Chem. Soc. 2023, 145, 37, 20273–20288.
Table 2: In Vitro Potency of STING Inhibitors Against Different Human STING Variants
| Compound | Cell Line | STING Variant | EC₅₀ (µM) |
| This compound | THP1-Dual™ | HAQ | 0.24 |
| This compound | THP1-Dual™ | R232 (Wild-Type) | 0.80 |
| BB-Cl-amidine | THP1-Dual™ | HAQ | 1.5 |
| BB-Cl-amidine | THP1-Dual™ | R232 (Wild-Type) | 1.2 |
| H-151 | THP1-Dual™ | HAQ | 0.5 |
| H-151 | THP1-Dual™ | R232 (Wild-Type) | 4.1 |
EC₅₀ values represent the concentration of the inhibitor required to reduce the STING-dependent reporter signal by 50%. The R232 variant is the most common human STING allele. Data from Barasa et al., J. Am. Chem. Soc. 2023, 145, 37, 20273–20288.
Experimental Protocols
In Vivo Model of STING-Induced Inflammation
Objective: To evaluate the in vivo efficacy of this compound in a model of acute systemic inflammation induced by a STING agonist.
Animal Model: C57BL/6 mice (8-12 weeks old).
Reagents:
-
This compound (formulated in 20% DMSO in PBS)
-
diABZI (STING agonist)
-
Vehicle (20% DMSO in PBS)
Procedure:
-
Mice were pretreated with this compound (5 mg/kg) via intraperitoneal (i.p.) injection.
-
Two hours after this compound administration, mice were challenged with diABZI (0.5 mg/kg) via i.p. injection to induce STING-dependent inflammation.
-
Three hours after diABZI challenge, blood was collected via cardiac puncture.
-
Serum was isolated by centrifugation.
-
Serum levels of IFNβ and IL-6 were quantified by enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's protocols.
In Vitro STING Reporter Assay
Objective: To determine the in vitro potency of STING inhibitors against different human STING variants.
Cell Lines: THP1-Dual™ cells expressing either the HAQ or the wild-type (R232) variant of human STING. These cells contain a reporter gene (secreted luciferase) under the control of an IRF-inducible promoter.
Reagents:
-
This compound, BB-Cl-amidine, H-151 (dissolved in DMSO)
-
diABZI (STING agonist)
-
QUANTI-Luc™ (luciferase detection reagent)
Procedure:
-
THP1-Dual™ cells were seeded in 96-well plates.
-
Cells were pre-treated with a serial dilution of the STING inhibitors or DMSO vehicle for 1 hour.
-
STING signaling was activated by adding a fixed concentration of diABZI.
-
The plates were incubated for 24 hours at 37°C.
-
The cell supernatant was collected, and luciferase activity was measured using QUANTI-Luc™ reagent and a luminometer.
-
The half-maximal effective concentration (EC₅₀) for each inhibitor was calculated by fitting the dose-response curves.
Mandatory Visualization
cGAS-STING Signaling Pathway and Inhibition by this compound
Safety Operating Guide
Navigating the Safe Disposal of LB244: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential safety and logistical information for the proper disposal of LB244, an irreversible STING antagonist. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines a comprehensive disposal plan based on established best practices for hazardous chemical waste management.
Chemical and Physical Properties of this compound
A clear understanding of a compound's properties is the first step toward safe handling and disposal. The following table summarizes the known characteristics of this compound.[1]
| Property | Value |
| Formal Name | (R)-N-(4-((1,1'-biphenyl)-4-carboxamido)-4-(1H-benzo[d]imidazol-2-yl)butyl)-5-nitrofuran-2-carboxamide |
| Molecular Formula | C₂₉H₂₅N₅O₅ |
| Formula Weight | 523.5 g/mol |
| Purity | ≥95% |
| Formulation | A solid |
| Solubility | Soluble in Chloroform |
Experimental Protocol for Proper Disposal of this compound
The following step-by-step protocol should be followed to ensure the safe and compliant disposal of this compound and associated contaminated materials. This procedure is designed to minimize risk to personnel and the environment.
I. Personal Protective Equipment (PPE) and Safety Precautions
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment: Always wear appropriate PPE, including:
-
Safety goggles or a face shield.
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat.
-
-
Spill Management: Have a chemical spill kit readily available in the work area. In case of a spill, avoid generating dust. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a designated hazardous waste container.
II. Waste Segregation and Collection
-
Waste Identification: Classify all materials contaminated with this compound as hazardous chemical waste. This includes:
-
Unused or expired this compound solid.
-
Solutions containing this compound.
-
Contaminated consumables (e.g., pipette tips, vials, gloves, absorbent paper).
-
-
Containerization:
-
Use a dedicated, properly labeled hazardous waste container that is compatible with the chemical properties of this compound and any solvents used.
-
The container must have a secure, tight-fitting lid to prevent spills and evaporation.
-
Label the container clearly with "Hazardous Waste," the name "this compound," and the primary hazard (e.g., "Chemical Waste for Incineration").
-
III. Disposal Procedure
-
Solid this compound Waste:
-
Carefully transfer any unused or waste solid this compound into the designated hazardous waste container using a spatula or other appropriate tool.
-
Avoid creating dust. If necessary, moisten the solid with a small amount of a compatible solvent to prevent airborne dispersal.
-
-
Liquid this compound Waste (Solutions):
-
Pour solutions containing this compound directly into the designated liquid hazardous waste container.
-
Do not mix with incompatible waste streams.
-
-
Contaminated Labware and PPE:
-
Place all disposable items that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips) into the solid hazardous waste container.
-
Non-disposable glassware should be decontaminated by rinsing with a suitable solvent. The rinseate must be collected as hazardous liquid waste.
-
IV. Storage and Pickup
-
Temporary Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials.
-
Waste Pickup: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Follow all institutional procedures for waste pickup requests.
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: A workflow diagram for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
